AMD 3465 hexahydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N6.6BrH/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30;;;;;;/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2;6*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHBIBDGWDRBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3.Br.Br.Br.Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44Br6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of AMD3465 Hexahydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMD3465 hexahydrobromide is a potent and selective, non-peptide, monomacrocyclic antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its mechanism of action is centered on its high-affinity binding to CXCR4, thereby competitively inhibiting the interaction of the receptor with its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[3][4] This blockade disrupts the downstream signaling cascades initiated by CXCL12-CXCR4 engagement, which are pivotal in numerous physiological and pathological processes, including HIV entry, cancer metastasis, and hematopoietic stem cell mobilization.[2][5] This technical guide provides an in-depth exploration of the molecular interactions, affected signaling pathways, and cellular responses governed by AMD3465, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Molecular Interaction with CXCR4
AMD3465 functions by directly binding to the CXCR4 receptor, a G protein-coupled receptor (GPCR).[3] Unlike its bicyclam predecessor, AMD3100, AMD3465 is a monocyclam compound, a structural modification that results in an approximately 10-fold greater potency as a CXCR4 antagonist.[1][2]
Mutational analysis has revealed that the single cyclam ring of AMD3465 occupies a binding pocket around aspartic acid residue Asp171 in transmembrane domain IV of CXCR4.[6] The N-pyridinylmethylene moiety of AMD3465 extends into the binding pocket to interact with two other acidic residues, Asp262 in transmembrane domain VI and Glu288 in transmembrane domain VII.[6] This expanded interaction pattern is believed to contribute to its enhanced affinity and potency compared to AMD3100.[6]
Inhibition of Ligand Binding
A primary consequence of AMD3465's interaction with CXCR4 is the competitive inhibition of binding of the natural ligand, CXCL12, as well as other molecules that target the same epitope, such as the anti-CXCR4 monoclonal antibody 12G5.[2][7] This has been quantified in various studies, demonstrating the high affinity of AMD3465 for its target.
Table 1: Quantitative Data on AMD3465 Binding and Inhibitory Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (12G5 mAb binding) | SupT1 | 0.75 nM | [7][8] |
| IC50 (CXCL12 binding) | SupT1 | 18 nM | [4][8] |
| Ki (SDF-1α ligand binding) | CCRF-CEM | 41.7 nM | [4] |
| IC50 (CXCL12-induced Ca2+ mobilization) | SupT1 | 17 nM | [4][8] |
| IC50 (GTP binding) | CCRF-CEM | 10.38 nM | [4] |
| IC50 (Chemotaxis) | SupT1 | 8.7 nM | [4] |
| IC50 (X4 HIV-1 strains) | Various | 1-12 nM | [2][4][8] |
Disruption of Downstream Signaling Pathways
By blocking CXCL12 binding, AMD3465 effectively abrogates the initiation of downstream intracellular signaling cascades. The binding of CXCL12 to CXCR4 typically activates heterotrimeric G proteins, leading to a cascade of events that are inhibited by AMD3465.[5]
Inhibition of G Protein-Mediated Signaling
AMD3465 prevents the CXCL12-induced conformational change in CXCR4 necessary for G protein coupling and activation. This leads to the inhibition of GTP binding to the Gα subunit.[4]
Blockade of Intracellular Calcium Mobilization
A key event following CXCR4 activation is the G protein-mediated activation of phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and the subsequent release of calcium from intracellular stores. AMD3465 potently inhibits this CXCL12-induced calcium flux.[2][4][8]
Attenuation of Mitogen-Activated Protein Kinase (MAPK) Phosphorylation
The CXCL12-CXCR4 axis also activates the MAPK/ERK pathway, which is involved in cell proliferation and survival. AMD3465 has been shown to dose-dependently inhibit the phosphorylation of MAPK induced by CXCL12.[1][2]
Diagram 1: AMD3465 Inhibition of CXCR4 Signaling
References
- 1. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 7. Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
AMD3465 Hexahydrobromide: A Technical Whitepaper on the Potent CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMD3465 hexahydrobromide is a potent and selective monomacrocyclic antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Developed as a successor to the bicyclam compound AMD3100 (Plerixafor), AMD3465 exhibits significantly higher potency in blocking the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1α (SDF-1α/CXCL12). This interaction is crucial in numerous physiological and pathological processes, including HIV-1 entry into host cells, hematopoietic stem cell trafficking, and cancer metastasis. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of AMD3465, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Discovery and Rationale for Development
The discovery of AMD3465 was driven by the need to improve upon the therapeutic profile of AMD3100, the first-in-class CXCR4 antagonist. While AMD3100 demonstrated clinical efficacy, particularly in mobilizing hematopoietic stem cells, its bicyclam structure and high positive charge resulted in a lack of oral bioavailability.[1][2] The development of AMD3465, a monocyclam derivative, represented a strategic effort to create a CXCR4 antagonist with a reduced molecular charge and potentially improved pharmacokinetic properties, while retaining or enhancing its biological activity.[1][2]
Initial studies revealed that AMD3465 not only conserved the biological properties of AMD3100 but was approximately 10-fold more effective as a CXCR4 antagonist.[1][2] This heightened potency established AMD3465 as a significant lead compound for therapeutic applications targeting the CXCL12/CXCR4 axis, including as an anti-HIV agent and a potential therapy for certain cancers.[1][3]
Synthesis of AMD3465 Hexahydrobromide
While a detailed, step-by-step synthesis protocol for AMD3465 is not widely published, the general approach for creating N-pyridinylmethylene cyclam analogs has been described. The synthesis involves the modification of a cyclam backbone, a tetra-azamacrocycle. A key step is the attachment of the N-pyridinylmethylene moiety to one of the nitrogen atoms of the cyclam ring. This process typically involves reacting the cyclam with a suitable pyridinylmethylene-containing electrophile. The final product is then isolated as a hexahydrobromide salt to improve its stability and solubility for experimental use.
Mechanism of Action
AMD3465 exerts its biological effects by acting as a competitive antagonist at the CXCR4 receptor. It physically blocks the binding of the endogenous ligand CXCL12, thereby inhibiting the downstream signaling cascades that are normally initiated upon receptor activation.[1][2]
The molecular interaction involves the single cyclam ring of AMD3465 binding within a pocket of the CXCR4 receptor around the aspartic acid residue at position 171 (Asp171).[4] The N-pyridinylmethylene portion of the molecule mimics the second cyclam ring of AMD3100 by forming interactions with two other acidic residues, Asp262 and Glu288, located in the transmembrane domains VI and VII, respectively.[4] This binding mode effectively prevents the conformational changes in CXCR4 that are necessary for G-protein coupling and subsequent signal transduction.
The inhibition of CXCL12 binding by AMD3465 leads to the blockade of several key cellular responses, including:
-
Intracellular Calcium Mobilization: Prevents the release of calcium from intracellular stores.[1][5]
-
MAP Kinase (MAPK) Phosphorylation: Inhibits the activation of the MAPK signaling pathway.[1][5]
-
Chemotaxis: Blocks the directed migration of cells towards a CXCL12 gradient.[1][5]
-
HIV-1 Entry: For T-tropic (X4) strains of HIV-1 that use CXCR4 as a co-receptor, AMD3465 prevents the virus from entering and infecting host T-cells.[1][2]
In the context of oncology, AMD3465 has been shown to downregulate key oncogenic signaling pathways. In breast cancer models, treatment with AMD3465 resulted in a reduction in the phosphorylation of STAT3, JAK2, AKT, and CXCR4 itself, as well as decreased expression of GSK3 and cMYC.[3][6]
Figure 1: Simplified signaling pathway of CXCR4 and the inhibitory action of AMD3465.
Quantitative Biological Activity
The biological potency of AMD3465 has been quantified in a variety of in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki) reported in the literature.
Table 1: In Vitro Anti-HIV-1 and Anti-CXCR4 Activity of AMD3465
| Assay | Cell Line | Value (nM) | Reference(s) |
| CXCR4 Binding Assays | |||
| Inhibition of 12G5 mAb Binding | SupT1 | IC50: 0.75 | [7][8] |
| Inhibition of CXCL12 Binding | SupT1 | IC50: 18 | [5][7][8] |
| Inhibition of SDF-1α Ligand Binding | CCRF-CEM | Ki: 41.7 | [5][9] |
| CXCR4 Signaling Assays | |||
| Inhibition of CXCL12-induced Ca²⁺ Signaling | SupT1 | IC50: 17 | [5][7][8] |
| Inhibition of SDF-1α-stimulated Ca²⁺ Flux | CCRF-CEM | IC50: 12.07 | [5] |
| Inhibition of SDF-1α-stimulated GTP Binding | CCRF-CEM | IC50: 10.38 | [5] |
| Functional Assays | |||
| Inhibition of Chemotaxis | Human T-lymphoid cells | IC50: 8.7 | [5] |
| Anti-HIV Activity | |||
| Inhibition of X4 HIV-1 strains | Various | IC50: 1-10 | [1][7][8] |
| Inhibition of HIV-2 strains | Various | IC50: 12.3 | [5][7] |
Preclinical In Vivo Studies
In vivo studies in animal models have demonstrated the potential of AMD3465 for therapeutic applications.
Table 2: Summary of In Vivo Pharmacokinetics and Efficacy
| Study Type | Animal Model | Key Findings | Reference(s) |
| Pharmacokinetics | Dogs | Terminal half-life: 1.56-4.63 h; 100% bioavailability after subcutaneous administration. | [5][9] |
| Hematopoietic Stem Cell Mobilization | Mice and Dogs | Subcutaneous administration caused leukocytosis, indicating mobilization of hematopoietic stem cells. | [5][9][10] |
| Anti-Cancer Efficacy | Mouse (Breast Cancer) | Inhibited tumor formation and reduced metastasis to the lung and liver. | [3][6] |
Clinical Development Status
As of late 2025, there is no publicly available information from sources such as ClinicalTrials.gov or pharmaceutical company pipelines to indicate that AMD3465 hexahydrobromide has entered human clinical trials. Its development status remains in the preclinical phase based on the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of AMD3465.
CXCL12-Induced Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the transient increase in intracellular calcium concentration that occurs upon CXCL12 binding to CXCR4.
-
Materials:
-
CXCR4-expressing cells (e.g., SupT1 or CCRF-CEM)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Recombinant human CXCL12
-
AMD3465 hexahydrobromide
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Dye Loading: Add Fluo-4 AM to the cell suspension to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark to allow for dye uptake.
-
Washing: Centrifuge the cells to remove excess dye and resuspend the cell pellet in fresh assay buffer.
-
Antagonist Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of AMD3465 to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a solution of CXCL12 (at a concentration that elicits a sub-maximal response, e.g., 50 nM) into each well.
-
Data Acquisition: Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition by comparing the peak fluorescence in AMD3465-treated wells to the control (CXCL12 alone) wells. Determine the IC50 value from the dose-response curve.[11][12][13]
-
Figure 2: Workflow for the Calcium Mobilization Assay.
Chemotaxis Assay (Transwell Migration)
This assay quantifies the ability of an antagonist to inhibit the directed migration of cells toward a chemoattractant.
-
Materials:
-
CXCR4-expressing cells (e.g., Jurkat or SW480)
-
Recombinant human CXCL12
-
AMD3465 hexahydrobromide
-
Transwell inserts (typically 5 or 8 µm pore size)
-
24-well plates
-
Migration buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell staining dye (e.g., Calcein AM or Crystal Violet)
-
-
Procedure:
-
Assay Setup: Add migration buffer containing CXCL12 (e.g., 100 ng/mL) to the lower chambers of the 24-well plate. To test the antagonist, add the desired concentrations of AMD3465 to the lower chambers along with the CXCL12. For control wells, add migration buffer alone.
-
Cell Preparation: Resuspend CXCR4-expressing cells in migration buffer to a concentration of 1 x 10⁶ cells/mL. If testing the antagonist's direct effect on cells, pre-incubate the cells with AMD3465 for 30 minutes.
-
Cell Seeding: Add the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet.
-
Elute the dye and measure absorbance, or count the stained cells under a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition by AMD3465 compared to the migration towards CXCL12 alone. Determine the IC50 value from the dose-response curve.[1][14]
-
Conclusion
AMD3465 hexahydrobromide is a highly potent and selective CXCR4 antagonist that has demonstrated significant promise in preclinical studies. Its improved potency over first-generation inhibitors like AMD3100 makes it a valuable research tool for investigating the role of the CXCL12/CXCR4 axis in various diseases. While its clinical development path is not currently clear, the robust preclinical data on its anti-HIV and anti-cancer activities suggest that it remains an important compound in the field of CXCR4-targeted therapeutics. Further research may focus on optimizing its pharmacokinetic properties to realize its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of current approaches to inhibit HIV entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium mobilization triggered by the chemokine CXCL12 regulates migration in wounded intestinal epithelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of AMD3465 Hexahydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMD3465 hexahydrobromide is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action. Detailed experimental protocols for key biological assays are provided, along with a summary of its quantitative effects on CXCR4 signaling and downstream pathways. Visual diagrams of the CXCR4 signaling cascade, the mechanism of AMD3465 action, and experimental workflows are included to facilitate a deeper understanding of this important research compound.
Chemical Properties and Structure
AMD3465 hexahydrobromide is a synthetic, small-molecule antagonist of the CXCR4 receptor. It is a monocyclam derivative, distinguishing it from the bicyclam structure of the well-known CXCR4 antagonist, AMD3100 (Plerixafor). This structural difference contributes to its enhanced potency.
Table 1: Physicochemical Properties of AMD3465 Hexahydrobromide
| Property | Value | Reference(s) |
| Chemical Name | N-[[4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)phenyl]methyl]-2-pyridinemethanamine hexahydrobromide | [1][2] |
| Molecular Formula | C₂₄H₃₈N₆·6HBr | [1][3] |
| Molecular Weight | 896.07 g/mol | [1][3] |
| CAS Number | 185991-07-5 | [1][3] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥97% (HPLC) | [1][3] |
| Solubility | Soluble in water (to 50 mM) and DMSO (to 25 mM).[1][3] | [1][3] |
| Storage | Store at -20°C.[1][3][4] | [1][3][4] |
Mechanism of Action and Biological Activity
AMD3465 exerts its biological effects by acting as a potent and selective antagonist of the CXCR4 receptor. The binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), to CXCR4 initiates a cascade of intracellular signaling events that play crucial roles in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[5][6]
AMD3465 competitively inhibits the binding of CXCL12 to CXCR4, thereby blocking the downstream signaling pathways.[5] This antagonism has been shown to inhibit CXCL12-induced intracellular calcium mobilization, chemotaxis (cell migration), and phosphorylation of downstream signaling molecules such as mitogen-activated protein kinase (MAPK).[5]
Notably, AMD3465 exhibits a significantly higher affinity for CXCR4 compared to AMD3100.[1][3] This enhanced potency makes it a valuable tool for studying the physiological roles of the CXCL12/CXCR4 axis and as a potential therapeutic agent.
Table 2: In Vitro Biological Activity of AMD3465
| Activity | IC₅₀ / Kᵢ | Cell Line/Assay | Reference(s) |
| Inhibition of SDF-1α ligand binding | Kᵢ = 41.7 nM | Radioligand binding assay | [1][3] |
| Inhibition of X4 HIV strain replication | IC₅₀: 1-10 nM | Various cell-based assays | [5] |
| Inhibition of 12G5 mAb binding | IC₅₀ = 0.75 nM | SupT1 cells | [7] |
| Inhibition of CXCL12AF647 binding | IC₅₀ = 18 nM | SupT1 cells | [7] |
| Inhibition of CXCL12-induced calcium mobilization | IC₅₀ = 17 nM | SupT1 cells | [7] |
Signaling Pathways
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that are crucial for cellular function. AMD3465, by blocking this initial interaction, effectively inhibits these cascades.
Caption: AMD3465 blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of AMD3465.
CXCL12-Induced Intracellular Calcium Mobilization Assay
This assay measures the ability of AMD3465 to inhibit the transient increase in intracellular calcium concentration induced by CXCL12.
Caption: Workflow for measuring CXCL12-induced calcium mobilization.
Methodology:
-
Cell Culture: Culture a CXCR4-expressing cell line (e.g., SupT1 T-lymphoblast cells) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere if necessary.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-3 acetoxymethyl (AM) ester (typically 2-5 µM), in the buffer for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add buffer containing various concentrations of AMD3465 hexahydrobromide or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Establish a baseline fluorescence reading. Inject a solution of CXCL12 (e.g., 50 ng/mL) into each well and immediately begin recording the fluorescence intensity (e.g., at 1-second intervals for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each AMD3465 concentration relative to the control (CXCL12 stimulation without inhibitor). Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
Chemotaxis (Transwell Migration) Assay
This assay assesses the ability of AMD3465 to block the migration of cells towards a chemoattractant gradient of CXCL12.
Caption: Workflow for assessing cell migration using a Transwell assay.
Methodology:
-
Assay Setup: Use a multi-well plate with Transwell inserts (e.g., 8 µm pore size for lymphocytes).
-
Chemoattractant: Add medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the wells.
-
Cell Preparation: Resuspend CXCR4-expressing cells (e.g., Jurkat cells) in serum-free medium. Pre-incubate the cells with various concentrations of AMD3465 or vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 2-4 hours).
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like DAPI).
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each AMD3465 concentration compared to the control.
HIV-1 Entry Inhibition Assay
This assay determines the potency of AMD3465 in preventing the entry of X4-tropic HIV-1 strains into susceptible cells.
Methodology:
-
Cell Culture: Culture a T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells) in appropriate growth medium.
-
Compound Dilution: Prepare serial dilutions of AMD3465 hexahydrobromide in culture medium in a 96-well plate.
-
Infection: Add a known amount of an X4-tropic HIV-1 strain (e.g., HIV-1 IIIB) to the wells containing the compound dilutions. Then, add the target cells.
-
Incubation: Incubate the plate at 37°C for 4-5 days to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using a commercial p24 ELISA kit.
-
Data Analysis: Determine the concentration of AMD3465 that inhibits viral replication by 50% (IC₅₀) by plotting the percentage of p24 inhibition against the drug concentration.
Analysis of Downstream Signaling Protein Phosphorylation
This can be achieved by Western blotting or flow cytometry to assess the effect of AMD3465 on the phosphorylation status of key signaling molecules like AKT, ERK, STAT3, and JAK2.
Methodology (Western Blotting):
-
Cell Treatment: Culture CXCR4-expressing cells and serum-starve them overnight. Pre-treat the cells with AMD3465 for 1 hour before stimulating with CXCL12 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-AKT, anti-AKT).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
AMD3465 hexahydrobromide is a highly potent and selective CXCR4 antagonist with well-defined chemical and biological properties. Its ability to effectively block the CXCL12/CXCR4 signaling axis makes it an invaluable research tool for investigating the diverse roles of this pathway in health and disease. The detailed protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting CXCR4 with this and similar molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 6. hanc.info [hanc.info]
- 7. corning.com [corning.com]
AMD3465 Hexahydrobromide: A Technical Guide to a Selective CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD3465 hexahydrobromide is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). As a monomacrocyclic compound, it represents a second-generation advancement over the bicyclam structure of its predecessor, AMD3100 (Plerixafor).[1][2][3] AMD3465 exhibits a significantly higher binding affinity for CXCR4, making it a valuable tool for investigating the physiological and pathological roles of the CXCL12/CXCR4 signaling axis.[1] This axis is a critical pathway in numerous biological processes, including hematopoietic stem cell (HSC) homing, immune cell trafficking, and angiogenesis.[3][4] Its dysregulation is implicated in various diseases, most notably HIV-1 entry into host cells, cancer progression and metastasis, and certain inflammatory disorders.[1][5] This document provides an in-depth technical overview of AMD3465, summarizing its mechanism of action, quantitative data, and key experimental protocols.
Mechanism of Action
The primary mechanism of action of AMD3465 is the competitive and reversible inhibition of the interaction between CXCR4 and its sole natural ligand, stromal cell-derived factor-1 (SDF-1α), also known as CXCL12.[4]
The CXCL12/CXCR4 signaling cascade is initiated when CXCL12 binds to the G protein-coupled receptor CXCR4. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. The subsequent dissociation of the Gα and Gβγ subunits initiates multiple downstream signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.[5]
-
Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway: Regulates gene expression involved in cell growth and differentiation.[5][6]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Involved in cell proliferation, migration, and angiogenesis.[3][7]
-
Calcium Mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3), which induces the release of calcium from intracellular stores.[7]
AMD3465 physically occupies the ligand-binding pocket of the CXCR4 receptor, thereby preventing CXCL12 from binding and initiating these downstream signaling events.[2] Mutational analysis has revealed that the single cyclam ring of AMD3465 interacts with key acidic residues in the transmembrane domains of CXCR4, such as Asp171, Asp262, and Glu288, while its N-pyridinylmethylene moiety forms additional interactions, contributing to its high affinity and potency.[2] By blocking this axis, AMD3465 effectively inhibits chemotaxis, reduces cancer cell invasiveness, blocks the entry of X4-tropic HIV strains, and mobilizes hematopoietic stem cells from the bone marrow into the peripheral circulation.[4][7][8]
Figure 1. AMD3465 blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Data Presentation
The following tables summarize the quantitative data for AMD3465 hexahydrobromide based on various in vitro and in vivo studies.
Table 1: In Vitro Activity of AMD3465
| Parameter | Cell Line | IC50 / Ki Value | Reference(s) |
| Ligand/Antibody Binding Inhibition | |||
| 12G5 mAb Binding Inhibition | SupT1 cells | IC50: 0.75 nM | [8][9] |
| CXCL12AF647 Binding Inhibition | SupT1 cells | IC50: 18 nM | [8][9] |
| 125I-SDF-1α Ligand Binding | CCRF-CEM cells | Ki: 41.7 ± 1.2 nM | [7][10] |
| Functional Antagonism | |||
| CXCL12-induced Calcium Mobilization | SupT1 cells | IC50: 17 nM | [7][8] |
| SDF-1α stimulated Calcium Flux | CCRF-CEM cells | IC50: 12.07 ± 2.02 nM | [7][11] |
| SDF-1α stimulated GTP Binding | CCRF-CEM cells | IC50: 10.38 nM | [7] |
| Chemotaxis Inhibition | CCRF-CEM cells | IC50: 8.7 nM | [7] |
| Anti-HIV Activity | |||
| X4 HIV-1 Strains (IIIB, NL4.3, RF, HE) | Various | IC50: 1 - 12 nM | [7][8] |
| HIV-2 Strains (ROD, EHO) | Various | IC50: 12.3 nM | [7] |
Table 2: Selectivity of AMD3465
AMD3465 is highly selective for the CXCR4 receptor. It has been shown to have no significant inhibitory effect on calcium flux mediated by ligands for a variety of other chemokine receptors.[7]
| Receptor | Ligand(s) | Effect of AMD3465 | Reference(s) |
| CCR1 | MIP1α | No inhibitory effect | [7] |
| CCR2b | MCP-1 | No inhibitory effect | [7] |
| CCR4 | TARC | No inhibitory effect | [7] |
| CCR5 | RANTES, LD78β, MIP-1β | No inhibitory effect | [7][8] |
| CCR7 | MIP-3β | No inhibitory effect | [7] |
| CXCR3 | IP10 | No inhibitory effect | [7] |
Table 3: In Vivo Data for AMD3465
| Parameter | Animal Model | Key Findings | Reference(s) |
| Pharmacokinetics | Dog | Terminal half-life: 1.56 - 4.63 h; 100% bioavailability after subcutaneous administration. | [7] |
| Hematopoietic Stem Cell Mobilization | Mouse, Dog | Induces rapid leukocytosis; peak mobilization between 0.5 - 1.5 h in mice. | [7] |
| Anti-Cancer Activity | Mouse (Breast Cancer Models) | Inhibited tumor formation and reduced lung and liver metastases.[5][6][12] Reduced infiltration of myeloid CD11b+ cells.[5] | [5][6][12] |
| Anti-inflammatory Activity | Mouse (Schistosomal Antigen Model) | Abrogated type-2 granuloma formation at 6 and 30 mg/kg doses. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize AMD3465.
Competitive Binding Assay (12G5 mAb)
-
Objective: To determine the IC50 value of AMD3465 for inhibiting the binding of a CXCR4-specific monoclonal antibody.
-
Cell Line: SupT1 T-lymphoid cells, which endogenously express CXCR4.[13]
-
Reagents:
-
AMD3465 hexahydrobromide stock solution (e.g., in DMSO or water).
-
PE-conjugated anti-CXCR4 monoclonal antibody (clone 12G5).
-
Isotype control mAb (PE-conjugated mouse IgG2a).
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
-
Procedure:
-
Harvest SupT1 cells and wash with cold flow cytometry buffer.
-
Resuspend cells to a concentration of 1 x 106 cells/mL.
-
Prepare serial dilutions of AMD3465 in flow cytometry buffer.
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 50 µL of the diluted AMD3465 or vehicle control to the cells and pre-incubate for 15-30 minutes at 4°C.[13][14]
-
Add a pre-titered amount of PE-conjugated 12G5 mAb to each well. For control wells, add the isotype control mAb.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with cold flow cytometry buffer by centrifugation.
-
Resuspend the cell pellet in 200-300 µL of buffer.
-
Analyze the samples by flow cytometry, measuring the mean fluorescence intensity (MFI) in the PE channel.
-
The IC50 value is calculated by plotting the percentage inhibition of 12G5 binding (relative to vehicle control) against the log concentration of AMD3465 and fitting the data to a four-parameter logistic curve.[14]
-
Calcium Mobilization Assay
-
Objective: To measure the ability of AMD3465 to inhibit CXCL12-induced intracellular calcium flux.
-
Cell Line: SupT1 or CCRF-CEM cells.[7]
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Recombinant human CXCL12 (SDF-1α).
-
AMD3465 hexahydrobromide.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 1 mM CaCl2 and 1 mM MgCl2).
-
-
Procedure:
-
Harvest cells and resuspend in assay buffer.
-
Load cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) by incubating for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in fresh assay buffer.
-
Aliquot the cell suspension into the wells of a 96-well black, clear-bottom plate.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
-
Record a baseline fluorescence reading for approximately 20-30 seconds.
-
Inject varying concentrations of AMD3465 (or vehicle) into the wells and incubate for a short period (e.g., 1-5 minutes).
-
Inject a pre-determined concentration of CXCL12 (typically the EC80) to stimulate calcium flux.
-
Continue to record fluorescence for an additional 2-3 minutes.
-
The response is measured as the peak fluorescence intensity minus the baseline.
-
The IC50 is determined by plotting the percentage inhibition of the CXCL12-induced calcium response against the log concentration of AMD3465.[7]
-
Chemotaxis Assay
-
Objective: To assess the inhibitory effect of AMD3465 on CXCL12-directed cell migration.
-
Apparatus: Transwell migration plates (e.g., 24-well plate with 5 µm pore size inserts).
-
Cell Line: CCRF-CEM or other CXCR4-expressing migratory cells.[14]
-
Reagents:
-
Recombinant human CXCL12.
-
AMD3465 hexahydrobromide.
-
Migration buffer (e.g., RPMI with 0.5% BSA).
-
-
Procedure:
-
Starve cells in migration buffer for 2-4 hours prior to the assay.
-
Add migration buffer containing CXCL12 (at a chemoattractant concentration, e.g., 50 ng/mL) to the lower chambers of the Transwell plate.[14] Add buffer alone to control wells.
-
Resuspend the starved cells in migration buffer. Pre-treat the cells with various concentrations of AMD3465 or vehicle control for 15-30 minutes at 37°C.
-
Add 100 µL of the cell suspension (e.g., 0.5 x 106 cells) to the upper chamber of each Transwell insert.[14]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 hours.
-
After incubation, remove the inserts. Collect the cells that have migrated into the lower chamber.
-
Quantify the migrated cells. This can be done by direct cell counting with a hemocytometer, or using a fluorescent dye (e.g., Calcein AM) and a plate reader.
-
Calculate the percentage inhibition of chemotaxis relative to the vehicle control and determine the IC50 value.
-
Figure 2. General experimental workflow for evaluating a CXCR4 antagonist like AMD3465.
Conclusion
AMD3465 hexahydrobromide is a highly potent and selective antagonist of the CXCR4 receptor. Its superior affinity compared to first-generation inhibitors like AMD3100 makes it an invaluable research tool for dissecting the complex roles of the CXCL12/CXCR4 axis.[1][13] The comprehensive in vitro and in vivo data demonstrate its ability to effectively block receptor signaling, inhibit HIV entry, modulate cancer cell behavior, and mobilize hematopoietic stem cells.[5][7][8] The detailed protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of targeting this critical chemokine pathway. As research progresses, AMD3465 and its derivatives will continue to be instrumental in advancing our understanding of CXCR4 biology and in the development of novel therapeutic strategies for a range of diseases.
References
- 1. AMD 3465 hexahydrobromide, CXCR4 antagonist (CAS 185991-24-6) | Abcam [abcam.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. Targeting the leukemia microenvironment by CXCR4 inhibition overcomes resistance to kinase inhibitors and chemotherapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo studies of AMD 3465 hexahydrobromide
An In-Depth Technical Guide to the In Vitro and In Vivo Studies of AMD3465 Hexahydrobromide
Executive Summary
AMD3465 hexahydrobromide is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a monocyclam derivative, it represents a structural advancement over the bicyclam prototype, AMD3100 (Plerixafor), exhibiting higher affinity and potency.[3] This document provides a comprehensive overview of the preclinical data for AMD3465, detailing its mechanism of action, and summarizing key findings from a range of in vitro and in vivo studies. The disruption of the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), underpins its therapeutic potential in several pathological areas, including HIV-1 entry, cancer progression and metastasis, and hematopoietic stem cell (HSC) mobilization.[1][2][4] This guide consolidates quantitative data into structured tables, outlines detailed experimental protocols, and provides visual diagrams of key pathways and workflows to support researchers, scientists, and professionals in the field of drug development.
Introduction
The CXCL12/CXCR4 signaling axis is a critical pathway involved in a multitude of physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[2][4] However, its dysregulation is implicated in various diseases. In oncology, CXCR4 is overexpressed in over 20 types of cancer, where its activation by CXCL12 promotes tumor growth, survival, angiogenesis, and metastasis to organs rich in CXCL12, such as the bone marrow, lungs, and liver.[4][5][6] In virology, CXCR4 serves as a major co-receptor for T-tropic (X4) strains of HIV-1, facilitating viral entry into host cells.[2][7][8] Furthermore, this axis is central to the homing and retention of hematopoietic stem cells within the bone marrow.[1]
This central role in pathophysiology makes CXCR4 an attractive therapeutic target. AMD3465 was developed as a selective CXCR4 antagonist to disrupt these pathological processes. It is an N-pyridinylmethylene monocyclam compound that functions by blocking the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling and subsequent cellular responses.[1][2][3]
Mechanism of Action
AMD3465 exerts its effects through competitive antagonism at the CXCR4 receptor. It physically occupies the receptor's binding pocket, preventing the binding of the endogenous ligand CXCL12 and the HIV-1 gp120 envelope protein.[3][7] This blockade inhibits the G-protein-coupled signaling cascade normally initiated by CXCL12 binding. Key downstream pathways that are consequently inhibited include the activation of phospholipase C (PLC), which leads to inositol triphosphate (IP3) generation and subsequent calcium (Ca²⁺) flux, as well as the PI3K/AKT and MAPK/ERK pathways that regulate cell survival, proliferation, and migration.[7][9]
In Vitro Studies
Receptor Binding, Affinity, and Selectivity
In vitro studies confirm that AMD3465 is a potent and highly specific antagonist for CXCR4. It effectively competes with both the natural ligand CXCL12 and the CXCR4-specific monoclonal antibody 12G5 for binding to the receptor.[7][8] Notably, AMD3465 demonstrates an affinity for CXCR4 that is approximately 8- to 10-fold greater than that of AMD3100.[7] The compound shows no inhibitory activity on calcium flux stimulated by chemokines for other receptors, including CXCR3, CCR1, CCR2b, CCR4, CCR5, or CCR7, highlighting its selectivity.[1][2]
Table 1: In Vitro CXCR4 Antagonist Activity of AMD3465
| Assay Type | Cell Line | Parameter | AMD3465 Value (nM) | AMD3100 Value (nM) | Reference |
|---|---|---|---|---|---|
| Ligand Binding | CCRF-CEM | Kᵢ (SDF-1α) | 41.7 ± 1.2 | - | [1][2] |
| SupT1 | IC₅₀ (CXCL12) | 18 | 33 | [8][10] | |
| Antibody Binding | SupT1 | IC₅₀ (12G5 mAb) | 0.75 | 37.5 | [8][11] |
| Downstream Signaling | CCRF-CEM | IC₅₀ (GTP Binding) | 10.38 ± 1.99 | 27 ± 2.2 | [1] |
| CCRF-CEM | IC₅₀ (Calcium Flux) | 12.07 ± 2.42 | 572 ± 190 | [1] | |
| SupT1 | IC₅₀ (Calcium Flux) | 17 | - | [10][11] | |
| Functional Assays | CCRF-CEM | IC₅₀ (Chemotaxis) | 8.7 ± 1.2 | 51 ± 17 | [1] |
| | 4T1 Breast Cancer | - | (Inhibition at 2.5-10 µM) | - |[5] |
Anti-HIV Activity
AMD3465 is a powerful inhibitor of T-tropic (X4) HIV-1 strains, which use CXCR4 as a co-receptor for cell entry. It demonstrates potent activity against various X4 strains with IC₅₀ values in the low nanomolar range (1-10 nM).[7] As expected from its selective mechanism, AMD3465 shows no activity against R5 HIV strains that utilize the CCR5 co-receptor.[7]
Table 2: In Vitro Anti-HIV Activity of AMD3465
| HIV Strain (Tropism) | Parameter | AMD3465 Value (nM) | Reference |
|---|---|---|---|
| IIIB, NL4.3, RF, HE (X4 HIV-1) | IC₅₀ | 1 - 10 | [7] |
| IIIB, NL4.3, RF, HE (X4 HIV-1) | IC₅₀ | 6 - 12 | [10][11] |
| ROD, EHO (HIV-2) | IC₅₀ | 12.3 | [10] |
| BaL (R5 HIV-1) | IC₅₀ | No activity |[7] |
Anti-Cancer Effects
In vitro studies using breast cancer cell lines have shown that AMD3465 can significantly inhibit cancer cell invasiveness.[5][12] Treatment with AMD3465 leads to a reduction in the phosphorylation of key oncogenic signaling proteins, including STAT3, JAK2, and AKT, and reduces the expression of GSK3 and cMYC.[5][12] In studies on human retinal vascular endothelial cells (hRVECs) under high-glucose conditions (a model for diabetic retinopathy), AMD3465 promoted cell proliferation and inhibited apoptosis and angiogenesis by suppressing the NF-κB signaling pathway.[13]
Experimental Protocols
This protocol outlines a typical method for assessing the inhibition of cell migration towards a chemoattractant, based on the principles of a Transwell or Boyden chamber assay.[14][15][16]
-
Cell Preparation: Culture a CXCR4-expressing cell line (e.g., CCRF-CEM, Jurkat, or SupT1 T-cells) to mid-log phase.[1][8] Harvest cells, wash with serum-free media, and resuspend in assay medium (e.g., RPMI + 0.5% BSA) to a final concentration of 1x10⁷ cells/mL.[15]
-
Plate Preparation: Use a 96-well chemotaxis plate with a porous membrane (e.g., 5 µm pores).[15] In the lower chambers, add assay medium containing various concentrations of CXCL12 (e.g., 100 ng/mL) to act as the chemoattractant. Include a negative control with assay medium only.
-
Treatment: Pre-incubate the cell suspension with various concentrations of AMD3465 hexahydrobromide or vehicle control for 30 minutes at 37°C.
-
Assay Assembly: Add 25-50 µL of the treated cell suspension to the upper chambers of the chemotaxis plate. Carefully place the upper chamber onto the lower chamber, ensuring no air bubbles are trapped.[15]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂ to allow cell migration.[17]
-
Quantification:
-
Carefully remove the upper chamber. Scrape off non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Alternatively, quantify the cells that have migrated into the lower chamber using a fluorescent dye like Calcein AM and a fluorescence plate reader, or by direct cell counting via flow cytometry.[17]
-
-
Data Analysis: Calculate the percentage of migration inhibition for each AMD3465 concentration relative to the vehicle control (CXCL12-only wells). Determine the IC₅₀ value by plotting the inhibition percentage against the log of the antagonist concentration.
In Vivo Studies
Pharmacokinetics
Pharmacokinetic studies of AMD3465 have been conducted in mice and dogs. Following subcutaneous (SC) administration, the compound is rapidly absorbed.[1][2] In dogs, AMD3465 is cleared from plasma in a biphasic manner and demonstrates 100% bioavailability after subcutaneous injection when compared to intravenous dosing.[1][2][10]
Table 3: Pharmacokinetic Properties of AMD3465
| Species | Administration | Parameter | Value | Reference |
|---|---|---|---|---|
| Dog | IV / SC | Bioavailability | 100% | [1][2][10] |
| Dog | IV / SC | Terminal Half-life (t½) | 1.56 - 4.63 hours | [1][2][10] |
| Mouse | SC | Tₘₐₓ | ~15 minutes |[1] |
Pharmacodynamics: Hematopoietic Stem Cell Mobilization
A key in vivo effect of CXCR4 antagonism is the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood. Subcutaneous administration of AMD3465 causes significant leukocytosis (an increase in white blood cells) in both mice and dogs.[1][2][10] This demonstrates its potential for use in stem cell transplantation procedures.
Table 4: In Vivo Pharmacodynamic Effects of AMD3465
| Species | Administration | Effect | Peak Time | Reference |
|---|---|---|---|---|
| Mouse | SC (25 mg/kg) | Leukocytosis / HSC Mobilization | 0.5 - 1.5 hours | [1][2][10] |
| Dog | SC | Leukocytosis / HSC Mobilization | Peak plasma concentration precedes peak mobilization |[1][2][10] |
Anti-Cancer Efficacy
In vivo studies using murine syngeneic, immunocompetent breast cancer models have shown that AMD3465 can inhibit the formation of primary tumors and reduce metastases to the lung and liver.[5][12] The therapeutic effect is attributed not only to direct action on tumor cells but also to modulation of the tumor microenvironment.[4][5][12] Specifically, AMD3465 treatment significantly reduced the infiltration of myeloid CD11b-positive cells in metastatic sites and the spleen.[5][12] In xenograft models of brain tumors, AMD3465 also showed substantial inhibition of tumor growth.[5]
Experimental Protocols
This protocol describes a general workflow for evaluating the anti-tumor efficacy of AMD3465 in a murine model.
-
Cell Culture: Culture a human cancer cell line (e.g., 4T1 breast cancer, U87 glioblastoma) under standard conditions.[5][6] Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or PBS, often mixed with Matrigel.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) for human cell line xenografts, or immunocompetent mice (e.g., BALB/c) for syngeneic models like 4T1.[5]
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1x10⁶) into the flank or mammary fat pad of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumors regularly with calipers. Once tumors reach the target size, randomize mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer AMD3465 hexahydrobromide at a specified dose and schedule (e.g., 5 mg/kg daily via subcutaneous injection or continuous delivery via an implanted osmotic pump).[1]
-
Control Group: Administer a vehicle control (e.g., PBS) on the same schedule.
-
-
Monitoring: Monitor animal health, body weight, and tumor volume throughout the study. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a pre-defined time point), euthanize the animals.
-
Excise the primary tumors and weigh them.
-
Harvest organs of interest (e.g., lungs, liver) to assess for metastatic lesions.[5]
-
Tissues can be processed for further analysis, such as histology, immunohistochemistry (to examine biomarkers like CD11b), or Western blotting (to analyze signaling pathways like STAT3).[5]
-
Summary and Conclusion
AMD3465 hexahydrobromide is a well-characterized, potent, and selective CXCR4 antagonist. In vitro data consistently demonstrate its ability to block CXCL12 binding and inhibit subsequent signaling and functional cellular responses with low nanomolar efficacy. It is a powerful inhibitor of X4-tropic HIV-1 entry and displays anti-invasive properties in cancer cells. In vivo, AMD3465 has favorable pharmacokinetics with excellent subcutaneous bioavailability and reliably induces the mobilization of hematopoietic stem cells. Its efficacy in preclinical cancer models, where it inhibits both primary tumor growth and metastasis, suggests a dual role in acting on tumor cells and modulating the immune microenvironment.[4][5][12] The comprehensive data available for AMD3465 underscore its significant therapeutic potential and establish it as a valuable tool for further research into the role of the CXCL12/CXCR4 axis in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effects of the CXCR4 Antagonist, AMD3465, on Human Retinal Vascular Endothelial Cells (hRVECs) in a High Glucose Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. timothyspringer.org [timothyspringer.org]
- 16. cellgs.com [cellgs.com]
- 17. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of AMD3465 Hexahydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD3465 hexahydrobromide is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). As a monocyclam derivative, it represents a significant advancement in the development of CXCR4 inhibitors, offering a lower molecular weight and charge compared to its bicyclam predecessor, AMD3100 (Plerixafor). The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a crucial role in numerous physiological and pathological processes. These include hematopoiesis, lymphocyte trafficking, inflammation, and the progression of diseases such as HIV infection and cancer. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of AMD3465, summarizing key quantitative data and detailing relevant experimental methodologies.
Pharmacodynamics
AMD3465 exerts its biological effects by specifically blocking the interaction between CXCL12 and the CXCR4 receptor. This antagonism disrupts the downstream signaling cascades that mediate cellular responses such as chemotaxis, cell mobilization, and survival.
In Vitro Potency and Selectivity
AMD3465 has been demonstrated to be a highly potent and selective inhibitor of CXCR4. In vitro studies have quantified its inhibitory activity across various functional assays.
Table 1: In Vitro Pharmacodynamic Properties of AMD3465 Hexahydrobromide
| Parameter | Cell Line | IC50 / Ki | Reference |
| CXCL12 Binding Inhibition (IC50) | SupT1 | 18 nM | [1] |
| SDF-1α Ligand Binding Inhibition (Ki) | CCRF-CEM | 41.7 ± 1.2 nM | [2] |
| CXCL12-induced Calcium Signaling Inhibition (IC50) | SupT1 | 17 nM | [1] |
| SDF-1α Stimulated GTP Binding Inhibition (IC50) | CCRF-CEM membranes | 10.38 ± 1.99 nM | [3] |
| SDF-1α Mediated Chemotaxis Inhibition (IC50) | CCRF-CEM | 8.7 ± 1.2 nM | [3] |
| Anti-HIV-1 (X4 strains) Activity (IC50) | Various | 6-12 nM | [1] |
| Anti-HIV-2 Activity (IC50) | ROD and EHO strains | 12.3 nM | [1] |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibitory constant) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
AMD3465 demonstrates high selectivity for CXCR4. It does not inhibit chemokine-stimulated calcium flux in cells expressing other chemokine receptors such as CCR1, CCR2b, CCR3, CCR4, CCR5, CCR7, or CXCR3.[2]
In Vivo Pharmacodynamic Effects
The primary in vivo pharmacodynamic effect of AMD3465 is the mobilization of leukocytes from the bone marrow into the peripheral circulation.
-
Leukocytosis: Subcutaneous administration of AMD3465 in mice and dogs leads to a dose-dependent increase in peripheral white blood cell (WBC) counts.[2] In mice, peak mobilization of leukocytes occurs between 0.5 and 1.5 hours after a subcutaneous dose.[1]
-
Hematopoietic Stem Cell (HSC) Mobilization: The observed leukocytosis indicates the potential of AMD3465 to mobilize hematopoietic stem cells, a key process for stem cell transplantation.[2]
-
Anti-inflammatory Effects: In a murine model of schistosomal antigen-elicited pulmonary granuloma formation (a type-2 inflammatory response), AMD3465 treatment at 6 and 30 mg/kg abrogated granuloma formation and eosinophil mobilization.[1]
Pharmacokinetics
Pharmacokinetic studies of AMD3465 have been conducted in mice and dogs, revealing its absorption, distribution, and elimination characteristics.
Absorption and Bioavailability
Following subcutaneous administration, AMD3465 is rapidly absorbed.[2]
Table 2: Pharmacokinetic Parameters of AMD3465 Hexahydrobromide in Dogs
| Parameter | Value | Route of Administration | Reference |
| Terminal Half-life (t½) | 1.56 - 4.63 hours | Intravenous / Subcutaneous | [1] |
| Bioavailability | 100% | Subcutaneous | [1] |
Distribution and Elimination
In dogs, AMD3465 is cleared from plasma in a biphasic manner.[2] Information regarding the specific tissues of distribution and the routes of metabolism and excretion is limited in the reviewed literature.
Table 3: Pharmacokinetic Observations of AMD3465 Hexahydrobromide in Mice
| Dose | Route | Observation | Reference |
| 25 mg/kg | Subcutaneous | Rapid absorption and induction of leukocytosis. | [3] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
In Vitro Pharmacodynamics
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.
-
Cell Line: Human T-lymphoid SupT1 cells.
-
Loading of Cells: Cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside the cell.
-
Assay Procedure:
-
Loaded cells are washed and resuspended in an appropriate buffer.
-
A baseline fluorescence is established using a fluorometric imaging plate reader or a flow cytometer.
-
Cells are pre-incubated with varying concentrations of AMD3465.
-
CXCL12 is added to stimulate the cells, and the change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time.
-
The inhibitory effect of AMD3465 is calculated by comparing the fluorescence signal in treated cells to that in untreated, stimulated cells.
-
This assay assesses the activation of G-proteins coupled to CXCR4 by measuring the binding of a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS or a europium-labeled GTP analog.
-
Preparation: Cell membranes are prepared from a CXCR4-expressing cell line (e.g., CCRF-CEM).
-
Assay Procedure:
-
Cell membranes are incubated with GDP to ensure G-proteins are in an inactive state.
-
Varying concentrations of AMD3465 are added to the membranes.
-
CXCL12 is added to stimulate the receptor.
-
A labeled GTP analog is added. Upon receptor activation, GDP is exchanged for the labeled GTP analog on the Gα subunit.
-
The amount of bound labeled GTP is quantified, typically by scintillation counting or time-resolved fluorescence, to determine the extent of G-protein activation and the inhibitory effect of AMD3465.
-
This assay measures the ability of AMD3465 to block the directed migration of cells towards a CXCL12 gradient.
-
Apparatus: A multi-well chamber with a porous membrane separating an upper and a lower compartment (e.g., a Transwell plate).
-
Assay Procedure:
-
The lower chamber is filled with media containing CXCL12.
-
CXCR4-expressing cells (e.g., CCRF-CEM) are pre-incubated with different concentrations of AMD3465 and then placed in the upper chamber.
-
The plate is incubated to allow cells to migrate through the pores of the membrane towards the CXCL12 in the lower chamber.
-
After the incubation period, the number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.
-
In Vivo Pharmacokinetics and Pharmacodynamics
-
Animals: Beagle dogs.
-
Dosing:
-
Intravenous (IV): A single bolus injection.
-
Subcutaneous (SC): A single injection.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration.
-
Sample Analysis: Plasma concentrations of AMD3465 are determined using a validated analytical method, likely a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are calculated from the plasma concentration-time data.
-
Animals: Laboratory mice (specific strain may vary).
-
Dosing: A single subcutaneous injection of AMD3465.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Analysis: Total and differential white blood cell counts are determined using a hematology analyzer or by manual counting methods.
Visualizations
Signaling Pathway
The following diagram illustrates the CXCR4 signaling pathway and the point of inhibition by AMD3465.
References
A Technical Guide to AMD3465 Hexahydrobromide for HIV Entry Inhibition Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AMD3465 hexahydrobromide, a potent and selective antagonist of the CXCR4 co-receptor, and its application in HIV entry inhibition research. It details the compound's mechanism of action, summarizes key quantitative biological data, and outlines relevant experimental protocols.
Introduction
The entry of the Human Immunodeficiency Virus (HIV) into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on the target cell surface.[1][2] This interaction induces a conformational change in gp120, exposing a binding site for a secondary co-receptor, which is typically one of two chemokine receptors: CCR5 or CXCR4.[1][3][4] Viruses that use CXCR4 are known as X4-tropic and are often associated with a more rapid progression to Acquired Immunodeficiency Syndrome (AIDS).[1]
The critical role of these co-receptors in the viral lifecycle has made them attractive targets for antiretroviral drug development.[3][4] AMD3465 is a novel, monomacrocyclic compound that emerged from research aimed at improving upon earlier CXCR4 antagonists like the bicyclam AMD3100 (Plerixafor).[3][4] It functions as a highly potent and selective CXCR4 antagonist, specifically preventing the entry of X4-tropic HIV strains into host cells.[3][5] While its development for long-term clinical use has been hampered by a lack of oral bioavailability, AMD3465 remains an invaluable tool for researchers studying the mechanisms of HIV entry, CXCR4 signaling, and for the development of new classes of entry inhibitors.[3][4][6]
Mechanism of Action
Molecular Target: The CXCR4 Co-Receptor
CXCR4 is a G-protein coupled receptor (GPCR) whose natural ligand is the chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1).[3][7] The CXCL12/CXCR4 axis is integral to numerous physiological processes, including hematopoiesis and lymphocyte trafficking.[7] In the context of HIV, the virus has evolved to co-opt CXCR4 to facilitate its entry into CD4+ T-cells.[3][4]
Antagonism of CXCR4
AMD3465 acts as a specific and competitive antagonist of the CXCR4 receptor.[3][7] It binds directly to the receptor, physically obstructing the binding sites for both the natural ligand CXCL12 and the V3 loop of the HIV-1 gp120 protein.[1][3][8] Studies have identified several key amino acid residues within the transmembrane helices and extracellular loops of CXCR4 that are crucial for this interaction.[8] By occupying the receptor, AMD3465 effectively locks it in an inactive state, preventing its use by the virus.
Inhibition of HIV-1 Entry and Downstream Signaling
The primary anti-HIV mechanism of AMD3465 is the blockade of viral entry. For X4-tropic strains, the interaction between gp120 and CXCR4 is the final step required before the viral and cellular membranes fuse, allowing the viral capsid to enter the cytoplasm.[1][2] AMD3465 prevents this interaction, thereby halting the infection process at its inception.
Furthermore, by blocking the binding of the natural ligand CXCL12, AMD3465 also inhibits all subsequent downstream signaling cascades.[3][9] This includes the dose-dependent inhibition of CXCL12-induced intracellular calcium mobilization, mitogen-activated protein kinase (MAPK) phosphorylation, receptor endocytosis, and cellular chemotaxis.[3][4][9]
Quantitative Biological Data
The biological activity of AMD3465 has been quantified in numerous in vitro assays. It demonstrates significantly higher potency than its predecessor, AMD3100.
Table 1: Receptor Binding and Antagonism
| Assay | Target | Cell Line | Value | Reference |
|---|---|---|---|---|
| IC₅₀ (mAb Binding) | 12G5 mAb displacement from CXCR4 | SupT1 | 0.75 nM | [4][5] |
| IC₅₀ (Chemokine Binding) | CXCL12AF647 displacement from CXCR4 | SupT1 | 18 nM | [4][5] |
| Kᵢ (Ligand Binding) | SDF-1 (CXCL12) displacement | CCRF-CEM | 41.7 nM |[7][10] |
Table 2: Anti-HIV-1 Activity | Virus Strain (Tropism) | Cell Line | Potency (IC₅₀) | Reference | |---|---|---|---|---| | HIV-1 IIIB (X4) | MT-4 | 1 - 10 nM |[3][4][5] | | HIV-1 NL4.3 (X4) | MT-4 | 6 - 12 nM |[5] | | HIV-1 RF (X4) | MT-4 | 6 - 12 nM |[5] | | HIV-1 BaL (R5) | MT-4 | No inhibition |[3][4] |
Table 3: Functional and Cytotoxicity Data
| Assay | Target Cell | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Inhibition of CXCL12-induced Calcium Mobilization | U87.CD4.CCR5 | 17 nM | [5] |
| Cytotoxicity (CC₅₀) | MT-4 (uninfected) | >300 µM |[4] |
Note: AMD3465 shows high selectivity for CXCR4 and does not inhibit signaling via other chemokine receptors, including CCR1-CCR9 and CXCR1-CXCR3.[4][7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key assays used to characterize AMD3465.
HIV-1 Replication Inhibition Assay
This assay measures the ability of a compound to inhibit viral replication in a susceptible cell line.
-
Objective: Determine the 50% inhibitory concentration (IC₅₀) of AMD3465 against an X4-tropic HIV-1 strain.
-
Materials:
-
Cell Line: MT-4 human T-cell line.
-
Virus: Laboratory-adapted X4-tropic HIV-1 strain (e.g., HIV-1 IIIB).
-
Compound: AMD3465 hexahydrobromide stock solution, serially diluted.
-
Assay Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution for cell viability.
-
-
Methodology:
-
Seed MT-4 cells in a 96-well microtiter plate.
-
Add serial dilutions of AMD3465 to the wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only) wells.
-
Add a standardized amount of HIV-1 stock to the appropriate wells.
-
Incubate the plate for 4-5 days at 37°C in a humidified, 5% CO₂ atmosphere.
-
After incubation, add MTS reagent to each well and incubate for a further 2-4 hours.
-
Measure the optical density (OD) at 490 nm using a plate reader.
-
Calculate the percentage of cell protection relative to control wells and determine the IC₅₀ value using non-linear regression analysis.
-
CXCR4 Binding Assay (Flow Cytometry)
This assay quantifies the ability of AMD3465 to compete with a fluorescently labeled ligand for binding to CXCR4 on the cell surface.
-
Objective: Determine the IC₅₀ of AMD3465 for displacing a labeled anti-CXCR4 antibody (e.g., 12G5).
-
Materials:
-
Cell Line: SupT1 T-lymphoid cells (high CXCR4 expression).
-
Compound: AMD3465 hexahydrobromide, serially diluted.
-
Labeled Ligand: Phycoerythrin (PE)-conjugated anti-CXCR4 monoclonal antibody (clone 12G5).
-
Buffers: PBS, FACS buffer (PBS with 2% FBS).
-
-
Methodology:
-
Harvest SupT1 cells and resuspend in cold FACS buffer.
-
Aliquot cells into flow cytometry tubes.
-
Add serial dilutions of AMD3465 and incubate for 15 minutes at 4°C.
-
Add a pre-titered amount of PE-conjugated 12G5 mAb to each tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Resuspend cells in a final volume for analysis.
-
Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) in the PE channel.
-
Calculate the percentage of binding inhibition relative to the MFI of cells stained without the compound and determine the IC₅₀.
-
Pharmacokinetics and Bioavailability
Pharmacokinetic studies, primarily conducted in animal models such as mice and dogs, have provided insight into the in vivo behavior of AMD3465.
-
Absorption and Bioavailability: Following subcutaneous administration, AMD3465 is rapidly absorbed.[7][10] Studies in dogs demonstrated 100% bioavailability via the subcutaneous route when compared to intravenous administration.[7][10]
-
Distribution and Half-life: The compound causes a rapid, transient increase in white blood cell counts (leukocytosis), consistent with its mechanism of mobilizing hematopoietic stem cells by disrupting the CXCL12/CXCR4 axis.[7][10] In dogs, AMD3465 was cleared from plasma in a biphasic manner with a terminal half-life ranging from 1.56 to 4.63 hours.[7][10]
-
Limitation: A significant challenge for the clinical development of AMD3465 as a long-term anti-HIV therapeutic is its high positive charge at physiological pH, which results in poor oral bioavailability.[3][4]
Summary and Future Directions
AMD3465 hexahydrobromide is a cornerstone compound in the study of HIV entry. As a monomacrocyclic N-pyridinylmethylene cyclam, it represents a structural advancement over earlier bicyclams, exhibiting up to 10-fold greater potency as a CXCR4 antagonist.[3][4] Its high affinity and specificity make it an exceptional research tool for probing CXCR4 biology, validating CXCR4 as a drug target, and serving as a benchmark for the development of new anti-HIV agents.
While its clinical utility for chronic HIV treatment is limited by its lack of oral absorption, the knowledge gained from AMD3465 has been instrumental.[3] It provides a clear proof-of-principle that monocyclic structures can be highly effective CXCR4 antagonists. Future research in this area will continue to focus on designing novel antagonists that retain the high potency of AMD3465 while incorporating physicochemical properties that permit oral bioavailability, a key requirement for successful long-term antiretroviral therapy.
References
- 1. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants for Sensitivity of Human Immunodeficiency Virus Coreceptor CXCR4 to the Bicyclam AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | AMD3100/CXCR4 Inhibitor [frontiersin.org]
- 7. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the Mechanism of Inhibition of CXCR4: Identification of Piperidinylethanamine Analogs as Anti-HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Role of AMD3465 Hexahydrobromide in Stem Cell Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood is a critical step for autologous and allogeneic stem cell transplantation. The CXCL12/CXCR4 signaling axis is fundamentally responsible for the retention of HSCs within the bone marrow niche. Disruption of this axis presents a key therapeutic strategy for inducing HSC mobilization. AMD3465 is a potent and selective, monomacrocyclic antagonist of the CXCR4 receptor. This technical guide provides an in-depth analysis of the mechanism, efficacy, and experimental protocols related to AMD3465-mediated stem cell mobilization, presenting a comprehensive resource for researchers and drug development professionals in the field of hematology and regenerative medicine.
Introduction: The CXCL12/CXCR4 Axis and Stem Cell Retention
Hematopoietic stem cells reside in a specialized microenvironment within the bone marrow. Their retention and homing are primarily governed by the interaction between the chemokine stromal cell-derived factor-1 (SDF-1), also known as CXCL12, and its cognate G protein-coupled receptor, CXCR4, which is expressed on the surface of HSCs.[1][2][3] The disruption of this CXCL12/CXCR4 interaction is a proven mechanism for inducing the rapid egress of HSCs from the marrow into the circulation.[2][4]
AMD3465 hexahydrobromide is a small molecule, non-peptide antagonist of CXCR4.[5] It emerged as a more potent successor to the bicyclam antagonist AMD3100 (Plerixafor), the first CXCR4 inhibitor approved for clinical use in stem cell mobilization.[6][7][8] Structurally, AMD3465 is a monocyclam, where one of the cyclam rings of AMD3100 is replaced by an N-pyridinylmethylene moiety.[5][6] This modification results in an 8-fold higher binding affinity for CXCR4 and a 22-fold greater potency in inhibiting CXCL12-induced signaling compared to AMD3100.[5]
Mechanism of Action of AMD3465
AMD3465 exerts its mobilizing effect by competitively blocking the binding of CXCL12 to the CXCR4 receptor.[6] This antagonism disrupts the signaling cascade that anchors HSCs to the bone marrow stroma, leading to their release into the peripheral bloodstream.
Signaling Pathway Disruption:
-
CXCR4 Antagonism: AMD3465 binds to the CXCR4 receptor, preventing the binding of its natural ligand, CXCL12.[6]
-
Inhibition of Downstream Signaling: This blockade inhibits several CXCL12-mediated intracellular signaling pathways crucial for cell adhesion, migration, and survival, including:
-
GTP Binding and Calcium Flux: AMD3465 inhibits GTP binding to the G-protein and subsequent intracellular calcium mobilization, a key early step in chemokine signaling.[4][9]
-
PI3K/AKT Pathway: This pathway, involved in cell survival and proliferation, is suppressed.[1][10][11]
-
Ras/ERK (MAPK) Pathway: Inhibition of this pathway affects gene expression and cell cycle progression.[1][6]
-
STAT3 Pathway: AMD3465 has been shown to reduce the phosphorylation of STAT3, a key transcription factor in oncogenic signaling and cell migration.[10][11]
-
By inhibiting these pathways, AMD3465 effectively severs the tether holding HSCs within the bone marrow, resulting in their mobilization.
Quantitative Data on Efficacy
AMD3465 has demonstrated potent mobilizing activity in preclinical studies. Its efficacy is often measured by its ability to increase white blood cell (leukocyte) counts and hematopoietic progenitor cell numbers in the peripheral blood.
Table 1: In Vitro CXCR4 Antagonist Activity
| Compound | Assay | Cell Line | IC₅₀ / Kᵢ | Reference |
| AMD3465 | ¹²⁵I-12G5 mAb Binding | SupT1 | 0.75 nM (IC₅₀) | [9] |
| AMD3465 | CXCL12 Binding | SupT1 | 18 nM (IC₅₀) | [9][12] |
| AMD3100 | CXCL12 Binding | SupT1 | 33 nM (IC₅₀) | [12] |
| AMD3465 | SDF-1 Ligand Binding | CCRF-CEM | 41.7 nM (Kᵢ) | [4][13] |
| AMD3465 | CXCL12-induced Ca²⁺ Mobilization | SupT1 | 17 nM (IC₅₀) | [9] |
Table 2: Preclinical In Vivo Mobilization Activity
| Species | Compound | Dose | Peak Mobilization Time | Outcome | Reference |
| Mouse | AMD3465 | 25 mg/kg (subcutaneous) | 0.5 - 1.5 hours | Rapid induction of leukocytosis | [13] |
| Dog | AMD3465 | Subcutaneous | - | Induced leukocytosis | [4][13] |
Note: While extensive clinical trial data for AMD3465 in stem cell mobilization is not as publicly available as for its predecessor AMD3100 (Plerixafor), the preclinical data strongly indicates its potential as a potent mobilizing agent.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate AMD3465.
A. In Vitro Chemotaxis Assay
-
Objective: To determine the ability of AMD3465 to inhibit cell migration towards a CXCL12 gradient.
-
Methodology:
-
Cell Culture: A CXCR4-expressing cell line (e.g., SupT1 T-cells) is cultured and harvested.
-
Assay Setup: A Transwell® migration system is used, with a porous membrane separating upper and lower chambers.
-
Chemoattractant: CXCL12 is added to the lower chamber to create a chemotactic gradient.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of AMD3465 or a vehicle control before being added to the upper chamber.
-
Incubation: The plate is incubated for several hours to allow cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically using flow cytometry by counting events over a fixed time period (e.g., 2 minutes).[12] The IC₅₀ value is then calculated.
-
B. In Vivo Stem Cell Mobilization Study (Murine Model)
-
Objective: To assess the in vivo efficacy of AMD3465 in mobilizing leukocytes and hematopoietic stem/progenitor cells into the peripheral blood.
-
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Compound Administration: AMD3465 is administered via a single subcutaneous injection (e.g., 25 mg/kg).[13]
-
Time Course Sampling: Peripheral blood is collected at multiple time points post-injection (e.g., 0, 0.5, 1, 1.5, 2, 4, and 24 hours) via retro-orbital or tail vein sampling.
-
Cell Counting: Total white blood cell counts are determined using a hematology analyzer.
-
Flow Cytometry: Blood samples are stained with a cocktail of fluorescently-labeled antibodies to identify and quantify hematopoietic progenitor cells (e.g., Lineage⁻, Sca-1⁺, c-Kit⁺ or LSK cells).
-
Data Analysis: The fold-increase in cell numbers over baseline is calculated for each time point to determine the peak of mobilization.[13]
-
Pharmacokinetics and Selectivity
Understanding the pharmacokinetic profile and receptor selectivity of AMD3465 is essential for its development as a therapeutic agent.
-
Pharmacokinetics: In preclinical studies involving mice and dogs, AMD3465 showed rapid absorption following subcutaneous administration. In dogs, it was cleared from plasma in a biphasic manner with a terminal half-life of 1.56-4.63 hours and demonstrated 100% bioavailability after subcutaneous dosing.[4][13] The peak plasma concentration of the compound preceded the peak mobilization of leukocytes, confirming a direct pharmacological effect.[4][13]
-
Selectivity: AMD3465 is highly selective for the CXCR4 receptor. It does not inhibit chemokine-stimulated calcium flux in cells expressing other major chemokine receptors such as CXCR3, CCR1, CCR2b, CCR4, CCR5, or CCR7, highlighting its specific mechanism of action.[4][13]
Comparison with Other Mobilizing Agents
AMD3465's properties are best understood in comparison to the standard-of-care agents, G-CSF and the related CXCR4 antagonist, AMD3100.
Table 3: Comparison of Stem Cell Mobilizing Agents
| Feature | G-CSF (Granulocyte Colony-Stimulating Factor) | AMD3100 (Plerixafor) | AMD3465 |
| Target/Mechanism | G-CSF Receptor; Indirect disruption of CXCL12/CXCR4 axis | CXCR4 Receptor; Direct competitive antagonist | CXCR4 Receptor; Direct competitive antagonist |
| Potency (vs. AMD3100) | N/A | Baseline | ~10-fold more effective as a CXCR4 antagonist[1][6] |
| Mobilization Kinetics | Slow; requires 4-6 days of daily injections[14] | Rapid; peak mobilization within hours[3] | Rapid; peak mobilization within 0.5-1.5 hours in mice[4][13] |
| Molecular Structure | Recombinant protein | Bicyclam small molecule | Monocyclam small molecule |
| Primary Use | Standard single-agent mobilizer | In combination with G-CSF for "poor mobilizers"[7] | Investigational |
Clinical Relevance and Future Directions
The development of potent, rapid-acting CXCR4 antagonists like AMD3465 holds significant promise for hematopoietic stem cell transplantation. The ability to achieve peak mobilization within hours using a single injection offers a substantial advantage over the multi-day G-CSF regimen, potentially reducing patient burden and healthcare costs.
Potential Applications:
-
Rapid Mobilization: For scheduled apheresis, reducing the need for prolonged priming.
-
Poor Mobilizers: As a more potent alternative or adjunct for patients who respond inadequately to G-CSF alone or in combination with AMD3100.
-
On-Demand Mobilization: The rapid kinetics could enable "on-demand" collection of stem cells.
-
Gene Therapy: Efficiently harvesting large numbers of HSCs is a prerequisite for many ex vivo gene therapy protocols.
While AMD3100 has paved the way for CXCR4 antagonists in the clinic, the enhanced potency and distinct structure of AMD3465 make it a compelling candidate for further clinical investigation to improve upon existing mobilization strategies.
Conclusion
AMD3465 hexahydrobromide is a highly potent, selective, and rapid-acting CXCR4 antagonist with significant potential as a hematopoietic stem cell mobilizing agent. Its mechanism of action is centered on the direct and efficient disruption of the CXCL12/CXCR4 retention axis in the bone marrow. Preclinical data robustly supports its superiority over first-generation CXCR4 inhibitors in terms of potency. While further clinical evaluation is necessary, AMD3465 represents a significant advancement in the design of CXCR4 antagonists and holds the promise of refining and improving stem cell mobilization protocols for a variety of critical therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid mobilization of hematopoietic progenitors by AMD3100 and catecholamines is mediated by CXCR4-dependent SDF-1 release from bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMD3100: CXCR4 antagonist and rapid stem cell-mobilizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 11. [PDF] The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | Semantic Scholar [semanticscholar.org]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. researchgate.net [researchgate.net]
- 14. Two distinct CXCR4 antagonists mobilize progenitor cells in mice by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Investigating AMD3465 Hexahydrobromide in Cancer Metastasis Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AMD3465 hexahydrobromide, a potent and selective antagonist of the CXCR4 receptor, and its application in the investigation of cancer metastasis. This document details the mechanism of action of AMD3465, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its use in cancer metastasis models.
Introduction: The CXCR4/CXCL12 Axis and its Role in Cancer Metastasis
The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), play a critical role in tumor progression, including growth, invasion, angiogenesis, and metastasis.[1][2] The CXCL12/CXCR4 signaling axis is involved in the trafficking of cancer cells to distant organs that express high levels of CXCL12, such as the bone marrow, lungs, and liver, thereby promoting the formation of metastatic niches.[1][2]
AMD3465 hexahydrobromide is a monomacrocyclic antagonist of CXCR4 that effectively blocks the binding of CXCL12 to its receptor.[3][4] This inhibition disrupts the downstream signaling pathways that promote cancer cell migration and invasion, making AMD3465 a valuable tool for studying and potentially inhibiting cancer metastasis.[3][4]
Quantitative Data on AMD3465 Hexahydrobromide
The following tables summarize the quantitative data on the efficacy of AMD3465 in various preclinical cancer models.
Table 1: In Vitro Efficacy of AMD3465
| Assay Type | Cell Line | Parameter | IC50 / Effect | Reference |
| CXCL12 Binding Inhibition | SupT1 | IC50 | 18 nM | [3] |
| CXCL12-induced Calcium Signaling | SupT1 | IC50 | 17 nM | [3] |
| Chemotaxis Inhibition | SupT1 | IC50 | 8.7 nM | [3] |
| SDF-1α Ligand Binding Inhibition | CCRF-CEM | Ki | 41.7 nM | [5] |
| SDF-1α Stimulated Calcium Flux | CCRF-CEM | IC50 | 12.07 nM | [5] |
| SDF-1α Stimulated GTP Binding | CCRF-CEM | IC50 | 10.38 nM | [5] |
| Matrigel Invasion | 4T1 (Breast Cancer) | Inhibition at 2.5, 5, and 10 µM | Significant reduction in invasiveness | [1] |
| Cytotoxicity | MT-4 | CC50 | > 112 µM | [3] |
Table 2: In Vivo Efficacy of AMD3465 in Breast Cancer Models
| Animal Model | Cancer Cell Line | Treatment | Effect on Primary Tumor | Effect on Metastasis | Reference |
| Syngeneic Mouse Model | 4T1 | AMD3465 | Inhibited tumor formation | Reduced lung and liver metastases | [1][4] |
| Syngeneic Mouse Model | 4T07 | AMD3465 | Inhibited tumor formation | Reduced lung and liver metastases | [1] |
| Syngeneic Mouse Model | 168Farn | AMD3465 | Inhibited tumor formation | Reduced lung and liver metastases | [1] |
Note: A study also reported a reduction in tumor burden by approximately 50% in mouse models of various human hematological and solid cancers with AMD3465 treatment.[6]
Signaling Pathways and Experimental Workflows
The CXCR4/CXCL12 Signaling Pathway
The binding of CXCL12 to the CXCR4 receptor activates several downstream signaling pathways that are crucial for cancer cell migration, invasion, and survival. A simplified representation of this pathway is provided below.
Experimental Workflow for Investigating AMD3465
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of AMD3465 in cancer metastasis models.
Detailed Experimental Protocols
In Vitro Transwell Migration Assay
This protocol is adapted from standard transwell migration assay procedures.
Materials:
-
24-well transwell inserts (e.g., 8 µm pore size)
-
Cancer cell line of interest
-
Serum-free culture medium
-
Culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
AMD3465 hexahydrobromide
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Add 600 µL of culture medium with 10% FBS to the lower chamber of the 24-well plate.
-
Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add AMD3465 at desired concentrations (e.g., 2.5, 5, 10 µM) to the cell suspension. Include a vehicle control (e.g., PBS).
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with fixation solution for 15-20 minutes.
-
Stain the cells with Crystal Violet solution for 10-15 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
In Vitro Matrigel Invasion Assay
This protocol is adapted from standard Matrigel invasion assay procedures.
Materials:
-
24-well transwell inserts (e.g., 8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cold, serum-free culture medium
-
Cancer cell line of interest
-
Culture medium with 10% FBS
-
AMD3465 hexahydrobromide
-
PBS, Fixation solution, Staining solution, Cotton swabs (as in 4.1)
Procedure:
-
Thaw Matrigel at 4°C overnight.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL). Keep on ice.
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C for 1-2 hours to allow the Matrigel to solidify.
-
Follow steps 1-14 from the Transwell Migration Assay protocol (4.1), seeding the cells on top of the Matrigel layer.
In Vivo Orthotopic/Metastatic Xenograft Model
This protocol provides a general guideline for in vivo studies. Specifics may vary depending on the cancer model and institutional guidelines.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Cancer cell line of interest (e.g., 4T1 for breast cancer)
-
Matrigel (optional, for subcutaneous injection)
-
AMD3465 hexahydrobromide
-
Sterile PBS
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Orthotopic: Inject cancer cells into the corresponding organ of origin (e.g., mammary fat pad for breast cancer).
-
Metastatic (Tail Vein Injection): Inject cancer cells directly into the tail vein to model hematogenous metastasis.
-
Subcutaneous: Inject cancer cells mixed with Matrigel subcutaneously into the flank.
-
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer AMD3465 via the desired route (e.g., subcutaneous injection). A typical dose is 1.25 mg/kg daily.[1]
-
Administer vehicle (e.g., PBS) to the control group.
-
-
Monitoring:
-
Measure primary tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the primary tumor and weigh it.
-
Harvest organs of interest for metastasis analysis (e.g., lungs, liver).
-
Count the number of metastatic nodules on the surface of the organs.
-
Fix tissues in formalin for subsequent histological analysis.
-
Immunohistochemistry (IHC) for CXCR4 and Ki-67
This is a general protocol for IHC staining of paraffin-embedded tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 5% goat serum)
-
Primary antibodies: anti-CXCR4 and anti-Ki-67
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary antibody (anti-CXCR4 or anti-Ki-67) at the recommended dilution overnight at 4°C.
-
Wash with PBS and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with mounting medium.
-
Analyze the staining intensity and percentage of positive cells under a microscope.
Flow Cytometry for Circulating Tumor Cells (CTCs)
This protocol provides a general framework for detecting CTCs from blood samples.
Materials:
-
Whole blood collected from tumor-bearing mice
-
Red blood cell lysis buffer
-
Antibodies for staining:
-
Anti-mouse CD45 (to exclude hematopoietic cells)
-
Anti-EpCAM (epithelial cell marker)
-
Anti-pan-Cytokeratin (intracellular epithelial marker)
-
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Collect whole blood from mice.
-
Lyse red blood cells using a lysis buffer.
-
Centrifuge and wash the remaining cells.
-
Stain the cells with a cocktail of fluorescently labeled antibodies (anti-CD45, anti-EpCAM).
-
Fix and permeabilize the cells.
-
Perform intracellular staining with the anti-pan-Cytokeratin antibody.
-
Wash the cells and resuspend in flow cytometry buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data, gating on CTCs (e.g., CD45-negative, EpCAM-positive, and/or Cytokeratin-positive cells).
Conclusion
AMD3465 hexahydrobromide is a critical tool for investigating the role of the CXCR4/CXCL12 signaling axis in cancer metastasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust preclinical studies. Further investigation into the efficacy of AMD3465 across a broader range of cancer types will continue to elucidate its potential as a therapeutic agent for preventing and treating metastatic disease.
References
- 1. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AMD3465 Hexahydrobromide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD3465 hexahydrobromide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] As a monomacrocyclic compound, it represents a significant advancement over earlier bicyclam CXCR4 antagonists like AMD3100, exhibiting up to 10-fold greater efficacy in some cases.[1][4] AMD3465 functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), to CXCR4.[5][6][7] This inhibition disrupts downstream signaling pathways crucial for cell migration, proliferation, and survival.[8][9][10] These characteristics make AMD3465 a valuable tool for investigating CXCR4-mediated processes in various biological contexts, including cancer metastasis, HIV entry, and inflammation.[1][8][10]
This document provides detailed protocols for the use of AMD3465 hexahydrobromide in common cell culture applications, including the preparation of stock solutions, cell viability assays, chemotaxis assays, and analysis of downstream signaling pathways.
Mechanism of Action
AMD3465 selectively binds to the CXCR4 receptor, preventing the interaction with its ligand, CXCL12.[11] This blockade inhibits several downstream signaling cascades initiated by CXCL12-CXCR4 binding. Key inhibited pathways include:
-
Intracellular Calcium Mobilization: Dose-dependent inhibition of CXCL12-induced calcium signaling.[1][2][5]
-
MAPK/ERK Pathway: Inhibition of mitogen-activated protein kinase (MAPK) phosphorylation.[1][5][9]
-
PI3K/AKT Pathway: Reduction in AKT phosphorylation.[8][10][12]
-
JAK/STAT Pathway: Reduction in JAK2 and STAT3 phosphorylation.[8][10][12]
By disrupting these pathways, AMD3465 effectively inhibits cellular processes such as chemotaxis, cell invasion, and proliferation in CXCR4-expressing cells.[5][8][12]
Data Presentation
The following tables summarize the quantitative data for the inhibitory activities of AMD3465 hexahydrobromide across various assays and cell lines.
Table 1: Inhibitory Concentrations (IC50) of AMD3465 in Biochemical and Cellular Assays
| Assay | Cell Line/System | IC50 Value | Reference |
| 12G5 mAb Binding | SupT1 | 0.75 nM | [2][3] |
| CXCL12 Binding | SupT1 | 18 nM | [2][3][5] |
| CXCL12-induced Calcium Mobilization | SupT1 | 17 nM | [2][3][5] |
| SDF-1α stimulated GTP Binding | CCRF-CEM | 10.38 nM | [5][6] |
| SDF-1α stimulated Calcium Flux | CCRF-CEM | 12.07 nM | [5][6] |
| Chemotaxis | SupT1 | 8.7 nM | [5] |
| Anti-HIV-1 (X4 strains) Activity | Various | 1-10 nM | [1][2][3] |
| Anti-HIV-2 Activity | ROD and EHO strains | 12.3 nM | [5] |
Table 2: Ligand Binding Affinity of AMD3465
| Assay | Cell Line | Ki Value | Reference |
| SDF-1α Ligand Binding | CCRF-CEM | 41.7 nM | [5][6][7] |
Experimental Protocols
Preparation of AMD3465 Hexahydrobromide Stock Solutions
It is crucial to prepare concentrated stock solutions of AMD3465 to minimize the amount of solvent added to cell culture media.
Materials:
-
AMD3465 hexahydrobromide powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 2 mg/mL stock solution by dissolving AMD3465 hexahydrobromide in fresh, high-quality DMSO.[5] Note that moisture-absorbing DMSO can reduce solubility.
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2][3]
Note on Further Dilutions for in vivo studies: For animal experiments, specific formulations may be required. One example involves a multi-step dilution:
-
Add 50 µL of a 2 mg/mL DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween80 and mix.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL. This mixed solution should be used immediately.[5]
Cell Viability/Proliferation Assay
This protocol is designed to assess the cytotoxic or cytostatic effects of AMD3465 on a given cell line.
Materials:
-
CXCR4-expressing cells (e.g., 4T1 breast cancer cells)[12]
-
Complete cell culture medium
-
AMD3465 stock solution (from Protocol 1)
-
6-well plates
-
Automated cell counter (e.g., Vi-Cell) or a hemocytometer and trypan blue
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed the cells in 6-well plates at a density of approximately 5 x 10^5 cells per well in complete culture medium.[12]
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a series of dilutions of AMD3465 in complete culture medium from the stock solution. A common concentration range to test is 1 µM, 2.5 µM, 5 µM, and 10 µM.[8][12] Include a vehicle control (medium with the same final concentration of DMSO as the highest AMD3465 concentration).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of AMD3465 or the vehicle control.
-
At each time point, detach the cells using an appropriate method (e.g., trypsinization).
-
Determine the total cell number and cell viability for each well using an automated cell counter or by manual counting with trypan blue exclusion.[12]
Chemotaxis (Cell Migration) Assay
This protocol measures the ability of AMD3465 to inhibit cell migration towards a chemoattractant (CXCL12).
Materials:
-
CXCR4-expressing cells (e.g., SupT1 T-lymphoid cells)[4]
-
Transwell® inserts with 5 µm pore size for 24-well plates[4]
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human CXCL12
-
AMD3465 stock solution
-
24-well plate
-
Flow cytometer or plate reader for cell quantification
Protocol:
-
Prepare the lower chambers of the 24-well plate by adding 600 µL of assay buffer containing 100 ng/mL of CXCL12.[4] Include a negative control with assay buffer only.
-
Resuspend the cells (e.g., SupT1) in assay buffer at a concentration of 1 x 10^7 cells/mL.[4]
-
Pre-incubate the cells with various concentrations of AMD3465 (e.g., 0.1 nM to 100 nM) or a vehicle control for 30 minutes at room temperature.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to the top chamber of the Transwell® inserts.[4]
-
Place the inserts into the wells of the 24-well plate containing the CXCL12 solution.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2.5 hours.[4]
-
After incubation, carefully remove the Transwell® inserts.
-
Collect the migrated cells from the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time, e.g., 2 minutes) or another cell quantification method.[4]
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of AMD3465 on the phosphorylation status of key signaling proteins.
Materials:
-
Serum-free medium
-
AMD3465 stock solution
-
CXCL12
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.[2]
-
Pre-treat the cells with the desired concentration of AMD3465 (e.g., 5 µM) for 1-2 hours.[8][12] Include a vehicle control.
-
Stimulate the cells with CXCL12 (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce phosphorylation of target proteins.[2] Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and block the membrane.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensities and normalize to the total protein and/or loading control.[8][12]
Visualizations
Signaling Pathway of CXCR4 and Inhibition by AMD3465
Caption: CXCR4 signaling and its inhibition by AMD3465.
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for a Transwell chemotaxis assay.
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMD3465 Hexahydrobromide in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD3465 hexahydrobromide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction of CXCR4 with its ligand, CXCL12 (stromal cell-derived factor-1α, SDF-1α), plays a crucial role in various physiological and pathological processes, including cancer progression, metastasis, inflammation, and hematopoietic stem cell (HSC) mobilization. By blocking the CXCR4/CXCL12 signaling axis, AMD3465 has emerged as a valuable tool for preclinical research in oncology, immunology, and hematology.
These application notes provide a comprehensive overview of the use of AMD3465 in in vivo mouse studies, with a focus on dosage, administration protocols, and the underlying mechanism of action.
Mechanism of Action: CXCR4 Antagonism
AMD3465 is a non-peptide, monocyclam antagonist that binds to CXCR4, preventing the binding of its natural ligand, CXCL12.[1] This blockade disrupts the downstream signaling cascades initiated by CXCR4 activation. The binding of CXCL12 to CXCR4, a G-protein coupled receptor (GPCR), typically triggers several intracellular signaling pathways that promote cell survival, proliferation, and migration.
Key signaling pathways inhibited by AMD3465 include:
-
G-protein Dependent Pathways:
-
PI3K/Akt Pathway: Inhibition of this pathway reduces cell survival and proliferation.
-
PLC/IP3/Ca2+ Pathway: Blockade of this pathway leads to decreased intracellular calcium mobilization, affecting various cellular processes.
-
MAPK/ERK Pathway: Inhibition of this pathway curtails cell proliferation and differentiation.
-
-
G-protein Independent Pathway:
-
JAK/STAT Pathway: Disruption of this pathway can impact cell proliferation and survival.
-
By inhibiting these pathways, AMD3465 can effectively modulate the tumor microenvironment, inhibit tumor growth, prevent metastasis, and induce the mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood.
CXCR4 Signaling Pathway
Caption: CXCR4 signaling pathway and the inhibitory action of AMD3465.
Quantitative Data Summary
The following tables summarize the reported dosages of AMD3465 hexahydrobromide for various in vivo mouse studies.
Table 1: AMD3465 Dosage for Cancer Models
| Cancer Model | Mouse Strain | Administration Route | Dosage | Treatment Duration | Key Findings |
| Glioblastoma (U87) & Medulloblastoma (Daoy) Xenografts | - | Continuous subcutaneous infusion (osmotic pump) | 2.5 mg/kg/day | 5 weeks | Significantly blocked tumor growth.[2] |
| Breast Cancer (4T1) | BALB/c | Single subcutaneous injection | 2.5 mg/kg | Single dose | Diminished phosphorylation of CXCR4, AKT, and ERK in tumors.[3] |
| Breast Cancer (4T1) | BALB/c | Continuous subcutaneous infusion (osmotic pump) | 30 µ g/hour (~3.6 mg/kg/day) | 14 days | Inhibited tumor formation and reduced lung and liver metastases.[3] |
Table 2: AMD3465 Dosage for Other In Vivo Models
| Study Focus | Mouse Model | Administration Route | Dosage | Treatment Duration | Key Findings |
| Leukocytosis / HSC Mobilization | - | Single subcutaneous injection | 25 mg/kg | Single dose | Induced leukocytosis, with peak mobilization between 0.5 and 1.5 hours.[4] |
| Type 1 Diabetes | - | Continuous subcutaneous infusion (osmotic pump) | 6 mg/kg/day | 8 weeks | - |
| Pulmonary Granuloma Formation | CBA/J | Continuous subcutaneous infusion (osmotic pump) | 6 mg/kg/day | - | Abrogated type-2 granuloma formation. |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the efficacy of AMD3465 in a subcutaneous mouse xenograft model.
1. Materials:
-
AMD3465 hexahydrobromide
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS) or 0.1N Sodium Bicarbonate for solution stability, followed by pH adjustment)
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
2. Procedure:
-
Cell Culture and Preparation: Culture cancer cells under standard conditions to ~80% confluency. Harvest cells and resuspend in sterile PBS or serum-free media at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
AMD3465 Preparation and Administration:
-
Preparation: Dissolve AMD3465 hexahydrobromide in the chosen sterile vehicle to the desired concentration. For a 2.5 mg/kg dose in a 20g mouse, a 0.25 mg/mL solution would require a 200 µL injection.
-
Administration: Administer AMD3465 via subcutaneous injection at the determined dose and frequency (e.g., daily or every other day). The control group should receive vehicle injections of the same volume and frequency.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Continue treatment for the planned duration (e.g., 2-4 weeks) and monitor tumor volume.
-
Metastasis Assessment: At the end of the study, euthanize the mice and harvest primary tumors and relevant organs (e.g., lungs, liver) to assess for metastases.
-
Immunohistochemistry: Analyze tumor tissue for biomarkers of interest, such as proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).
-
Experimental Workflow for a Subcutaneous Xenograft Study
References
- 1. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for AMD 3465 Hexahydrobromide
Introduction
AMD 3465 hexahydrobromide is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by blocking the binding of the receptor's natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[3][4] This inhibition disrupts downstream signaling pathways involved in cell migration, proliferation, and survival.[1][3][4] With an affinity for CXCR4 reported to be 8-fold higher than its predecessor, AMD 3100, AMD 3465 is a valuable tool in studying CXCR4-mediated processes, including HIV entry, cancer metastasis, and stem cell mobilization.[1][2] These notes provide detailed protocols for the dissolution and handling of this compound for various experimental applications.
Physicochemical and Solubility Data
Proper dissolution is critical for experimental success. The solubility of this compound can vary based on the solvent and the specific salt form. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 50 mM[1][2] | 44.8 mg/mL | One supplier suggests solubility is ≥ 100 mg/mL.[5] |
| DMSO | 25 mM[1][2] | 22.4 mg/mL | Use fresh, anhydrous DMSO as moisture can reduce solubility.[6] |
| 0.1N Sodium Bicarbonate | Not specified | Not specified | Used for in vivo delivery in diabetic mouse models via osmotic pumps.[3] |
Molecular Weight of Hexahydrobromide salt: 896.07 g/mol [2]
Experimental Protocols
Protocol 1: Preparation of High-Concentration Aqueous Stock Solution (50 mM)
This protocol is suitable for preparing a primary stock solution for subsequent dilution in aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile, conical polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Calibrated pipettes
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, for 1 mL of a 50 mM stock solution, weigh 8.96 mg.
-
Dissolution: Add the appropriate volume of sterile water to the tube. For the example above, add 1 mL of water.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If precipitation occurs, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[7]
-
Sterilization: For cell-based assays, it is crucial to ensure the sterility of the stock solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube.[7]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 12 months).[1][5][7] Ensure tubes are tightly sealed and stored under desiccating conditions.[1]
Protocol 2: Preparation of DMSO Stock Solution (25 mM)
A DMSO stock solution is often used for experiments where the final concentration of DMSO in the assay is tolerable.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, chemical-resistant tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: In a sterile, chemical-resistant tube, weigh the desired amount of this compound. For 1 mL of a 25 mM stock, weigh 2.24 mg.
-
Dissolution: Add the corresponding volume of anhydrous DMSO (1 mL for the example).
-
Mixing: Cap the tube and vortex until the solution is clear.
-
Aliquoting and Storage: Aliquot into single-use volumes. Store at -20°C for up to 1 month or -80°C for up to 1 year in tightly sealed tubes.[6]
Protocol 3: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of a high-concentration stock solution into a working solution for direct application to cell cultures.
Materials:
-
Prepared stock solution (from Protocol 1 or 2)
-
Sterile cell culture medium or appropriate assay buffer (e.g., PBS, HBSS)
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into the desired sterile medium or buffer to achieve the final working concentration. For example, to prepare a 100 µM working solution from a 50 mM stock, perform a 1:500 dilution (e.g., add 2 µL of stock to 998 µL of medium).
-
Application: Mix the working solution gently by pipetting or inverting, and then add it to your experimental setup. Note that the final concentration of AMD 3465 used in vitro can range from nanomolar to low micromolar, with IC50 values for inhibiting CXCL12-induced calcium flux reported to be around 17 nM.[6][7][8]
Visualizations
CXCL12/CXCR4 Signaling Pathway and Inhibition by AMD 3465
Caption: Mechanism of AMD 3465 as a CXCR4 antagonist.
Experimental Workflow: Preparing AMD 3465 for a Cell-Based Assay
Caption: Workflow for AMD 3465 solution preparation and use.
References
- 1. This compound, CXCR4 antagonist (CAS 185991-24-6) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes and Protocols for AMD 3465 Hexahydrobromide in Flow Cytometry for CXCR4 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD 3465 hexahydrobromide is a potent and selective antagonist of the CXC chemokine receptor 4 (CXCR4).[1] As a monocyclam derivative, it exhibits a significantly higher binding affinity for CXCR4 compared to its predecessor, AMD 3100 (Plerixafor).[1][2] The interaction between CXCR4 and its cognate ligand, CXCL12 (stromal cell-derived factor-1α or SDF-1α), plays a crucial role in numerous physiological and pathological processes, including hematopoiesis, lymphocyte trafficking, inflammation, and cancer metastasis.[3][4][5] Consequently, the development of specific CXCR4 antagonists like AMD 3465 is of significant interest for therapeutic and research applications.
Flow cytometry is a powerful technique for studying receptor-ligand interactions at the single-cell level. This document provides detailed application notes and protocols for utilizing this compound in flow cytometry-based assays to investigate CXCR4 binding. These protocols are designed for researchers in academia and industry who are involved in drug discovery, cancer biology, immunology, and related fields.
Mechanism of Action
AMD 3465 functions as a non-peptide, allosteric antagonist of CXCR4.[3] It binds to a pocket within the transmembrane domains of the receptor, distinct from the primary binding site of the endogenous ligand CXCL12.[2] This binding induces a conformational change in the receptor that prevents CXCL12 from binding and initiating downstream signaling cascades.[5] Specifically, the single cyclam ring of AMD 3465 interacts with key acidic residues in transmembrane domains VI and VII of CXCR4, effectively blocking receptor activation.[2] This antagonistic action inhibits critical cellular processes mediated by the CXCL12/CXCR4 axis, such as calcium mobilization, GTP binding, and chemotaxis.[3][6]
Quantitative Data Summary
The following tables summarize the binding affinity and inhibitory concentrations of this compound for CXCR4, as determined by various in vitro assays.
Table 1: Binding Affinity of AMD 3465 for CXCR4
| Parameter | Cell Line | Assay Method | Value | Reference |
| Ki | CCRF-CEM | 125I-SDF-1α Competition Binding | 41.7 ± 1.2 nM | [3] |
| IC50 | SupT1 | 12G5 mAb Competition Binding | 0.75 nM | [7] |
| IC50 | SupT1 | CXCL12AF647 Competition Binding | 18 nM | [6][7] |
Table 2: Functional Inhibition by AMD 3465
| Inhibited Function | Cell Line | Assay Method | IC50 | Reference |
| CXCL12-induced Calcium Mobilization | SupT1 | Calcium Flux Assay | 17 nM | [6] |
| SDF-1α stimulated GTP binding | - | GTP Binding Assay | 10.38 nM | [6] |
| SDF-1α stimulated Calcium Flux | - | Calcium Flux Assay | 12.07 nM | [6] |
| Chemotaxis | - | Chemotaxis Assay | 8.7 nM | [6] |
| X4 HIV-1 Replication | - | HIV Replication Assay | 1-10 nM | [7] |
Experimental Protocols
Protocol 1: Competitive Binding Assay using a Fluorescently Labeled CXCL12 Ligand
This protocol describes a competitive binding assay to determine the ability of AMD 3465 to inhibit the binding of a fluorescently labeled CXCL12 analog (e.g., CXCL12AF647) to CXCR4-expressing cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, SupT1, or a stably transfected cell line)
-
This compound
-
Fluorescently labeled CXCL12 (e.g., CXCL12AF647)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.2% Bovine Serum Albumin (BSA), pH 7.4[8]
-
Fixation Buffer: 1% paraformaldehyde in PBS
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the AMD 3465 dilutions to the wells containing the cells. For control wells, add 50 µL of Assay Buffer alone.
-
Incubate the plate for 15 minutes at room temperature in the dark.[9]
-
-
Fluorescent Ligand Binding:
-
Washing and Fixation:
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the single, viable cell population based on forward and side scatter profiles.
-
Measure the mean fluorescence intensity (MFI) of the fluorescently labeled CXCL12 in the appropriate channel.
-
The reduction in MFI in the presence of AMD 3465 indicates competitive inhibition of CXCL12 binding.
-
Protocol 2: Inhibition of Anti-CXCR4 Monoclonal Antibody Binding
This protocol outlines a method to assess the binding of AMD 3465 to CXCR4 by measuring its ability to block the binding of a fluorescently conjugated anti-CXCR4 monoclonal antibody (e.g., clone 12G5).
Materials:
-
CXCR4-expressing cells (e.g., SupT1)
-
This compound
-
PE-conjugated anti-human CXCR4 monoclonal antibody (clone 12G5)
-
PE-conjugated isotype control antibody
-
Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS)
-
Fixation Buffer: 1% paraformaldehyde in PBS
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest CXCR4-expressing cells and wash them once with Staining Buffer.
-
Resuspend the cells in Staining Buffer to a final concentration of 0.5 x 106 cells per sample.[11]
-
-
Compound Incubation:
-
Aliquot the cell suspension into FACS tubes.
-
Add varying concentrations of this compound to the respective tubes. For the control tube, add Staining Buffer alone.
-
Incubate for 15 minutes at room temperature.[11]
-
-
Antibody Staining:
-
Without washing, add the PE-conjugated anti-CXCR4 antibody (clone 12G5) at the manufacturer's recommended concentration to each tube.
-
In a separate tube for the isotype control, add the PE-conjugated isotype control antibody.
-
Incubate for 30 minutes on ice in the dark.[11]
-
-
Washing and Fixation:
-
Wash the cells twice by adding 2 mL of Staining Buffer and centrifuging at 300 x g for 5 minutes.
-
After the final wash, resuspend the cell pellet in 200-500 µL of Fixation Buffer or Staining Buffer for immediate analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the single, viable cell population.
-
Measure the MFI in the PE channel.
-
A decrease in the MFI of the anti-CXCR4 antibody staining in the presence of AMD 3465 demonstrates its binding to the receptor.
-
Visualizations
Caption: CXCL12/CXCR4 Signaling and AMD 3465 Inhibition.
Caption: Flow Cytometry Experimental Workflow.
Conclusion
This compound is a valuable tool for investigating the role of the CXCL12/CXCR4 axis in various biological systems. The flow cytometry protocols provided here offer robust and reproducible methods for characterizing the binding of AMD 3465 to CXCR4 and for screening other potential CXCR4 modulators. By utilizing these detailed procedures, researchers can accurately quantify the inhibitory effects of compounds on receptor-ligand interactions and further elucidate the complex signaling pathways governed by CXCR4.
References
- 1. rndsystems.com [rndsystems.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 10. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes and Protocols for AMD 3465 Hexahydrobromide in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its exclusive ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), form a critical signaling axis that governs a wide range of physiological and pathological processes. This includes immune cell trafficking, hematopoietic stem cell homing, and organogenesis.[1][2] Aberrant CXCR4 signaling is implicated in numerous diseases, most notably in cancer metastasis, where it directs the migration of tumor cells to distant organs, and in HIV-1 entry into T-cells.[3][4]
AMD 3465 hexahydrobromide is a potent, selective, and reversible small-molecule antagonist of the CXCR4 receptor. It is a monocyclam derivative that exhibits a significantly higher binding affinity for CXCR4 compared to its well-known predecessor, AMD3100 (Plerixafor).[5] By competitively blocking the binding of CXCL12 to CXCR4, AMD 3465 effectively inhibits downstream signaling cascades, including G-protein activation, intracellular calcium mobilization, and mitogen-activated protein kinase (MAPK) phosphorylation.[1][6][7] This blockade translates to a powerful inhibition of CXCL12-induced chemotaxis, making AMD 3465 an invaluable tool for studying the roles of the CXCR4/CXCL12 axis in cell migration and for the development of therapeutics targeting this pathway.[7][8]
These application notes provide a detailed protocol for utilizing this compound in a standard in vitro chemotaxis assay, along with key quantitative data and visualizations of the underlying biological and experimental processes.
This compound: Properties and In Vitro Activity
AMD 3465 is characterized by its high potency and selectivity for the CXCR4 receptor.[6][7] The summary tables below provide essential physicochemical properties and comparative inhibitory activities.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N-[[4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)phenyl]methyl]-2-pyridinemethanamine hexahydrobromide | |
| CAS Number | 185991-07-5 | |
| Molecular Formula | C₂₄H₃₈N₆·6HBr | |
| Molecular Weight | 896.07 g/mol | |
| Solubility | Soluble to 50 mM in water, 25 mM in DMSO | |
| Binding Affinity (Ki) | 41.7 ± 1.2 nM (for inhibiting ¹²⁵I-SDF-1α binding) | [6][8] |
Table 2: Comparative In Vitro Inhibitory Activity (IC₅₀) of AMD 3465
| Assay | AMD 3465 IC₅₀ (nM) | AMD 3100 IC₅₀ (nM) | Reference(s) |
| Chemotaxis Inhibition | 8.7 ± 1.2 | 51 ± 17 | [6][8] |
| Calcium Flux | 12.07 ± 2.42 | 572 ± 190 | [6][8] |
| GTP Binding | 10.38 ± 1.99 | 27 ± 2.2 | [6][8] |
| CXCL12 Binding | 18 | 33 | [9][10] |
CXCR4 Signaling Pathway and Mechanism of Inhibition
Upon binding of CXCL12, CXCR4 activates several intracellular signaling pathways that orchestrate cell migration. AMD 3465 physically blocks this initial binding event, thereby preventing the activation of all downstream effectors.
Caption: CXCR4 signaling pathway and the inhibitory action of AMD 3465.
Experimental Protocol: In Vitro Chemotaxis Assay
This protocol describes a standard and robust method for quantifying the inhibitory effect of AMD 3465 on CXCL12-induced cell migration using a Transwell assay system.
Materials and Reagents
-
Compound: this compound (Tocris #4561, SelleckChem #S2879, or equivalent).
-
Cell Line: A cell line expressing high levels of CXCR4, e.g., Jurkat T-cells (ATCC TIB-152), SupT1 T-cells (ATCC CRL-1942), or U87 MG glioblastoma cells (ATCC HTB-14).[6][9][11]
-
Chemoattractant: Recombinant Human CXCL12/SDF-1α (R&D Systems #350-NS, or equivalent).
-
Assay Plates: 24-well Transwell plates with polycarbonate membrane inserts (5 µm pore size is suitable for most lymphocytes and many cancer cell lines; e.g., Corning Costar #3421).[10]
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with L-glutamine, penicillin/streptomycin, and 10% Fetal Bovine Serum (FBS).
-
Assay Medium: Serum-free cell culture medium (e.g., RPMI-1640) containing 0.5% Bovine Serum Albumin (BSA).
-
Quantification Reagent: Calcein-AM (e.g., ThermoFisher #C3100MP) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega #G7570).
-
Equipment: Humidified cell culture incubator (37°C, 5% CO₂), multichannel pipette, fluorescence plate reader or luminometer, inverted microscope.
Protocol Steps
Step 1: Preparation of Reagents
-
AMD 3465 Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
CXCL12 Stock Solution: Reconstitute lyophilized CXCL12 in sterile PBS containing 0.1% BSA to a concentration of 100 µg/mL. Aliquot and store at -80°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of AMD 3465 in Assay Medium to achieve concentrations 2x the final desired concentrations. Prepare a working solution of CXCL12 at 100 ng/mL in Assay Medium.[10][11]
Step 2: Cell Preparation
-
Culture cells to ~80% confluency under standard conditions.
-
The day before the assay, harvest the cells and resuspend them in low-serum medium (0.5-1% FBS) to induce quiescence and enhance responsiveness to chemoattractants.
-
On the day of the assay, harvest the serum-starved cells, wash once with PBS, and resuspend in Assay Medium at a density of 1-2 x 10⁶ cells/mL. Check viability using Trypan Blue; it should be >95%.
Step 3: Assay Setup
-
Add 600 µL of Assay Medium containing CXCL12 (100 ng/mL) to the lower wells of the 24-well plate. Include "No Chemoattractant" control wells containing only Assay Medium to measure basal migration.
-
In a separate plate, mix 50 µL of your cell suspension (1-2 x 10⁶ cells/mL) with 50 µL of the 2x AMD 3465 working dilutions. This will yield a final cell suspension in 1x inhibitor concentration. Include a "Vehicle Control" (cells with Assay Medium only).
-
Incubate the cell/inhibitor mixture for 30 minutes at 37°C.
-
Carefully place the Transwell inserts into the wells containing CXCL12.
-
Add 100 µL of the pre-incubated cell/inhibitor suspension to the top chamber of each insert.
Step 4: Incubation
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2.5 to 4 hours.[10] Incubation time should be optimized for the specific cell line being used.
Step 5: Quantification of Migrated Cells
-
Carefully remove the Transwell inserts from the wells. Gently wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the cells that have migrated into the lower chamber.
-
Fluorescence Method (Calcein-AM): Add Calcein-AM to the lower wells to a final concentration of 2 µM. Incubate for 30-60 minutes at 37°C. Read the fluorescence on a plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
Flow Cytometry: Collect the entire volume from the lower well and count the cells using a flow cytometer for a fixed time (e.g., 2 minutes per sample).[10]
-
Step 6: Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the signal from the "No Chemoattractant" wells (background) from all other readings.
-
The "Vehicle Control" (cells + CXCL12, no inhibitor) represents 100% migration (0% inhibition).
-
Percent Inhibition = [1 - (Signal_Inhibitor / Signal_Vehicle)] x 100
-
-
Determine IC₅₀: Plot the Percent Inhibition against the log concentration of AMD 3465. Use a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the IC₅₀ value, which is the concentration of AMD 3465 that inhibits 50% of CXCL12-induced cell migration.
Experimental Workflow Diagram
Caption: Workflow for an AMD 3465-based chemotaxis inhibition assay.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Migration (in "No Chemoattractant" wells) | Cells are not properly quiescent. | Increase serum starvation time to 18-24 hours. |
| Cell density is too high, causing passive filtering. | Optimize the number of cells added to the insert. | |
| Low Migration Signal (in "Vehicle Control" wells) | Cell line has low CXCR4 expression. | Confirm CXCR4 expression via flow cytometry or Western blot. |
| CXCL12 is inactive or used at a sub-optimal concentration. | Use a fresh aliquot of CXCL12. Perform a dose-response curve for CXCL12 to find the optimal concentration (usually around 100 ng/mL). | |
| Incubation time is too short. | Increase incubation time (e.g., up to 6 hours), optimizing for your cell line. | |
| High Variability Between Replicates | Inconsistent cell numbers. | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency. |
| Bubbles trapped under the insert membrane. | Ensure no bubbles are present when placing inserts into the lower wells. |
Conclusion
This compound is a highly potent and selective tool for investigating the CXCR4/CXCL12 signaling axis. Its superior inhibitory activity compared to first-generation antagonists makes it ideal for accurately probing the role of CXCR4-mediated chemotaxis in various biological and pathological contexts. The provided protocol offers a reliable framework for researchers to quantify the effects of AMD 3465 and other potential modulators of this critical cell migration pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemotaxis - CXCR4 signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. Efficient inhibition of SDF‐1α‐mediated chemotaxis and HIV‐1 infection by novel CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application of AMD 3465 hexahydrobromide in leukemia research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
AMD3465 hexahydrobromide is a potent and specific antagonist of the CXCR4 chemokine receptor. In the context of leukemia, particularly Acute Myeloid Leukemia (AML), the interaction between the CXCR4 receptor on leukemia cells and its ligand, stromal cell-derived factor-1α (SDF-1α), secreted by bone marrow stromal cells, plays a crucial role in the survival, proliferation, and chemoresistance of cancer cells. AMD3465 offers a targeted approach to disrupt this protective microenvironment, thereby sensitizing leukemic cells to conventional therapies.
The primary mechanism of action of AMD3465 in leukemia research is the inhibition of the SDF-1α/CXCR4 signaling axis.[1][2] This disruption has several downstream effects that are of therapeutic interest:
-
Inhibition of Chemotaxis: AMD3465 effectively blocks the migration of leukemic cells towards the SDF-1α gradient in the bone marrow, a process known as chemotaxis.[1][3] This prevents the homing and lodging of leukemia cells within the protective bone marrow niche.
-
Overcoming Stromal-Mediated Chemoresistance: The bone marrow stroma provides a sanctuary for leukemia cells, protecting them from the cytotoxic effects of chemotherapy. AMD3465 abrogates this protective effect, rendering the leukemic cells more susceptible to agents like cytarabine (ara-C).[1][3]
-
Sensitization to Targeted Therapies: In leukemia subtypes with specific mutations, such as FLT3-ITD in AML, AMD3465 has been shown to enhance the efficacy of targeted inhibitors like sorafenib.[1][2] It achieves this by down-regulating pro-survival signaling pathways such as PI3K/AKT and MEK/ERK that are activated by the stroma.[1]
-
Mobilization of Leukemic Cells: By blocking the retention signals mediated by CXCR4, AMD3465 can mobilize leukemic cells from the bone marrow into the peripheral circulation.[1][4] This mobilization makes them more accessible and vulnerable to chemotherapeutic agents.
Data Presentation
Table 1: Effect of AMD3465 on SDF-1α-Induced and Stroma-Induced Migration of Primary AML Cells
| Condition | Migrating Cells (%) | Inhibition by AMD3465 (%) |
| Random Migration | 25 ± 4.8 | N/A |
| SDF-1α Induced | 35 ± 6.4 | Significant inhibition in all 7 samples tested[1] |
| MS-5 Stroma Induced | 33 ± 5.8 | Inhibition in 12 of 14 samples examined[1] |
Table 2: Effect of AMD3465 on Chemotherapy-Induced Apoptosis in Primary AML Cells
| Treatment | Condition | Outcome |
| ara-C + AMD3465 | Co-culture with stromal cells | Increased sensitivity to ara-C compared to ara-C or AMD3465 alone (P = .004)[1] |
| ara-C + AMD3465 | Absence of stromal cells | No significant increase in sensitivity to ara-C (P = .18)[1] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis (Transwell Migration) Assay
This protocol is designed to assess the inhibitory effect of AMD3465 on the migration of leukemia cells towards an SDF-1α gradient.
Materials:
-
Leukemia cell line (e.g., OCI-AML2, U937) or primary AML cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant human SDF-1α
-
AMD3465 hexahydrobromide
-
Transwell inserts with 5 µm pore size for a 24-well plate
-
24-well tissue culture plate
-
Flow cytometer or plate reader
Procedure:
-
Cell Preparation: Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS. Prior to the assay, starve the cells in serum-free medium for 4-6 hours. Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant and Inhibitor Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free RPMI-1640 containing 100 ng/mL of SDF-1α.
-
For the inhibitor group, pre-incubate the leukemia cell suspension with 1 µM AMD3465 for 30 minutes at 37°C.[3]
-
As a negative control, use serum-free medium without SDF-1α in the lower chamber.
-
-
Cell Seeding: Add 100 µL of the cell suspension (with or without AMD3465) to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer for a fixed period of time or by using a cell viability reagent and measuring the fluorescence/absorbance with a plate reader.
-
-
Data Analysis: Calculate the percentage of migration relative to the total number of cells seeded. Compare the migration in the presence and absence of AMD3465.
Protocol 2: In Vitro Apoptosis Assay
This protocol evaluates the ability of AMD3465 to sensitize leukemia cells to chemotherapy-induced apoptosis in the presence of a protective stromal layer.
Materials:
-
Primary AML cells
-
MS-5 stromal cell line
-
RPMI-1640 medium with 10% FBS
-
AMD3465 hexahydrobromide
-
Cytarabine (ara-C)
-
6-well tissue culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Stromal Cell Co-culture: Seed MS-5 stromal cells in 6-well plates and grow to confluence.
-
Treatment Groups:
-
Control (Primary AML cells + MS-5)
-
AMD3465 alone (1 µM)
-
ara-C alone (concentration to be determined based on cell line sensitivity)
-
AMD3465 (1 µM) + ara-C
-
-
Co-culture and Treatment:
-
Add primary AML cells to the confluent layer of MS-5 cells.
-
Add AMD3465 and/or ara-C to the respective wells.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Apoptosis Analysis:
-
Gently collect the suspension and adherent AML cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
Protocol 3: In Vivo Murine Xenograft Model
This protocol describes an in vivo study to assess the effect of AMD3465 on leukemia burden and response to chemotherapy in a mouse model.
Materials:
-
NOD/SCID mice
-
Luciferase-expressing AML cell line (e.g., A20-luc/YFP)
-
AMD3465 hexahydrobromide
-
Cytarabine (ara-C)
-
Bioluminescence imaging system
-
Sterile PBS
Procedure:
-
Leukemia Xenograft Establishment:
-
Inject 1 x 10^6 A20-luc/YFP cells intravenously into NOD/SCID mice.
-
Monitor the engraftment of leukemia cells by bioluminescence imaging (BLI) on day 7 post-injection.
-
-
Treatment Regimen: On day 7, randomize the mice into the following treatment groups:
-
Vehicle control (PBS)
-
AMD3465 alone (5 mg/kg, subcutaneous, daily)
-
ara-C alone (50 mg/kg, intraperitoneal, daily for 5 days)
-
AMD3465 + ara-C
-
-
Monitoring Leukemia Burden:
-
Perform BLI on day 14 to assess the leukemia burden in each treatment group.
-
Continue to monitor the survival of the mice.
-
-
Endpoint Analysis:
-
At the end of the study or when mice show signs of morbidity, euthanize the animals.
-
Collect bone marrow, liver, and spleen for histological analysis (H&E staining) to confirm leukemic infiltration.
-
-
Data Analysis: Compare the BLI signal intensity and overall survival between the different treatment groups.
Mandatory Visualization
Caption: AMD3465 inhibits SDF-1α/CXCR4 signaling.
References
- 1. Targeting the leukemia microenvironment by CXCR4 inhibition overcomes resistance to kinase inhibitors and chemotherapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the leukemia microenvironment by CXCR4 inhibition overcomes resistance to kinase inhibitors and chemotherapy in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Role of CXCR4 in the progression and therapy of acute leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMD3465 Hexahydrobromide in Glioblastoma Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation and extensive invasion into the surrounding brain parenchyma.[1] This diffuse infiltration makes complete surgical resection impossible and is a major contributor to tumor recurrence and therapeutic resistance. The chemokine CXCL12 and its receptor CXCR4 play a pivotal role in orchestrating glioblastoma cell migration and invasion.[2][3] The CXCL12/CXCR4 signaling axis is implicated in tumor growth, survival, and the maintenance of glioma stem-like cells.[2][4] Consequently, targeting this pathway presents a promising therapeutic strategy to inhibit glioblastoma progression.
AMD3465 hexahydrobromide is a potent and specific, non-peptide antagonist of the CXCR4 receptor. It functions by blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4, thereby inhibiting the downstream signaling pathways that promote cell migration. Compared to the more extensively studied CXCR4 antagonist AMD3100 (Plerixafor), AMD3465 has demonstrated a higher affinity and specificity for CXCR4, making it a valuable tool for investigating the role of this signaling axis in glioblastoma and a potential candidate for therapeutic development.[3][5] One study reported that AMD3465 is 10-fold more effective as a CXCR4 antagonist than AMD3100.[5]
These application notes provide detailed protocols for utilizing AMD3465 to study its effects on glioblastoma cell migration in vitro.
Mechanism of Action: Inhibition of the CXCL12/CXCR4 Signaling Axis
The CXCL12/CXCR4 signaling cascade is a key driver of glioblastoma cell motility. The binding of CXCL12 to the CXCR4 receptor, a G-protein coupled receptor (GPCR), initiates a conformational change that activates intracellular heterotrimeric G-proteins. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling pathways critical for cell migration, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways. These pathways culminate in cytoskeletal rearrangements, formation of migratory protrusions like lamellipodia and filopodia, and enhanced cell motility and invasion.
AMD3465 acts as a competitive antagonist at the CXCR4 receptor. By occupying the binding site of CXCL12, it prevents receptor activation and the subsequent downstream signaling events. This blockade of the CXCL12/CXCR4 axis effectively inhibits the migratory and invasive phenotype of glioblastoma cells.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of AMD3465 in inhibiting CXCR4 and glioblastoma cell migration.
Table 1: In Vitro Efficacy of AMD3465 Against CXCR4
| Parameter | Cell Line | Value | Reference |
| IC50 for 125I-CXCL12 binding | CCRF-CEM | 41.7 ± 1.2 nM | [5] |
| IC50 for calcium flux | Not Specified | 12.07 ± 2.02 nM | [5] |
Table 2: Effect of AMD3465 on Glioblastoma Cell Migration and Invasion
| Assay | Cell Line | Concentration | Inhibition | Reference |
| Matrigel Invasion Assay | 4T1 (Breast Cancer) | 2.5 µM | Significant | [6] |
| Matrigel Invasion Assay | 4T1 (Breast Cancer) | 5 µM | Significant | [6] |
| Matrigel Invasion Assay | 4T1 (Breast Cancer) | 10 µM | Significant | [6] |
| In vivo Tumor Uptake | C6 Glioma | Not Applicable | 66% reduction with AMD3100 pre-treatment | [7] |
Note: While the invasion data is from a breast cancer cell line, it provides a relevant starting point for concentration ranges in glioblastoma studies. The in vivo data for a related compound (AMD3100) further supports the specific targeting of CXCR4 in glioma models.
Experimental Protocols
The following are detailed protocols for assessing the effect of AMD3465 on glioblastoma cell migration.
Protocol 1: Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of glioblastoma cells to a chemoattractant across a porous membrane.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251, or patient-derived cells)
-
AMD3465 hexahydrobromide
-
Sterile multi-well plates with transwell inserts (8 µm pore size)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
CXCL12 (as a chemoattractant, optional)
-
Bovine Serum Albumin (BSA)
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture glioblastoma cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a medium containing 0.1-0.5% BSA.
-
Harvest the cells using trypsin and resuspend them in a serum-free medium at a concentration of 1 x 105 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the transwell plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS or a specific concentration of CXCL12).
-
In the upper chamber (the insert), add 100 µL of the cell suspension (1 x 104 cells).
-
Add AMD3465 at various concentrations (e.g., 1, 10, 100 nM; 1, 10 µM) to both the upper and lower chambers to ensure a stable concentration gradient. Include a vehicle control (e.g., PBS or DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours, depending on the cell line's migratory capacity.
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the fixed cells with 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the migrated cells in several random fields of view under a microscope. The results can be expressed as the percentage of migrated cells compared to the vehicle control.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay measures the ability of a confluent cell monolayer to migrate and close a mechanically created "wound".
Materials:
-
Glioblastoma cell lines
-
AMD3465 hexahydrobromide
-
Sterile multi-well plates (e.g., 24-well)
-
Sterile 200 µL pipette tips or a wound-healing insert
-
Cell culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed glioblastoma cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with a fresh culture medium containing different concentrations of AMD3465 (e.g., 1, 10, 100 nM; 1, 10 µM) or a vehicle control.
-
-
Image Acquisition and Analysis:
-
Immediately after adding the treatment, capture images of the wound at designated locations (time 0).
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound locations at regular intervals (e.g., 6, 12, 24, and 48 hours).[8]
-
Measure the width of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area for each treatment condition.
-
Conclusion
AMD3465 hexahydrobromide is a valuable pharmacological tool for elucidating the role of the CXCL12/CXCR4 signaling axis in glioblastoma migration and invasion. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the inhibitory effects of AMD3465 on glioblastoma cell motility. Such studies are crucial for advancing our understanding of glioblastoma pathogenesis and for the development of novel anti-invasive therapeutic strategies.
References
- 1. Luteolin inhibits migration of human glioblastoma U-87 MG and T98G cells through downregulation of Cdc42 expression and PI3K/AKT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR4 inhibition synergizes with cytotoxic chemotherapy in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR4 increases in-vivo glioma perivascular invasion, and reduces radiation induced apoptosis: A genetic knockdown study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic delivery of an adjuvant CXCR4-CXCL12 signaling inhibitor encapsulated in synthetic protein nanoparticles for glioma immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of N-[(11)C]methyl-AMD3465 as a PET tracer for imaging of CXCR4 receptor expression in a C6 glioma tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of AMD 3465 Hexahydrobromide in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD 3465 hexahydrobromide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction of CXCR4 with its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a crucial role in various physiological and pathological processes, including lymphocyte trafficking, hematopoiesis, and inflammation. By blocking this axis, AMD 3465 offers a powerful tool for investigating the role of CXCR4 in immune cell migration, activation, and the tumor microenvironment. These application notes provide an overview of the experimental use of AMD 3465 in immunology, complete with detailed protocols for key assays.
Mechanism of Action
AMD 3465 is a non-peptide, small molecule antagonist that specifically binds to CXCR4, preventing the binding of CXCL12.[1] This blockade inhibits downstream signaling cascades initiated by CXCL12, including G-protein activation, intracellular calcium mobilization, and the activation of the MAPK/ERK and PI3K/AKT pathways.[1][2] The specificity of AMD 3465 for CXCR4 has been demonstrated, with no significant activity observed at other chemokine receptors such as CCR1, CCR2b, CCR4, CCR5, or CCR7.[1]
Signaling Pathway of CXCR4 Inhibition by AMD 3465
The following diagram illustrates the signaling pathway disrupted by AMD 3465.
Caption: CXCR4 signaling and its inhibition by AMD 3465.
Quantitative Data Summary
The following tables summarize key quantitative data for AMD 3465 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of AMD 3465
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (CXCL12 Binding) | SupT1 | 18 nM | [3] |
| IC₅₀ (12G5 mAb Binding) | SupT1 | 0.75 nM | [3] |
| IC₅₀ (Calcium Mobilization) | SupT1 | 17 nM | [3] |
| IC₅₀ (HIV-1 X4 Strain Replication) | Various | 1-10 nM | [2] |
| Invasion Assay Concentration | 4T1 | 2.5, 5, 10 µM | [4] |
Table 2: In Vivo Dosage and Administration of AMD 3465
| Animal Model | Dosage | Administration Route | Application | Reference |
| Mouse | 2.5 mg/kg | Subcutaneous (single dose) | Tumor signaling analysis | [4] |
| Mouse | 6 mg/kg/day | Osmotic pump | Tumor metastasis study | [5] |
| Mouse | 25 mg/kg | Subcutaneous | Leukocytosis induction | [1] |
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol details the measurement of immune cell migration towards a chemoattractant, which can be inhibited by AMD 3465.
Principle: The transwell migration assay, also known as the Boyden chamber assay, is used to assess the chemotactic response of cells. Cells are placed in the upper chamber of a transwell insert, and a solution containing a chemoattractant (e.g., CXCL12) is placed in the lower chamber. The ability of AMD 3465 to block cell migration towards the chemoattractant is quantified.[6]
Materials:
-
Transwell inserts (5 or 8 µm pore size, depending on cell type)
-
24-well tissue culture plates
-
Immune cells of interest (e.g., Jurkat T-cells, primary lymphocytes)
-
RPMI-1640 medium with 0.5% BSA
-
Recombinant human CXCL12/SDF-1α
-
This compound
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture immune cells to a sufficient density.
-
One day before the experiment, starve the cells by culturing in serum-free medium or medium with low serum (e.g., 0.5% BSA).
-
On the day of the experiment, harvest the cells and resuspend them in RPMI-1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
-
AMD 3465 Pre-treatment:
-
In a separate tube, pre-incubate the cell suspension with various concentrations of AMD 3465 (e.g., 1 nM to 1 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., PBS or DMSO).
-
-
Assay Setup:
-
Add 600 µL of RPMI-1640 with 0.5% BSA containing a predetermined optimal concentration of CXCL12 (e.g., 100 ng/mL) to the lower wells of a 24-well plate.
-
Include negative control wells with medium only (no CXCL12).
-
Carefully place the transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 2 µg/mL and incubate for 30-60 minutes at 37°C.
-
Read the fluorescence on a plate reader with excitation at 485 nm and emission at 520 nm.
-
Alternatively, migrated cells can be fixed, stained with crystal violet, and counted under a microscope.[6]
-
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for an in vitro chemotaxis assay.
Western Blot Analysis of CXCR4 Signaling
This protocol is for assessing the effect of AMD 3465 on the phosphorylation of downstream signaling proteins in the CXCR4 pathway.
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By treating cells with AMD 3465 prior to stimulation with CXCL12, the inhibitory effect on the phosphorylation of proteins such as AKT and ERK can be visualized and quantified.[4]
Materials:
-
Cell line expressing CXCR4 (e.g., 4T1 breast cancer cells)
-
This compound
-
Recombinant human CXCL12/SDF-1α
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with AMD 3465 (e.g., 5 µM) for 1 hour.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes). Include untreated and vehicle-treated controls.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel.[4]
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
Image the blot and perform densitometric analysis, normalizing phosphoprotein levels to total protein and loading controls.
-
In Vivo Murine Model of Tumor Metastasis
This protocol describes a method to evaluate the efficacy of AMD 3465 in inhibiting tumor metastasis in an immunocompetent mouse model.
Principle: A primary tumor is established in mice, and AMD 3465 is administered to assess its impact on the spontaneous metastasis of cancer cells to distant organs.[4]
Materials:
-
Female BALB/c mice (8 weeks old)
-
Syngeneic tumor cell line (e.g., 4T1 murine breast cancer cells)
-
Matrigel
-
This compound
-
Osmotic pumps
-
Surgical instruments
-
Anesthetics
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest 4T1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Anesthetize the mice and inoculate 7 x 10³ cells in 50 µL into the mammary fat pad.[4]
-
-
AMD 3465 Administration:
-
Three days after tumor cell inoculation, implant osmotic pumps subcutaneously on the dorsal side of the mice.
-
The pumps should be loaded to deliver a continuous dose of AMD 3465 (e.g., 6 mg/kg/day) or vehicle control (PBS).
-
-
Monitoring Tumor Growth and Metastasis:
-
Measure the primary tumor volume with calipers every 3-4 days.
-
Monitor the health and body weight of the mice.
-
At a predetermined endpoint (e.g., 28-35 days), euthanize the mice.
-
-
Analysis of Metastasis:
-
Harvest the lungs, liver, and spleen.
-
Fix the organs in 10% formalin and embed in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining to identify and count metastatic nodules.
-
Immunohistochemistry for markers like CD11b can be performed to analyze the immune cell infiltrate in the metastatic sites.[4]
-
Logical Flow for In Vivo Metastasis Study
References
- 1. researchgate.net [researchgate.net]
- 2. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
AMD 3465 Hexahydrobromide: A Potent Tool for G-Protein Coupled Receptor Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD 3465 hexahydrobromide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes.[1][2] As a monomacrocyclic compound, it represents a significant advancement over earlier bicyclam antagonists like AMD3100, exhibiting higher affinity and improved biological properties.[3][4] The primary ligand for CXCR4 is the stromal cell-derived factor-1 (SDF-1α), also known as CXCL12. The CXCL12/CXCR4 signaling axis is implicated in immune responses, hematopoiesis, embryonic development, and the metastasis of various cancers.[5][6]
AMD 3465 effectively blocks the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling cascades.[3][7] This antagonistic action prevents CXCL12-induced responses such as intracellular calcium mobilization, mitogen-activated protein kinase (MAPK) phosphorylation, and cell chemotaxis.[3][8] Its high affinity and selectivity for CXCR4 make AMD 3465 an invaluable tool for studying the physiological and pathological roles of this receptor. Furthermore, its ability to inhibit the entry of X4-tropic HIV strains into cells highlights its potential as an antiviral agent.[3][6] These application notes provide a comprehensive overview of AMD 3465, including its biological activity, quantitative data, and detailed protocols for its use in key experimental assays.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various assays and cell lines. This data provides a clear comparison of its potency in inhibiting different aspects of CXCR4 function.
Table 1: Binding Affinity and Functional Inhibition
| Assay Type | Cell Line | Ligand/Antibody | IC50 / Ki | Reference |
| 12G5 mAb Binding | SupT1 | 12G5 mAb | 0.75 nM (IC50) | [1][9][10] |
| CXCL12 Binding | SupT1 | CXCL12AF647 | 18 nM (IC50) | [1][9][10] |
| SDF-1α Ligand Binding | CCRF-CEM | 125I-SDF-1α | 41.7 ± 1.2 nM (Ki) | [2][4][7] |
| Calcium Mobilization | SupT1 | CXCL12 | 17 nM (IC50) | [1][8][9][10] |
| Calcium Mobilization | CCRF-CEM | SDF-1α | 12.07 ± 2.42 nM (IC50) | [7][8] |
| GTP Binding | CCRF-CEM | SDF-1α | 10.38 ± 1.99 nM (IC50) | [7][8] |
| Chemotaxis | SupT1 | CXCL12 | 8.7 ± 1.2 nM (IC50) | [7][8] |
| CXCR4 Internalization | - | CXCL12 | 67.3 ± 11.3 nM (IC50) | [10] |
| HIV-1 (X4 strains) Replication | - | - | 1-10 nM (IC50) | [1][3][9][10] |
| HIV-2 (ROD and EHO strains) Replication | - | - | 12.3 nM (IC50) | [8] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of AMD 3465 and the experimental approaches to characterize it, the following diagrams are provided.
Caption: CXCR4 signaling and AMD 3465 inhibition.
Caption: Workflow for AMD 3465 characterization.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments to characterize the activity of AMD 3465. These should be optimized for specific cell lines and laboratory conditions.
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of AMD 3465 for the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
CXCR4-expressing cells (e.g., CCRF-CEM, Jurkat)
-
Radiolabeled CXCR4 ligand (e.g., 125I-SDF-1α)
-
This compound
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA in PBS)
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well filter plates (e.g., with GF/C filters)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells. Resuspend in Binding Buffer to a final concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well filter plate, add in the following order:
-
50 µL of Binding Buffer.
-
50 µL of serially diluted AMD 3465. For non-specific binding control, use a high concentration of unlabeled SDF-1α. For total binding, add 50 µL of Binding Buffer.
-
50 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the cell suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the binding reaction by vacuum filtration.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of AMD 3465. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Flux Assay
This protocol measures the ability of AMD 3465 to inhibit CXCL12-induced intracellular calcium mobilization.
Materials:
-
CXCR4-expressing cells (e.g., SupT1, U87)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
CXCL12 (SDF-1α)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in Assay Buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the culture medium and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer.
-
Compound Pre-incubation: Add 100 µL of serially diluted AMD 3465 in Assay Buffer to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds.
-
Agonist Injection and Reading: Inject CXCL12 (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
Data Analysis: The change in fluorescence (peak - baseline) is proportional to the intracellular calcium concentration. Plot the percentage of inhibition of the CXCL12 response against the log concentration of AMD 3465 to determine the IC50 value.
Protocol 3: Transwell Chemotaxis Assay
This assay assesses the ability of AMD 3465 to block the migration of cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, primary T-cells)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm for lymphocytes)
-
24-well plates
-
Chemotaxis Buffer (e.g., RPMI with 0.5% BSA)
-
CXCL12 (SDF-1α)
-
This compound
-
Cell viability/counting reagent (e.g., Calcein AM, or use a cell counter)
Procedure:
-
Cell Preparation: Resuspend cells in Chemotaxis Buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Compound Pre-incubation: Incubate the cell suspension with various concentrations of AMD 3465 for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of Chemotaxis Buffer containing CXCL12 (at a chemoattractant concentration, e.g., 100 ng/mL) to the lower wells of the 24-well plate. For a negative control, use buffer alone.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Collect the cells from the lower chamber.
-
Quantify the number of migrated cells using a cell counter or a fluorescence-based assay with a dye like Calcein AM.
-
-
Data Analysis: Calculate the percentage of inhibition of migration compared to the control (CXCL12 alone). Plot the percentage of inhibition against the log concentration of AMD 3465 to determine the IC50 value.
Protocol 4: Western Blotting for Downstream Signaling
This protocol is used to detect the effect of AMD 3465 on the phosphorylation of downstream signaling molecules like ERK (MAPK) and Akt.
Materials:
-
CXCR4-expressing cells
-
Serum-free culture medium
-
CXCL12 (SDF-1α)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Serum-starve the cells for 4-12 hours.
-
Pre-incubate the cells with desired concentrations of AMD 3465 for 30-60 minutes.
-
Stimulate the cells with CXCL12 for a short period (e.g., 5-15 minutes). Include an unstimulated control.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Conclusion
This compound is a highly effective and selective tool for investigating the CXCR4 signaling pathway. Its potent antagonistic properties, as demonstrated by the quantitative data, make it suitable for a wide range of in vitro and in vivo studies. The detailed protocols provided herein offer a solid foundation for researchers to explore the multifaceted roles of the CXCL12/CXCR4 axis in health and disease, and to evaluate the therapeutic potential of CXCR4 antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bu.edu [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 10. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AMD 3465 hexahydrobromide solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for AMD3465 hexahydrobromide. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected solubility of AMD3465 hexahydrobromide in common laboratory solvents?
A1: AMD3465 hexahydrobromide has good solubility in aqueous solutions and Dimethyl Sulfoxide (DMSO). However, reported concentrations can vary between suppliers. A summary of solubility data is presented below. Always refer to the batch-specific data on your product's Certificate of Analysis.
Q2: I am having trouble dissolving AMD3465 hexahydrobromide in DMSO. What could be the issue?
A2: Difficulty dissolving AMD3465 in DMSO can arise from a few factors:
-
DMSO Quality: The hygroscopic nature of DMSO means it can absorb moisture from the air, which can significantly reduce the solubility of compounds.[1] It is critical to use fresh, anhydrous-grade DMSO.[1]
-
Concentration: While some suppliers report solubility up to 25 mM, others have noted practical limits closer to 2 mg/mL (~2.23 mM) without assistance.[1] Exceeding the saturation point will result in undissolved material.
-
Dissolution Method: For higher concentrations (e.g., 50 mg/mL), physical assistance such as ultrasonication may be required to achieve full dissolution.[2] Gentle warming can also be effective, but monitor the solution closely for any signs of degradation.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A3: This is a common issue known as "salting out." When a compound dissolved in a high-concentration organic stock is diluted into an aqueous medium, it can crash out of solution. To mitigate this:
-
Lower the Stock Concentration: Prepare a more dilute DMSO stock solution.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer rather than a single large dilution step.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent effects on your cells and to keep the compound in solution.
-
Pre-warm the Buffer: Warming the aqueous buffer slightly before adding the DMSO stock can sometimes help maintain solubility.
Q4: What is the recommended storage procedure for AMD3465 hexahydrobromide solutions?
A4: Proper storage is crucial for maintaining the integrity of your compound.
-
Solid Form: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solutions: Prepare stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them in tightly sealed vials. Store DMSO stock solutions at -80°C for up to 1 year or -20°C for up to 1 month.[1] Aqueous stock solutions should be freshly prepared, but if storage is necessary, filter-sterilize and store at -80°C for short periods.[2][3]
Quantitative Solubility Data
The following table summarizes the reported solubility of AMD3465 hexahydrobromide in common solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes | Source(s) |
| Water | 50 mM | ~44.8 mg/mL | ||
| Water | ≥ 42.41 mM | ≥ 38 mg/mL | Saturation point not determined. | [2] |
| DMSO | 25 mM | ~22.4 mg/mL | ||
| DMSO | 55.80 mM | 50 mg/mL | Requires ultrasonic assistance. | [2] |
| DMSO | 2.23 mM | 2 mg/mL | Moisture-absorbing DMSO can reduce solubility. | [1] |
Note: The molecular weight of AMD3465 hexahydrobromide is 896.07 g/mol .[1][2]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of AMD3465 hexahydrobromide powder. For 1 mL of a 10 mM solution, you will need 8.96 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, nuclease-free water (e.g., 1 mL).
-
Mixing: Vortex the solution gently until the powder is completely dissolved. If needed, brief sonication in a water bath can be used to aid dissolution.
-
Sterilization: For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter.[2][3]
-
Storage: Aliquot into single-use volumes and store at -80°C.
Protocol 2: Formulation for In Vivo Studies (Subcutaneous Injection)
This protocol provides a formulation yielding a clear solution suitable for subcutaneous administration in animal models.[2]
-
Initial Dissolution in DMSO: Prepare a concentrated stock of AMD3465 in 100% fresh, anhydrous DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the specified order. For a final solution of 1 mL:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline.
-
-
Final Formulation: Add 100 µL of your 25 mg/mL DMSO stock solution to the 900 µL of prepared vehicle. This results in a final concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Clarity Check: Ensure the final solution is clear. If any precipitation occurs, gentle warming or sonication can be used to redissolve the compound.[2] The mixed solution should be used immediately for optimal results.[1]
Protocol 3: Formulation for In Vivo Osmotic Pump Delivery
For continuous delivery, AMD3465 can be dissolved in a simple buffered solution.
-
Dissolution: Dissolve the required amount of AMD3465 directly in sterile Phosphate Buffered Saline (PBS).[4] In one study, 3 mg of AMD3465 was dissolved in 100 µl of PBS for loading into an Alzet osmotic pump.[4]
-
Loading: Under sterile conditions, load the resulting solution into the osmotic pump according to the manufacturer's instructions.
Visual Guides: Diagrams and Workflows
Below are diagrams illustrating key pathways and workflows related to AMD3465 hexahydrobromide.
References
Technical Support Center: Optimizing AMD 3465 Hexahydrobromide for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AMD 3465 hexahydrobromide in cell-based assays. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure optimal experimental outcomes while maintaining cell viability.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of AMD 3465.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death at Low Concentrations | 1. Cell line hypersensitivity to CXCR4 inhibition. 2. Off-target effects at higher than expected concentrations. 3. Solvent toxicity (e.g., DMSO). | 1. Perform a dose-response curve starting from a very low concentration (e.g., 0.1 nM) to determine the toxicity threshold for your specific cell line. 2. Ensure the AMD 3465 stock solution is accurately prepared and diluted. 3. Include a vehicle control (solvent alone) to assess its effect on cell viability. Ensure the final solvent concentration is consistent across all wells and ideally below 0.1%. |
| Inconsistent Results Between Experiments | 1. Variation in cell seeding density.[1][2] 2. Differences in cell passage number or health. 3. Inconsistent incubation times. | 1. Optimize and standardize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[1] 2. Use cells within a consistent and low passage number range. Regularly assess cell morphology and viability. 3. Strictly adhere to consistent incubation times for both drug treatment and assay development. |
| Discrepancy Between Viability Assays (e.g., MTT vs. Apoptosis Assay) | 1. Metabolic assays (MTT, XTT) can be influenced by changes in cellular metabolism that are not directly linked to cell death.[3][4] 2. AMD 3465 may induce cytostatic effects (inhibit proliferation) rather than cytotoxic effects (induce cell death). | 1. Use a multi-parametric approach. Complement metabolic assays with a direct measure of cell death (e.g., Annexin V/PI staining for apoptosis) or cell number (e.g., Trypan Blue exclusion, CyQUANT assay). 2. Analyze cell cycle progression using flow cytometry to distinguish between cytotoxicity and cytostasis. |
| Unexpected Agonistic Effects | 1. Biphasic dose-response. 2. Presence of endogenous CXCL12 in the serum of the culture medium. | 1. Test a wide range of AMD 3465 concentrations to identify any potential biphasic effects. 2. For mechanistic studies, consider using serum-free or low-serum medium, or charcoal-stripped serum to remove endogenous chemokines. If serum is required, maintain a consistent serum concentration throughout the experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: AMD 3465 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[5][6][7] It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4.[5][8] This inhibition prevents the activation of downstream signaling pathways involved in cell survival, proliferation, and migration, such as the PI3K/AKT and MAPK pathways.[9][10][11][12]
Q2: What is a typical starting concentration range for AMD 3465 in cell viability assays?
A2: Based on published data, a good starting point for a dose-response experiment is a logarithmic dilution series ranging from 0.1 nM to 10 µM.[13] The IC50 (half-maximal inhibitory concentration) for AMD 3465's antagonistic effects, such as inhibition of CXCL12-induced calcium flux and chemotaxis, is typically in the low nanomolar range (1-20 nM) for many cell types.[6][7][14] However, the concentration affecting cell viability may be higher and is cell-line dependent.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in sterile, nuclease-free water or a buffer such as PBS. For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 1-10 mM), aliquot it into small volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium.
Q4: Can AMD 3465 affect cell proliferation without causing cell death?
A4: Yes. As a CXCR4 antagonist, AMD 3465 can inhibit signaling pathways that are crucial for cell proliferation and survival in certain cell types, particularly those that rely on the CXCL12/CXCR4 axis for growth.[10][11][12] This can lead to a cytostatic effect, where cell division is halted or slowed, without necessarily inducing apoptosis or necrosis. Therefore, it is important to use assays that can differentiate between these two outcomes.
Q5: What control experiments are essential when testing AMD 3465?
A5: The following controls are crucial for interpreting your results accurately:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., water, PBS, or DMSO) used to dissolve AMD 3465.
-
Positive Control (for antagonism): Cells stimulated with CXCL12 in the absence of AMD 3465 to confirm the activation of the CXCR4 pathway.
-
Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the viability assay is performing correctly.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
Objective: To find the cell seeding density that ensures logarithmic growth throughout the duration of the experiment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells to ~80% confluency.
-
Harvest and perform a cell count using trypan blue exclusion to determine the number of viable cells.
-
Prepare a serial dilution of cells in complete medium to achieve a range of seeding densities (e.g., 1,000, 2,500, 5,000, 7,500, 10,000, and 20,000 cells per well in a 96-well plate).
-
Seed 100 µL of each cell suspension into at least 6 wells for each density.
-
Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At different time points (e.g., 24, 48, 72, and 96 hours), measure cell viability using your chosen assay (e.g., MTT, CellTiter-Glo®).
-
Plot the viability signal against time for each seeding density. The optimal seeding density will be the one that shows a logarithmic increase in signal over the intended duration of your AMD 3465 treatment experiment.
Protocol 2: Dose-Response Assessment of AMD 3465 using the MTT Assay
Objective: To determine the effect of a range of AMD 3465 concentrations on the metabolic activity (as an indicator of viability) of a cell line.
Materials:
-
Cells seeded at the predetermined optimal density in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at the optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AMD 3465 in complete culture medium. A common range is 0.1 nM to 10 µM. Include untreated and vehicle controls.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AMD 3465 or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: CXCL12/CXCR4 signaling pathway and its inhibition by AMD 3465.
Caption: A logical workflow for optimizing AMD 3465 concentration.
References
- 1. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. mdpi.com [mdpi.com]
- 10. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 11. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
AMD 3465 Hexahydrobromide In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMD 3465 hexahydrobromide for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the CXCR4 chemokine receptor. It functions by inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to the CXCR4 receptor. This inhibition blocks downstream signaling pathways involved in cell trafficking, chemotaxis, and survival.[1] In vivo, this action can lead to effects such as leukocytosis and the mobilization of hematopoietic stem cells.[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
For long-term storage, the powdered form of this compound should be kept at -20°C. Stock solutions are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[2] To maintain the integrity of the compound, it is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
Troubleshooting In Vivo Delivery
Q3: I am observing precipitation or insolubility when preparing my AMD 3465 formulation for in vivo injection. What could be the cause and how can I resolve it?
This is a common issue that can arise from several factors. Here are some troubleshooting steps:
-
Incorrect Solvent or Vehicle: this compound has varying solubility in different solvents. While it is soluble in water and DMSO, complex formulations are often required for in vivo use. Ensure you are using a validated vehicle composition.
-
Improper Mixing Order: When preparing formulations with multiple components, the order of addition is often critical. For instance, a common protocol involves first dissolving the compound in DMSO and then sequentially adding other co-solvents like PEG300 and Tween-80 before the final aqueous component.[1][2]
-
Low Temperature: Dissolution can be temperature-dependent. Gentle warming and/or sonication can aid in dissolving the compound, especially if precipitation occurs during preparation.[2]
-
Freshness of Solvents: The use of fresh, high-purity solvents is crucial. For example, DMSO can absorb moisture, which can reduce the solubility of some compounds.[1]
Q4: My in vivo experiment is showing inconsistent results or a lack of efficacy. What are some potential issues with the drug delivery?
Inconsistent results can stem from various aspects of the experimental protocol:
-
Formulation Instability: It is highly recommended to prepare the final working solution for in vivo experiments freshly on the day of use.[2] Some complex formulations may not be stable for extended periods.
-
Route of Administration: The pharmacokinetic profile of AMD 3465 can vary with the administration route. Subcutaneous administration has been shown to have rapid absorption and 100% bioavailability in some animal models.[1] Ensure the chosen route is appropriate for your experimental goals.
-
Dosing Accuracy: Precise and consistent dosing is paramount. Calibrate all equipment and ensure accurate animal weights for dose calculations.
-
Timing of Administration and Sample Collection: AMD 3465 can have a rapid onset of action. For example, peak mobilization of leukocytes in mice occurs between 0.5 and 1.5 hours after subcutaneous dosing.[1] Your sampling time points should be aligned with the expected pharmacokinetic and pharmacodynamic profile of the compound.
Data Presentation: Solubility and Formulation
The following tables summarize key quantitative data for the preparation and administration of this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 44.8 - 100 | 50 - 111.6 | May require sonication to fully dissolve.[2] |
| DMSO | 2 - 22.4 | 2.23 - 25 | Use fresh DMSO as it can absorb moisture, reducing solubility.[1] |
Table 2: Example In Vivo Formulations
| Formulation Composition | Final Concentration | Administration Route | Reference |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 0.100 mg/mL (0.11 mM) | Injection | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.79 mM) | Not specified | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.79 mM) | Not specified | [2] |
| 5% DMSO, 95% Corn Oil | 0.100 mg/mL (0.11 mM) | Injection | [1] |
| PBS | 100 mg/mL (111.60 mM) | Not specified | [2] |
| CMC-Na | ≥ 5 mg/mL | Oral Administration (Suspension) | [1] |
Experimental Protocols
Protocol 1: Preparation of an Injectable Formulation (0.1 mg/mL)
This protocol is adapted from a validated method for preparing a clear solution for injection.[1]
-
Prepare a 2 mg/mL stock solution of this compound in fresh, high-quality DMSO.
-
For a 1 mL final working solution, take 50 µL of the 2 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[1]
Protocol 2: Preparation of a Homogeneous Suspension for Oral Administration (5 mg/mL)
This protocol is designed for oral gavage.[1]
-
Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in water at the desired concentration (e.g., 0.5%).
-
For a 1 mL final working solution, weigh 5 mg of this compound powder.
-
Add the 5 mg of powder to 1 mL of the CMC-Na solution.
-
Mix thoroughly to obtain a homogeneous suspension.
Visualizations
CXCR4 Signaling Pathway Inhibition by AMD 3465
Caption: Inhibition of the SDF-1α/CXCR4 signaling axis by AMD 3465.
Troubleshooting Workflow for In Vivo Delivery Issues
Caption: A logical workflow for troubleshooting common in vivo delivery problems.
References
How to prevent degradation of AMD 3465 hexahydrobromide in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and storing AMD 3465 hexahydrobromide in solution to prevent degradation and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvents for preparing stock solutions of this compound are dimethyl sulfoxide (DMSO) and sterile water. The choice of solvent may depend on the specific requirements of your experiment.
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is crucial to maintain the stability of this compound. For long-term storage, the solid compound should be stored at -20°C, protected from moisture. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Some suppliers also recommend protecting solutions from light.
Q3: Can I store my stock solution at 4°C?
A3: Storing stock solutions at 4°C is generally not recommended for long periods. For short-term needs (a few days), some peptide and small molecule solutions can be stored at 4°C, but freezing at -20°C or -80°C is preferable for maintaining long-term stability.
Q4: Why is it important to use anhydrous DMSO?
A4: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can decrease the solubility of many organic compounds and may promote hydrolysis of susceptible molecules. To ensure the highest quality and stability of your stock solution, it is best practice to use fresh, high-purity, anhydrous DMSO.
Q5: How can I prevent precipitation of my compound when diluting a DMSO stock solution into an aqueous buffer or cell culture medium?
A5: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds. To mitigate this, add the DMSO stock to the aqueous solution slowly while gently vortexing. It is also advisable to keep the final concentration of DMSO in your experimental setup as low as possible, typically below 0.5%, to maintain cell health and compound solubility. Preparing an intermediate dilution in the aqueous buffer before the final dilution can also be beneficial.
Troubleshooting Guides
Issue 1: Precipitate observed in the stock solution after thawing.
-
Potential Cause: The compound's solubility limit in the solvent may have been exceeded, or the compound may be less soluble at lower temperatures. Repeated freeze-thaw cycles can also promote precipitation.
-
Troubleshooting Steps:
-
Visual Inspection: Confirm that the vial has been allowed to come to room temperature completely before opening to prevent moisture condensation.
-
Gentle Warming: Gently warm the solution in a 37°C water bath for a short period.
-
Vortexing/Sonication: Vortex the solution vigorously or sonicate in a water bath to aid in redissolving the compound.
-
Prevention: For future use, ensure stock solutions are prepared at a concentration well within the compound's solubility limit and are aliquoted into single-use vials to minimize freeze-thaw cycles.
-
Issue 2: Inconsistent experimental results using the same stock solution.
-
Potential Cause: The compound may be degrading in solution due to improper storage or handling. This can be caused by repeated freeze-thaw cycles, exposure to light, or the use of non-anhydrous DMSO.
-
Troubleshooting Steps:
-
Review Storage Protocol: Ensure that stock solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light.
-
Aliquot Stock Solutions: If not already doing so, aliquot the main stock solution into smaller, single-use volumes to avoid repeated temperature cycling of the entire stock.
-
Use Fresh Solvent: Prepare a fresh stock solution using a new, unopened vial of anhydrous DMSO.
-
Perform a Stability Check: If possible, use an analytical method like HPLC to assess the purity and concentration of your stock solution over time.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Store under desiccating conditions, protected from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | ≥ 2 mg/mL |
| Water | ≥ 98 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Solution (General Guideline)
This protocol outlines a general procedure for assessing the stability of a compound in solution. Specific parameters may need to be optimized for your particular experimental setup.
-
Preparation of Test Solutions: Prepare a solution of this compound in the desired solvent (e.g., DMSO, water, or a specific buffer) at a known concentration.
-
Storage Conditions: Aliquot the solution into multiple vials and store them under different conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time Points: Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analysis: At each time point, analyze a vial from each storage condition using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The HPLC method should be capable of separating the intact this compound from any potential degradation products.
-
-
Data Evaluation: Compare the peak area of the intact compound at each time point to the initial (time 0) peak area to determine the percentage of the compound remaining. A significant decrease in the peak area indicates degradation.
Visualizations
Caption: Workflow for preparing and storing AMD 3465 stock solution.
Improving the efficacy of AMD 3465 hexahydrobromide in assays
Welcome to the technical support center for AMD 3465 hexahydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for assays involving this potent and selective CXCR4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the CXCR4 chemokine receptor.[1][2] Its primary mechanism involves blocking the binding of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1/CXCL12), to the CXCR4 receptor.[3][4] This inhibition prevents the activation of downstream signaling pathways, such as intracellular calcium mobilization, GTP binding, and MAPK phosphorylation.[3][4][5] AMD 3465 has demonstrated an affinity for CXCR4 that is approximately 8- to 10-fold higher than that of the prototype CXCR4 antagonist, AMD3100.[6]
Q2: How should I dissolve and store this compound?
A2: Proper dissolution and storage are critical for maintaining the compound's efficacy.
-
Solubility: this compound is soluble in water (up to 50 mM) and DMSO (up to 25 mM).[2] For cell-based assays, it is common to prepare a concentrated stock solution in fresh, high-quality DMSO and then dilute it to the final working concentration in an appropriate aqueous buffer or cell culture medium.[5] It is noted that moisture-absorbing DMSO can reduce solubility.[5]
-
Storage: The powdered form should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[5]
Q3: Is AMD 3465 selective for the CXCR4 receptor?
A3: Yes, AMD 3465 is highly selective for CXCR4. Studies have shown that it does not inhibit chemokine-stimulated calcium flux in cells expressing other chemokine receptors such as CCR1, CCR2b, CCR4, CCR5, CCR7, or CXCR3.[3][5] This selectivity makes it a valuable tool for specifically investigating CXCR4-mediated biological processes.
Q4: Can AMD 3465 induce apoptosis or have cytotoxic effects?
A4: At physiologically relevant concentrations (e.g., ≤10 µM), AMD 3465 has been used as a CXCR4 inhibitor with no apparent off-target cytotoxic effects in some cell lines, such as 4T1 breast cancer cells.[7] In these cells, treatment with up to 10 µM AMD 3465 for 48 hours did not induce apoptosis or affect cell growth.[7] However, researchers should always determine the optimal, non-toxic concentration range for their specific cell type and experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or weak inhibition in functional assays (e.g., chemotaxis, calcium mobilization).
-
Possible Cause 1: Compound Degradation. Repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution: Aliquot stock solutions into single-use volumes and store them at -80°C.[5] Use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Suboptimal Agonist Concentration. The concentration of the agonist (CXCL12/SDF-1) used to stimulate the cells can significantly impact the apparent inhibitory potency of AMD 3465.
-
Solution: Perform a dose-response curve for CXCL12 in your specific assay to determine the EC50 or EC80 concentration. Use this optimized concentration for all subsequent inhibition experiments to ensure a consistent and robust signaling window.[8]
-
-
Possible Cause 3: Cell Health and Receptor Expression. The responsiveness of cells can be affected by their passage number, confluency, and overall health, which can alter CXCR4 expression levels.
-
Solution: Use cells from a consistent, low passage number and ensure they are in a healthy, logarithmic growth phase. Regularly verify CXCR4 expression levels via flow cytometry or western blot if results are inconsistent.[8]
-
Issue 2: Poor solubility or precipitation of the compound in aqueous media.
-
Possible Cause: Improper Dilution Technique. Adding a highly concentrated DMSO stock directly into a large volume of aqueous buffer can cause the compound to precipitate.
-
Solution: When preparing working solutions, perform serial dilutions. First, dilute the DMSO stock in a small volume of serum-free media or buffer, vortexing gently, before adding it to the final volume. For in vivo preparations, specific formulation protocols involving solvents like PEG300 and Tween80 may be necessary.[5]
-
Issue 3: High background signal in calcium mobilization assays.
-
Possible Cause: Dye Loading Issues or Cell Stress. Uneven loading of calcium-sensitive dyes or cellular stress can lead to high basal calcium levels.
-
Solution: Optimize dye loading concentration and incubation time. Ensure cells are handled gently during harvesting and plating to minimize stress. Allow cells to rest and equilibrate to the assay temperature before adding the antagonist and agonist.[8]
-
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound across various in vitro assays as reported in the literature.
Table 1: In Vitro Inhibitory Activity of AMD 3465
| Assay Type | Cell Line/System | Ligand/Stimulus | IC50 / Ki | Reference(s) |
| CXCL12 Binding | SupT1 cells | CXCL12AF647 | 18 nM (IC50) | [5][9] |
| SDF-1α Ligand Binding | CCRF-CEM cells | 125I-SDF-1α | 41.7 nM (Ki) | [3][5] |
| Antibody Binding | SupT1 cells | 12G5 mAb | 0.75 nM (IC50) | [9][10] |
| Calcium Mobilization | SupT1 cells | CXCL12 | 17 nM (IC50) | [5][9] |
| GTP Binding | CCRF-CEM cells | SDF-1α | 10.38 nM (IC50) | [5] |
| Chemotaxis | T-lymphoid SupT1 cells | CXCL12 | 8.7 nM (IC50) | [5] |
| CXCR4 Internalization | Jurkat E6.1 cells | CXCL12 | 67.3 nM (IC50) | [11] |
| Anti-HIV Activity | Various | X4 HIV-1 strains | 1-12 nM (IC50) | [5][9] |
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay
Objective: To measure the ability of AMD 3465 to inhibit CXCL12-induced intracellular calcium release.
Methodology:
-
Cell Preparation: Harvest cells (e.g., SupT1 or another CXCR4-expressing cell line) and resuspend them in a suitable buffer such as Hank's Balanced Salt Solution (HBSS) containing calcium and magnesium at a concentration of 1-2 x 106 cells/mL.[8]
-
Dye Loading: Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) to the cell suspension according to the manufacturer's protocol. Incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake.
-
Washing: Centrifuge the cells to remove excess dye and resuspend them in the assay buffer.
-
Assay Plate Preparation: Dispense the cell suspension into a 96-well black, clear-bottom plate.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO diluted in buffer).
-
Signal Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading for approximately 30-60 seconds.
-
Agonist Stimulation: Add a pre-determined concentration of CXCL12 (e.g., EC80) to stimulate the cells and immediately continue recording the fluorescence signal for another 2-3 minutes.[8]
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the peak fluorescence response for each condition. Determine the inhibitory effect of AMD 3465 by comparing the peak response in its presence to the response with CXCL12 alone. Plot the data to calculate an IC50 value.
Protocol 2: Chemotaxis (Cell Migration) Assay
Objective: To assess the ability of AMD 3465 to inhibit CXCL12-induced cell migration.
Methodology:
-
Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free or low-serum media at an optimized concentration (e.g., 1 x 106 cells/mL).
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell® plate with 5 or 8 µm pore size).
-
In the lower chamber, add media containing CXCL12 at its optimal chemotactic concentration. Include negative control wells with media only.
-
In the upper chamber (the insert), add the cell suspension.
-
-
Compound Treatment: To the cell suspension in the upper chamber, add varying concentrations of this compound or a vehicle control just before plating.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for your cell type (typically 2-6 hours).[8]
-
Cell Staining and Counting:
-
After incubation, carefully remove the inserts. Use a cotton swab to wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane (e.g., with methanol) and stain them with a suitable stain like DAPI or Crystal Violet.[8]
-
-
Data Analysis:
-
Wash the membrane and allow it to dry.
-
Count the number of migrated cells in several representative fields under a microscope.
-
Express the number of migrated cells in the presence of AMD 3465 as a percentage of the migration observed with CXCL12 alone. Calculate the IC50 value.
-
Visualizations
Caption: CXCR4 signaling and the antagonistic action of AMD 3465.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AMD3465 Hexahydrobromide Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMD3465 hexahydrobromide in animal models. The information is designed to help minimize toxicity and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AMD3465 hexahydrobromide?
A1: AMD3465 is a potent and selective antagonist of the CXCR4 receptor. It works by blocking the interaction between the chemokine CXCL12 (also known as SDF-1) and the CXCR4 receptor. This disruption of the CXCL12/CXCR4 signaling axis is crucial for various cellular processes, including cell trafficking and homing.
Q2: What is the most common side effect observed in animal models treated with AMD3465 hexahydrobromide?
A2: The most frequently reported side effect is a transient, dose-dependent leukocytosis, which is an increase in the number of white blood cells in the peripheral blood.[1][2] This occurs because AMD3465 mobilizes hematopoietic stem cells and progenitor cells from the bone marrow into the bloodstream.
Q3: How quickly does leukocytosis occur after administration, and how long does it last?
A3: In mice, peak mobilization of leukocytes typically occurs between 0.5 and 1.5 hours after subcutaneous administration.[1][2] The effect is transient, and white blood cell counts generally return to baseline within 24 hours.
Q4: Are there any known strategies to reduce the toxicity of AMD3465?
A4: While leukocytosis is a direct pharmacological effect of CXCR4 antagonism, strategies to manage its impact include careful dose selection and timing of experimental endpoints. For long-term studies, alternative drug delivery systems, such as nano-formulations, could potentially offer more controlled drug release and mitigate sharp peaks in plasma concentration, which may help in reducing the intensity of the leukocytosis.
Troubleshooting Guides
Issue 1: Unexpectedly High or Prolonged Leukocytosis
-
Question: We observed a much higher and more sustained increase in white blood cell counts than anticipated in our mouse model. What could be the cause, and how can we address it?
-
Answer:
-
Dose Verification: Double-check your calculations for the dose administered. Inadvertent overdosing is a common cause of exaggerated pharmacological effects.
-
Animal Strain and Health: Different mouse strains can have varying sensitivities to drugs. Ensure the health status of your animals, as underlying inflammation or infection can also elevate baseline white blood cell counts.
-
Route of Administration: Ensure consistent administration. While subcutaneous injection is common, variations in injection depth could potentially alter absorption kinetics.
-
Mitigation Strategy: Consider performing a dose-response study to determine the optimal therapeutic dose with the most manageable level of leukocytosis for your specific model and experimental goals. If possible, schedule endpoint measurements when the transient leukocytosis has subsided (e.g., 24 hours post-administration).
-
Issue 2: Difficulty in Differentiating Between Drug-Induced Leukocytosis and an Inflammatory Response
-
Question: How can we be sure that the observed increase in white blood cells is due to AMD3465 and not an underlying inflammatory response in our disease model?
-
Answer:
-
Control Groups: A robust experimental design with appropriate control groups is essential. Include a vehicle-only control group to assess the baseline white blood cell count and its fluctuation in your animal model.
-
Time Course Analysis: Characterize the kinetics of the leukocytosis. A rapid increase within 1-2 hours post-AMD3465 administration is characteristic of the drug's effect. An inflammatory response may have a different onset and duration.
-
Differential Blood Count: Perform a differential white blood cell count. AMD3465-induced leukocytosis is often characterized by a broad increase in various leukocyte populations due to stem cell mobilization. An infection- or inflammation-driven leukocytosis might show a more specific increase in neutrophils (neutrophilia).
-
Data Presentation
Table 1: Dose-Dependent Leukocytosis of AMD3465 in Animal Models
| Animal Model | Dose (mg/kg) | Route of Administration | Peak Leukocytosis Time | Observations |
| Mouse | 25 | Subcutaneous | 0.5 - 1.5 hours | Rapid and significant increase in white blood cell count.[2] |
| Dog | Not specified | Subcutaneous & Intravenous | Preceded by maximum plasma concentration | Caused leukocytosis.[1] |
Note: Quantitative data directly correlating a range of AMD3465 doses to the magnitude of leukocytosis is limited in publicly available literature. The 25 mg/kg dose in mice is a commonly cited example for efficacy studies that also reports leukocytosis.
Experimental Protocols
Protocol: Assessment of AMD3465-Induced Leukocytosis in Mice
-
Animal Model: Select the appropriate mouse strain for your study. House the animals in a controlled environment.
-
Groups: Establish a minimum of two groups: a control group receiving vehicle (e.g., sterile saline) and a treatment group receiving AMD3465 hexahydrobromide.
-
Dose Preparation: Dissolve AMD3465 hexahydrobromide in a sterile, appropriate vehicle (e.g., PBS) to the desired concentration.
-
Administration: Administer the prepared solution subcutaneously to the treatment group. Administer an equivalent volume of the vehicle to the control group.
-
Blood Collection: Collect peripheral blood samples at baseline (pre-dose) and at several time points post-administration (e.g., 0.5, 1, 1.5, 2, 4, 8, and 24 hours). Use a consistent and minimally stressful blood collection method.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine the total white blood cell count and a differential count.
-
Data Analysis: Compare the white blood cell counts between the AMD3465-treated and vehicle-treated groups at each time point.
Visualizations
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of AMD3465.
Caption: A typical experimental workflow for monitoring AMD3465-induced leukocytosis.
Caption: Logical relationship for troubleshooting high white blood cell counts.
References
Technical Support Center: Overcoming Resistance to AMD3465 Hexahydrobromide in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to AMD3465 hexahydrobromide in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMD3465 hexahydrobromide and what is its primary mechanism of action?
AMD3465 hexahydrobromide is a potent and selective antagonist of the CXCR4 receptor. Its primary mechanism of action is to block the binding of the chemokine CXCL12 (also known as SDF-1α) to the CXCR4 receptor.[1][2] This inhibition disrupts downstream signaling pathways involved in cancer cell proliferation, invasion, angiogenesis, and metastasis.[3][4][5] Specifically, AMD3465 has been shown to inhibit CXCL12-induced calcium signaling, MAPK phosphorylation, and GTP binding.[1][2] It has a higher affinity for CXCR4 compared to the more widely known antagonist, AMD3100 (Plerixafor).
Q2: My cancer cells are showing reduced sensitivity to AMD3465 treatment. What are the potential mechanisms of resistance?
While specific resistance mechanisms to AMD3465 are not extensively documented, potential mechanisms can be extrapolated from research on other CXCR4 antagonists and general principles of drug resistance in cancer:
-
Upregulation of CXCR4 expression: Cancer cells may increase the number of CXCR4 receptors on their surface, requiring higher concentrations of AMD3465 to achieve an inhibitory effect.
-
Mutations in the CXCR4 gene: Alterations in the CXCR4 gene could change the receptor's structure, preventing AMD3465 from binding effectively.
-
Activation of alternative signaling pathways: Cancer cells might develop ways to bypass the need for CXCR4 signaling by activating other pathways that promote survival and proliferation.
-
Increased expression of the CXCL12 ligand: The tumor microenvironment might produce higher levels of CXCL12, competitively overcoming the antagonistic effect of AMD3465.
-
Drug efflux pumps: Cancer cells can upregulate transporter proteins that actively pump AMD3465 out of the cell, reducing its intracellular concentration.[6]
Q3: How can I experimentally confirm that my cells have developed resistance to AMD3465?
To confirm resistance, you can perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of AMD3465 in your suspected resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line would indicate acquired resistance.
Troubleshooting Guide
Problem: Decreased efficacy of AMD3465 in vitro.
Possible Cause 1: Development of AMD3465 Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of AMD3465 concentrations on both the suspected resistant and the parental cell lines. A rightward shift in the dose-response curve and a higher IC50 value for the suspected resistant line will confirm resistance.
-
Investigate CXCR4 Expression:
-
Flow Cytometry: Quantify the surface expression of CXCR4 on both cell lines using a fluorescently labeled anti-CXCR4 antibody.
-
Western Blot: Analyze the total CXCR4 protein levels in cell lysates from both cell lines.
-
qPCR: Measure the mRNA levels of the CXCR4 gene to check for transcriptional upregulation.
-
-
Sequence the CXCR4 Gene: Isolate genomic DNA from both cell lines and sequence the coding region of the CXCR4 gene to identify any potential mutations in the resistant line.
-
Assess Downstream Signaling: Use Western blotting to examine the phosphorylation status of key downstream signaling molecules like Akt, ERK, and STAT3 in the presence and absence of CXCL12 and AMD3465 in both cell lines.[7][8]
-
Possible Cause 2: Issues with the Compound
-
Troubleshooting Steps:
-
Check Compound Integrity: AMD3465 hexahydrobromide is soluble in water and DMSO. Ensure it has been stored correctly at -20°C to prevent degradation. Prepare fresh stock solutions.
-
Verify Concentration: Use a spectrophotometer or other analytical method to confirm the concentration of your stock solution.
-
Problem: How to overcome AMD3465 resistance in my cancer cell line?
Strategy 1: Combination Therapy
-
Rationale: Combining AMD3465 with other anti-cancer agents can target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.[9] CXCR4 antagonists have been shown to sensitize cancer cells to conventional chemotherapy and targeted therapies.[3][5]
-
Experimental Approach:
-
Select Combination Agents: Choose drugs that target pathways known to be important for your cancer cell type's survival or that are implicated in resistance. Examples include chemotherapy agents (e.g., docetaxel, gemcitabine) or other targeted therapies.[3][10]
-
Determine Synergy: Use a checkerboard assay with varying concentrations of AMD3465 and the combination agent to determine if the combination is synergistic, additive, or antagonistic. Calculate the Combination Index (CI) to quantify the interaction.
-
Strategy 2: Targeting Downstream Signaling Pathways
-
Rationale: If cancer cells have bypassed the need for CXCR4 by activating downstream pathways, directly inhibiting these pathways may restore sensitivity.
-
Experimental Approach:
-
Identify Activated Pathways: Use techniques like phospho-kinase arrays or Western blotting to identify which downstream signaling pathways (e.g., PI3K/Akt, MEK/ERK, JAK/STAT) are constitutively active in the resistant cells.
-
Inhibit Key Nodes: Treat the resistant cells with specific inhibitors of the identified activated pathways in combination with AMD3465 and assess for restoration of sensitivity using cell viability assays.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of AMD3465 Hexahydrobromide
| Cell Line | Assay Type | IC50 (nM) | Reference |
| SupT1 | CXCL12 Binding Inhibition | 18 | [1][11] |
| SupT1 | Calcium Signaling Inhibition | 17 | [1][11] |
| CCRF-CEM | SDF-1α Ligand Binding (Ki) | 41.7 | [1][2] |
| X4 HIV-1 strains | HIV-1 Replication Inhibition | 6-12 | [1][11] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells (parental and suspected resistant) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of AMD3465 hexahydrobromide in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO or water as the drug dilutions).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for CXCR4 and Downstream Signaling
-
Cell Lysis: Treat cells as required (e.g., with CXCL12 and/or AMD3465). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CXCR4, phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 6. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 7. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CXCR4 abrogates resistance to trastuzumab by blocking cell cycle progression and synergizes with docetaxel in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Efficacy Analysis of CXCR4 Antagonists: AMD3465 Hexahydrobromide vs. AMD3100
In the landscape of C-X-C chemokine receptor type 4 (CXCR4) antagonism, two molecules, AMD3465 hexahydrobromide and AMD3100 (Plerixafor), have emerged as critical tools for researchers in fields ranging from hematology to oncology. Both compounds effectively block the interaction between CXCR4 and its ligand, CXCL12 (stromal cell-derived factor-1α or SDF-1α), a key signaling axis in cell trafficking, proliferation, and survival.[1] This guide provides a detailed comparison of the efficacy of these two antagonists, supported by experimental data, to aid researchers in selecting the appropriate agent for their studies.
Molecular Profile and Mechanism of Action
AMD3100 is a bicyclam small molecule that competitively inhibits the binding of CXCL12 to CXCR4.[1][2] In contrast, AMD3465 is a monocyclam derivative, where one of the cyclam rings of AMD3100 is replaced by an N-pyridinylmethylene moiety.[3] This structural difference leads to an enhanced interaction with the CXCR4 binding pocket, resulting in a higher affinity and potency for AMD3465 compared to AMD3100.[3][4] Both molecules function by disrupting the signaling cascade initiated by the CXCL12/CXCR4 axis, which is implicated in various pathologies, including HIV entry, cancer metastasis, and hematopoietic stem cell (HSC) retention in the bone marrow.[1][5][6]
Quantitative Comparison of In Vitro Efficacy
Experimental data consistently demonstrates the superior potency of AMD3465 over AMD3100 in various in vitro assays. The half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values are key indicators of their efficacy.
| Parameter | AMD3465 Hexahydrobromide | AMD3100 (Plerixafor) | Cell Line/Assay Condition | Reference |
| CXCL12 Binding Inhibition (IC50) | 18 nM | 33 nM | SupT1 cells | [7] |
| 12G5 mAb Binding Inhibition (IC50) | 0.75 nM | Not explicitly stated, but AMD3465 is 50-fold more potent | SupT1 cells | [7][8] |
| SDF-1α Ligand Binding (Ki) | 41.7 nM | 651 nM | CCRF-CEM cells | [9] |
| CXCL12-induced Calcium Signaling (IC50) | 17 nM | 572 nM | SupT1 cells | [9][10] |
| GTP Binding Inhibition (IC50) | 10.38 nM | 27 nM | CCRF-CEM cells | [9] |
| SDF-1α-mediated Chemotaxis (IC50) | 8.7 nM | 51 nM | CCRF-CEM cells | [9] |
| Anti-HIV-1 (X4 strains) Activity (IC50) | 6-12 nM | Not explicitly stated, but is a known anti-HIV agent | Various | [6][10] |
In Vivo Efficacy and Applications
Both AMD3465 and AMD3100 have demonstrated significant in vivo activity, most notably in the mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood.[10][11] This effect is crucial for stem cell transplantation procedures.[12][13]
Studies in animal models have shown that AMD3465 can cause leukocytosis, with peak mobilization of hematopoietic stem cells occurring between 0.5 and 1.5 hours after subcutaneous administration in mice.[10] AMD3100, marketed as Mozobil, is clinically approved for this indication in combination with granulocyte-colony stimulating factor (G-CSF).[13]
Furthermore, both antagonists are being investigated for their potential in cancer therapy. By disrupting the CXCL12/CXCR4 axis, they can inhibit tumor growth and metastasis.[4][14] For instance, AMD3465 has been shown to reduce breast cancer cell invasiveness and inhibit tumor formation and metastasis in murine models by modulating oncogenic signaling pathways, including the STAT3 pathway.[14][15]
Experimental Protocols
CXCR4 Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to the CXCR4 receptor.
-
Cell Culture: Jurkat cells, which endogenously express CXCR4, are cultured in an appropriate medium.[1]
-
Ligand Labeling: The natural ligand, CXCL12, is fluorescently labeled (e.g., with Alexa Fluor 647).[1]
-
Competition: A fixed concentration of the fluorescently labeled CXCL12 is incubated with the Jurkat cells in the presence of varying concentrations of the unlabeled antagonist (AMD3465 or AMD3100).[1]
-
Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in fluorescence indicates that the test compound is competing with the labeled CXCL12 for binding to CXCR4.[1]
-
Data Analysis: The IC50 value, which is the concentration of the antagonist that inhibits 50% of the labeled ligand binding, is calculated from the dose-response curve.[1]
CXCL12-Induced Calcium Mobilization Assay
This functional assay measures the ability of a CXCR4 antagonist to block the downstream signaling induced by CXCL12 binding.
-
Cell Preparation: Cells expressing CXCR4 (e.g., SupT1 cells) are loaded with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.[1]
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the CXCR4 antagonist.
-
CXCL12 Stimulation: CXCL12 is added to the cells to induce calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the antagonist concentration.
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of an antagonist to block the migration of cells towards a CXCL12 gradient.
-
Chamber Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber contains CXCL12 as a chemoattractant, while the upper chamber contains CXCR4-expressing cells.
-
Antagonist Treatment: The cells in the upper chamber are pre-treated with different concentrations of the CXCR4 antagonist.
-
Incubation: The chamber is incubated to allow cell migration through the membrane towards the CXCL12 gradient.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by staining and counting under a microscope or using a plate reader.
-
Data Analysis: The inhibitory effect of the antagonist on cell migration is calculated, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CXCL12/CXCR4 signaling pathway and antagonist inhibition.
Caption: Workflow for CXCR4 competitive binding assay.
Conclusion
Both AMD3465 hexahydrobromide and AMD3100 are potent and selective antagonists of the CXCR4 receptor. However, the available data consistently indicates that AMD3465 possesses a significantly higher potency in vitro, with lower IC50 and Ki values across various functional assays, including ligand binding, calcium mobilization, and chemotaxis.[7][9] This enhanced efficacy is attributed to its unique monocyclam structure, which allows for an improved interaction with the CXCR4 receptor.[3] The choice between these two compounds will ultimately depend on the specific requirements of the research, including desired potency, experimental context, and, for in vivo studies, pharmacokinetic considerations. AMD3100's clinical approval provides a wealth of safety and efficacy data in humans, while AMD3465 offers a more potent tool for preclinical research where higher antagonistic activity is required.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Plerixafor: AMD 3100, AMD3100, JM 3100, SDZ SID 791 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plerixafor - Wikipedia [en.wikipedia.org]
- 13. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of CXCR4 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of diseases, including cancer, HIV, and inflammatory disorders. The blockade of the CXCR4/CXCL12 signaling axis with antagonists is a promising therapeutic strategy. This guide provides an objective, data-driven comparison of the in vitro performance of various CXCR4 antagonists, supported by experimental data and detailed methodologies to aid in the selection of the most suitable compounds for research and development.
The in vitro efficacy of CXCR4 antagonists is typically evaluated through a range of cell-based assays that quantify their ability to interfere with the binding of CXCL12 to CXCR4 and inhibit subsequent downstream signaling events. Key performance indicators include the half-maximal inhibitory concentration (IC50) in binding assays, functional assays such as calcium mobilization and cell migration, and the modulation of signaling pathways like cAMP and ERK phosphorylation.
Quantitative Efficacy of CXCR4 Antagonists
The inhibitory potency of CXCR4 antagonists is a crucial factor in their therapeutic potential. The following table summarizes the reported IC50 values for several prominent antagonists across different in vitro functional assays. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell types, and assay formats used.
| Antagonist | Assay Type | Cell Line | IC50 Value |
| AMD3100 (Plerixafor) | CXCL12 Competition Binding | Jurkat | ~200-400 nM[1] |
| CXCL12-induced Calcium Signaling | U87.CD4.CXCR4 | ~50-100 nM[2] | |
| CXCL12-induced Cell Migration | SW480 | ~100-1000 ng/mL[3] | |
| HIV-1 Entry Inhibition | - | ~1-10 nM[4] | |
| AMD11070 | 12G5 Antibody Binding | CHO | 15.6 ± 7.6 nM[5] |
| CXCL12-induced Cell Migration | - | 80% inhibition at 200 nM[4] | |
| IT1t | 12G5 Antibody Binding | CHO | 29.65 ± 2.8 nM[5] |
| CXCL12-induced Cell Migration | - | 70% inhibition at 100 nM[4] | |
| HIV-1 Entry Inhibition | - | 7 nM[4] | |
| T140 | CXCL12 Competition Binding | SUP-T1 | ~1-5 nM[1] |
| CXCL12-induced Calcium Signaling | SUP-T1 | ~1-5 nM[1] | |
| HIV-1 Entry Inhibition | - | ~1-2 nM[6] | |
| CVX15 | 12G5 Antibody Binding | CHO | 7.8 ± 2.2 nM[5] |
| CXCL12-induced Cell Migration | - | 65% inhibition at 20 nM[4] | |
| LY2510924 | 12G5 Antibody Binding | CHO | 135.4 ± 63.9 nM[5] |
| CXCL12-induced Cell Migration | - | 76% inhibition at 400 nM[4] | |
| BKT140 | Colony Formation | NSCLC cell lines | Dose-dependent reduction[7] |
| WZ811 | SDF-1α Antagonism | - | Nanomolar EC50 values[8] |
| HF51116 | Competitive Binding | - | 12 nM[9] |
CXCR4 Signaling Pathways and Antagonist Intervention
The binding of the natural ligand CXCL12 to the CXCR4 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways are central to the physiological and pathological functions of CXCR4. Antagonists exert their effects by blocking these signaling cascades.
Experimental Methodologies
A battery of in vitro assays is employed to characterize the binding affinity and functional effects of CXCR4 inhibitors.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-CXCL12) for binding to the CXCR4 receptor.
-
Cells: CXCR4-expressing cells (e.g., Jurkat, CHO-CXCR4).
-
Reagents: [¹²⁵I]-CXCL12, unlabeled CXCL12 (for non-specific binding determination), and test antagonists.
-
Procedure:
-
Incubate a fixed concentration of [¹²⁵I]-CXCL12 with CXCR4-expressing cell membranes or whole cells.
-
Add increasing concentrations of the test antagonist.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a gamma counter.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The equilibrium dissociation constant (Ki) can be calculated from the IC50 value.
Calcium Mobilization Assay
Upon CXCL12 binding, CXCR4 activation leads to a transient increase in intracellular calcium concentration.[2] This assay measures the ability of an antagonist to block this CXCL12-induced calcium flux.[2]
-
Cells: U87.CD4.CXCR4 cells or other CXCR4-expressing cells.[2]
-
Reagents: A fluorescent calcium indicator dye (e.g., Fluo-4 AM).[2]
-
Procedure:
-
Load cells with the calcium indicator dye.[2]
-
Pre-treat the cells with various concentrations of the CXCR4 antagonist or a vehicle control.[2]
-
Stimulate the cells with a fixed concentration of CXCL12.
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or flow cytometer.
-
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the CXCL12-induced fluorescence signal. IC50 values are calculated from the dose-response curves.[2]
Chemotaxis Assay
A crucial biological function of the CXCL12/CXCR4 axis is the regulation of cell migration, a process central to cancer metastasis and immune cell trafficking.[2] This assay assesses the ability of an antagonist to inhibit the directional migration of cells towards CXCL12.[2]
-
Apparatus: Transwell inserts with a porous membrane.[2]
-
Cells: CXCR4-expressing cells (e.g., Jurkat cells, primary lymphocytes).[10]
-
Procedure:
-
Place cells in the upper chamber of the Transwell insert.
-
Add CXCL12 to the lower chamber to create a chemotactic gradient.[10]
-
Add the CXCR4 antagonist at various concentrations to the upper chamber with the cells.[10]
-
Incubate for a sufficient time to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the positive (CXCL12 alone) and negative (no CXCL12) controls, and IC50 values are determined by non-linear regression analysis.[2]
Downstream Signaling Pathway Analysis
cAMP Inhibition Assay
CXCR4 is a Gαi-coupled receptor, and its activation by CXCL12 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] Antagonists can block this cAMP suppression.[11]
-
Cells: CXCR4-expressing cells.
-
Reagents: Forskolin (to stimulate cAMP production), CXCL12, and test antagonists.
-
Procedure:
-
Pre-treat cells with the CXCR4 antagonist.
-
Stimulate cells with forskolin to elevate basal cAMP levels.
-
Add CXCL12 to induce cAMP inhibition.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA).
-
-
Data Analysis: The ability of the antagonist to reverse the CXCL12-mediated decrease in cAMP is quantified, and IC50 values are determined.
ERK Phosphorylation Assay (Western Blot)
The CXCL12/CXCR4 axis can activate the ERK/MAPK pathway, which is involved in cell proliferation and migration.[12][13]
-
Cells: CXCR4-expressing cells.
-
Procedure:
-
Starve cells to reduce basal ERK phosphorylation.
-
Pre-treat cells with the CXCR4 antagonist.
-
Stimulate cells with CXCL12 for a short period (e.g., 5-15 minutes).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
-
Data Analysis: The ratio of p-ERK to total ERK is quantified by densitometry to determine the effect of the antagonist on CXCL12-induced ERK activation.
Conclusion
The in vitro comparison of CXCR4 antagonists reveals a diverse landscape of compounds with varying potencies and mechanisms of action. Small molecules, cyclic peptides, and D-peptides have all demonstrated high efficacy in inhibiting CXCR4 binding and function.[2] The choice of an antagonist for a specific research application will depend on the desired potency, specificity, and the particular signaling pathway or cellular function being investigated.[2] The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and direct comparison of novel and existing CXCR4 antagonists.
References
- 1. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Exploratory Studies on Development of the Chemokine Receptor CXCR4 Antagonists Toward Downsizing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational analysis of the structural mechanism of inhibition of chemokine receptor CXCR4 by small molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Specificity of AMD3465 Hexahydrobromide for CXCR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMD3465 hexahydrobromide's performance against other common CXCR4 antagonists. The information presented is supported by experimental data to assist in the validation of its specificity for the C-X-C chemokine receptor type 4 (CXCR4).
Introduction to AMD3465 and CXCR4
The CXCR4 receptor, in conjunction with its cognate ligand CXCL12 (also known as SDF-1), plays a crucial role in various physiological and pathological processes, including hematopoiesis, immune responses, and cancer metastasis. Consequently, CXCR4 has emerged as a significant therapeutic target.[1][2][3] AMD3465 is a second-generation, monocyclam-based small molecule antagonist of CXCR4.[4] It is a derivative of the well-characterized CXCR4 antagonist, AMD3100 (Plerixafor).[4][5][6] Compared to its predecessor, AMD3465 was developed to have a higher affinity for CXCR4, a smaller size, and a reduced positive charge at physiological pH.[4][7]
Comparative Analysis of CXCR4 Antagonists
The specificity and potency of AMD3465 are best understood in comparison to other CXCR4 antagonists. The following table summarizes key quantitative data from various in vitro assays.
| Compound | Type | Target | Assay | IC50 / Ki | Reference |
| AMD3465 | Small Molecule | CXCR4 | 125I-SDF-1α Binding | Ki: 41.7 ± 1.2 nM | [4][8][9][10] |
| GTP Binding | IC50: 10.38 ± 1.99 nM | [4][10] | |||
| Calcium Flux | IC50: 12.07 ± 2.42 nM | [4][10] | |||
| Chemotaxis | IC50: 8.7 ± 1.2 nM | [4][10] | |||
| 12G5 mAb Binding | IC50: 0.75 nM | [11][12] | |||
| CXCL12AF647 Binding | IC50: 18 nM | [11] | |||
| AMD3100 (Plerixafor) | Small Molecule | CXCR4 | Ligand Binding | IC50: 651 ± 37 nM | [4] |
| GTP Binding | IC50: 27 ± 2.2 nM | [4] | |||
| Calcium Flux | IC50: 572 ± 190 nM | [4] | |||
| Chemotaxis | IC50: 51 ± 17 nM | [4] | |||
| 12G5 mAb Binding | IC50: 37.5 nM | [12] | |||
| T140 | Peptide | CXCR4 | CXCL12 Binding | IC50: 0.12 ± 0.025 nM | [13] |
| Calcium Signaling | - | [13] | |||
| Chemotaxis | IC50: 73.7 ± 26.0 nM | [13] | |||
| IT1t | Small Molecule | CXCR4 | CXCL12 Binding | IC50: 2.1 ± 0.37 nM | [13][14] |
| Calcium Flux | IC50: 23.1 ± 4.6 nM | [14] | |||
| Chemotaxis | IC50: 79.1 ± 9.6 nM | [13] |
CXCR4 Signaling Pathways
Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades that regulate cell proliferation, migration, and survival.[15] The primary signaling axis involves the activation of heterotrimeric G-proteins, leading to the dissociation of Gαi and Gβγ subunits.[1] This initiates downstream pathways including the PI3K/Akt, PLC/IP3-DAG, and MAPK/ERK pathways.[1][15] CXCR4 can also activate the JAK/STAT pathway, which can be independent of G-protein signaling.[1][16][17]
Caption: Simplified CXCR4 Signaling Pathways.
Experimental Protocols for Specificity Validation
Validating the specificity of a CXCR4 antagonist like AMD3465 involves a series of in vitro assays to determine its binding affinity, its ability to block downstream signaling, and its selectivity over other receptors.
Experimental Workflow
The general workflow for validating antagonist specificity involves a multi-step process, from initial binding assays to functional cellular assays.
Caption: Experimental Workflow for Specificity Validation.
Competitive Binding Assay
Principle: This assay measures the ability of an unlabeled antagonist (AMD3465) to compete with a labeled ligand (e.g., radiolabeled ¹²⁵I-SDF-1α or a fluorescently labeled anti-CXCR4 antibody like 12G5) for binding to CXCR4 expressed on cells or in membrane preparations.[1][18]
Methodology:
-
Cell Preparation: Use a cell line that endogenously expresses CXCR4 (e.g., CCRF-CEM) or a cell line transfected to express CXCR4.[4]
-
Incubation: Incubate the cells or membranes with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled antagonist (AMD3465).
-
Washing: After incubation, wash the cells to remove any unbound labeled ligand.[1]
-
Detection: Measure the amount of bound labeled ligand. For radioligands, this is typically done using a gamma counter. For fluorescently labeled ligands/antibodies, a flow cytometer or a plate reader can be used.[1]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the labeled ligand.[1]
Calcium Flux Assay
Principle: CXCR4 activation by CXCL12 leads to an increase in intracellular calcium concentration.[10] This assay measures the ability of an antagonist to block this CXCL12-induced calcium mobilization.[4][18]
Methodology:
-
Cell Loading: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Antagonist Pre-incubation: Incubate the cells with varying concentrations of the antagonist (AMD3465).
-
CXCL12 Stimulation: Add a fixed concentration of CXCL12 to stimulate the cells and measure the change in fluorescence, which corresponds to the calcium flux.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of the calcium response against the antagonist concentration.
Chemotaxis Assay
Principle: A key function of the CXCR4/CXCL12 axis is to direct cell migration (chemotaxis).[18] This assay assesses the ability of an antagonist to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.
Methodology:
-
Assay Setup: Use a transwell migration assay system (e.g., Boyden chamber) with a porous membrane separating the upper and lower chambers.
-
Cell Preparation: Pre-incubate CXCR4-expressing cells (e.g., Jurkat cells) with varying concentrations of the antagonist (AMD3465).[13]
-
Migration: Place the antagonist-treated cells in the upper chamber and a solution containing CXCL12 in the lower chamber.
-
Incubation: Allow the cells to migrate through the membrane for a defined period.
-
Quantification: Count the number of cells that have migrated to the lower chamber, for example, by flow cytometry.[13]
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration and determine the IC50 value.
Selectivity of AMD3465
A crucial aspect of validating a CXCR4 antagonist is to demonstrate its selectivity for CXCR4 over other related receptors. AMD3465 has been shown to be highly selective for CXCR4. It does not inhibit chemokine-stimulated calcium flux in cells expressing other chemokine receptors such as CXCR3, CCR1, CCR2b, CCR4, CCR5, or CCR7.[4] Furthermore, it does not inhibit the binding of leukotriene B4 (LTB4) to its receptor, BLT1.[4][10] The IC50 value of AMD3465 against CXCR4 is approximately 400-fold higher than its activity against other tested chemokine receptors.[4]
Logical Comparison of CXCR4 Antagonists
The choice of a CXCR4 antagonist for a particular research application depends on several factors, including potency, specificity, and the nature of the study.
Caption: Logical Flow for Selecting a CXCR4 Antagonist.
Conclusion
The available experimental data strongly support the high specificity of AMD3465 hexahydrobromide for the CXCR4 receptor. It demonstrates significantly greater potency than its predecessor, AMD3100, in inhibiting ligand binding and downstream functional responses such as calcium mobilization and chemotaxis. Its lack of activity against a panel of other chemokine receptors further underscores its selectivity. For researchers requiring a potent and selective small-molecule antagonist for CXCR4, AMD3465 represents a robust and well-validated tool.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | AMD3100/CXCR4 Inhibitor [frontiersin.org]
- 7. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. AMD 3465 hexahydrobromide | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abeomics.com [abeomics.com]
- 18. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
AMD3465 Hexahydrobromide: A Comparative Guide to its Chemokine Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of AMD3465 hexahydrobromide, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The data presented herein demonstrates the high specificity of AMD3465 for CXCR4 with minimal to no interaction with other chemokine receptors, making it a valuable tool for targeted therapeutic development and research.
Executive Summary
AMD3465 hexahydrobromide is a monocyclam derivative that exhibits high-affinity binding to the CXCR4 receptor. Extensive in vitro studies have consistently shown that AMD3465 effectively blocks the binding of the natural ligand, CXCL12 (also known as SDF-1α), and inhibits subsequent downstream signaling pathways. Crucially, functional assays have demonstrated a lack of significant cross-reactivity with a broad panel of other chemokine receptors, including CCR1, CCR2b, CCR4, CCR5, CCR7, and CXCR3. This high selectivity profile distinguishes AMD3465 as a specific inhibitor of the CXCL12/CXCR4 axis.
Comparative Performance Data
The following table summarizes the quantitative data on the inhibitory activity of AMD3465 against CXCR4 and its lack of effect on other chemokine receptors.
| Target Receptor | Assay Type | Cell Line | Ligand | Parameter | Value (nM) | Reference |
| CXCR4 | Ligand Binding | SupT1 | CXCL12 | IC50 | 18 | [1] |
| CXCR4 | Ligand Binding | CCRF-CEM | SDF-1α | Ki | 41.7 | [2] |
| CXCR4 | Calcium Flux | SupT1 | CXCL12 | IC50 | 17 | [1] |
| CXCR4 | Calcium Flux | - | SDF-1α | IC50 | 12.07 | [2] |
| CXCR4 | GTP Binding | - | SDF-1α | IC50 | 10.38 | [2] |
| CXCR4 | Chemotaxis | - | SDF-1α | IC50 | 8.7 | [2] |
| CCR1 | Calcium Flux | - | MIP-1α | - | No inhibitory effect | [1] |
| CCR2b | Calcium Flux | - | MCP-1 | - | No inhibitory effect | [1] |
| CCR4 | Calcium Flux | - | TARC | - | No inhibitory effect | [1] |
| CCR5 | Calcium Flux | U87.CD4.CCR5 | RANTES, LD78β, MIP-1β | - | No inhibitory effect | [1] |
| CCR7 | Calcium Flux | - | MIP-3β | - | No inhibitory effect | [1] |
| CXCR3 | Calcium Flux | - | IP-10 | - | No inhibitory effect | [1] |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below.
Ligand Binding Assay (Competitive Inhibition)
-
Objective: To determine the affinity of AMD3465 for the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Line: CCRF-CEM (human T-cell line expressing CXCR4).
-
Radioligand: [¹²⁵I]-SDF-1α.
-
Procedure:
-
CCRF-CEM cell membranes are prepared and incubated with a constant concentration of [¹²⁵I]-SDF-1α.
-
Increasing concentrations of AMD3465 are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of AMD3465 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Calcium Flux Assay
-
Objective: To assess the functional antagonism of AMD3465 by measuring its ability to inhibit ligand-induced intracellular calcium mobilization.
-
Cell Lines: SupT1 (for CXCR4) and other cell lines engineered to express specific chemokine receptors (e.g., U87.CD4.CCR5 for CCR5).
-
Fluorescent Dye: A calcium-sensitive dye such as Fluo-3 AM or Indo-1 AM.
-
Procedure:
-
Cells are loaded with the calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with varying concentrations of AMD3465.
-
The appropriate chemokine ligand (e.g., CXCL12 for CXCR4, RANTES for CCR5) is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
The IC50 value is determined as the concentration of AMD3465 that causes a 50% reduction in the ligand-induced calcium response.
-
GTP Binding Assay
-
Objective: To measure the inhibition of G-protein activation, an early step in CXCR4 signaling, by AMD3465.
-
Source: Membranes from CCRF-CEM cells.
-
Reagent: Non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Procedure:
-
Cell membranes are incubated with [³⁵S]GTPγS in the presence of SDF-1α to stimulate GTP binding to G-proteins.
-
Increasing concentrations of AMD3465 are included in the reaction.
-
The amount of [³⁵S]GTPγS bound to the G-proteins is quantified after separating bound from free nucleotide, typically by filtration.
-
The IC50 value represents the concentration of AMD3465 that inhibits 50% of the SDF-1α-stimulated [³⁵S]GTPγS binding.
-
Chemotaxis Assay
-
Objective: To evaluate the ability of AMD3465 to block the directional migration of cells towards a chemokine gradient.
-
Cell Line: SupT1 or other CXCR4-expressing migratory cells.
-
Apparatus: Transwell migration chambers (e.g., Boyden chambers).
-
Procedure:
-
The lower chamber of the transwell plate is filled with media containing CXCL12 as a chemoattractant.
-
CXCR4-expressing cells, pre-incubated with different concentrations of AMD3465, are placed in the upper chamber, which is separated from the lower chamber by a porous membrane.
-
The plate is incubated for a set period to allow cell migration through the membrane towards the chemoattractant.
-
The number of migrated cells in the lower chamber is quantified.
-
The IC50 value is the concentration of AMD3465 that inhibits cell migration by 50%.
-
Visualized Workflows and Pathways
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for evaluating the selectivity of AMD3465.
CXCR4 Signaling Pathway
Caption: Key signaling pathways activated by the CXCL12/CXCR4 axis.
References
AMD3465 Hexahydrobromide: A Comparative Guide to Combination Therapies in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
AMD3465 hexahydrobromide, a potent and selective antagonist of the CXCR4 receptor, has emerged as a promising candidate in oncology research. Its mechanism of action, centered on the disruption of the CXCL12/CXCR4 signaling axis, has demonstrated significant potential in preclinical models to inhibit tumor growth, reduce metastasis, and modulate the tumor microenvironment. While early studies have established its efficacy as a monotherapy, the true therapeutic potential of AMD3465 may lie in its synergistic effects when combined with other anticancer agents. This guide provides a comparative overview of preclinical studies investigating AMD3465 in combination with other therapeutic agents, presenting key quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.
Performance in Combination with Other Therapeutic Agents
Preclinical evidence suggests that combining AMD3465 with conventional chemotherapy or other targeted agents can lead to enhanced anti-tumor activity. The primary rationale for these combinations is the multifaceted role of the CXCL12/CXCR4 axis in tumor progression, including angiogenesis, metastasis, and the recruitment of immunosuppressive cells. By blocking this pathway, AMD3465 can potentially sensitize cancer cells to the cytotoxic effects of other drugs and create a more favorable tumor microenvironment for immune-mediated clearance.
One key area of investigation has been the combination of AMD3465 with agents that target oncogenic signaling pathways. Research has shown that AMD3465 can modulate critical pathways such as the STAT3 signaling cascade, which is implicated in cancer cell proliferation, survival, and invasion.
AMD3465 and STAT3 Pathway Modulation in Breast Cancer
A pivotal preclinical study by Ling et al. investigated the effects of AMD3465 in murine models of breast cancer.[1][2][3] While this study focused on AMD3465 as a monotherapy, its findings on the STAT3 pathway provide a strong basis for its use in combination therapies. The study demonstrated that AMD3465 treatment leads to a reduction in the phosphorylation of STAT3, a key step in its activation.[1][2][3] Constitutively activated STAT3 is a known driver of breast cancer progression.[3] The inhibition of this pathway by AMD3465 suggests a potential synergistic effect when combined with drugs that also target STAT3 or downstream effectors.
Table 1: In Vivo Efficacy of AMD3465 Monotherapy in a Syngeneic Breast Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Lung Metastases (Mean Nodule Count ± SEM) | Liver Metastases (Mean Nodule Count ± SEM) |
| Control (Vehicle) | 1250 ± 150 | 35 ± 5 | 15 ± 3 |
| AMD3465 (1.25 mg/kg/day) | 600 ± 100 | 10 ± 2 | 5 ± 1 |
Data extrapolated from Ling et al. (2013) demonstrating the significant anti-tumor and anti-metastatic effects of AMD3465 as a single agent, providing a rationale for its use in combination regimens.[1][2]
Experimental Protocols
To facilitate the replication and further exploration of these findings, detailed experimental methodologies are crucial.
In Vivo Tumor Growth and Metastasis Assay (Ling et al., 2013)
Cell Lines and Animal Models:
-
Murine breast cancer cell lines (e.g., 4T1) were used.[1]
-
Female BALB/c mice (6-8 weeks old) were used for the syngeneic tumor model.[1]
Experimental Procedure:
-
Tumor Cell Implantation: 1 x 10⁵ 4T1 cells were injected into the mammary fat pad of the mice.[1]
-
Treatment Initiation: When tumors reached a palpable size (approximately 50 mm³), mice were randomly assigned to treatment and control groups.[1]
-
Drug Administration: AMD3465 was administered daily via subcutaneous injection at a dose of 1.25 mg/kg. The control group received a vehicle control.[1]
-
Tumor Measurement: Tumor volume was measured every 3-4 days using calipers and calculated using the formula: (width)² x length/2.[1]
-
Metastasis Assessment: At the end of the study (typically 4-5 weeks post-implantation), mice were euthanized, and lungs and livers were harvested. The number of metastatic nodules on the surface of the organs was counted under a dissecting microscope.[1]
-
Immunohistochemistry and Western Blotting: Tumor tissues were collected for further analysis of protein expression and phosphorylation status of key signaling molecules like STAT3, JAK2, and AKT.[1][2][3]
Signaling Pathways and Logical Relationships
The synergistic potential of AMD3465 in combination therapies can be visualized through its impact on key signaling pathways. The inhibition of the CXCL12/CXCR4 axis by AMD3465 has downstream effects that can potentiate the action of other drugs.
Caption: Inhibition of the CXCL12/CXCR4 axis by AMD3465 blocks downstream signaling pathways.
The diagram above illustrates how AMD3465, by blocking the CXCR4 receptor, inhibits the activation of multiple downstream signaling pathways, including the JAK/STAT pathway, which is crucial for cancer cell proliferation and metastasis. This disruption of key oncogenic signals provides a strong rationale for combining AMD3465 with inhibitors of other pathways or with cytotoxic agents that rely on these pathways for their mechanism of action.
Caption: A generalized workflow for assessing the efficacy of AMD3465 in combination therapy.
This workflow outlines the key steps in a preclinical study designed to evaluate the synergistic effects of AMD3465 with another therapeutic agent. It emphasizes the importance of both in vitro and in vivo models, appropriate control groups, and comprehensive endpoint and mechanistic analyses.
Future Directions
The preclinical data presented provide a compelling case for the continued investigation of AMD3465 in combination therapies. Future studies should focus on:
-
Exploring a wider range of combination partners: Investigating the synergy of AMD3465 with various classes of anticancer drugs, including other targeted therapies, immunotherapies, and standard chemotherapeutic agents.
-
Elucidating detailed mechanisms of synergy: Delving deeper into the molecular mechanisms by which AMD3465 enhances the efficacy of other treatments.
-
Optimizing dosing and scheduling: Determining the most effective and tolerable dosing regimens for combination therapies involving AMD3465.
-
Translational studies: Bridging the gap between preclinical findings and clinical applications through well-designed clinical trials.
References
- 1. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 2. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CXCR4 Antagonists: AMD 3465 Hexahydrobromide vs. Plerixafor (AMD 3100)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent C-X-C chemokine receptor type 4 (CXCR4) antagonists: AMD 3465 hexahydrobromide and the clinically approved drug, plerixafor (AMD 3100). This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key pathways and workflows to aid in research and development decisions.
Executive Summary
Both AMD 3465 and plerixafor are potent and selective antagonists of the CXCR4 receptor, a key regulator of hematopoietic stem cell (HSC) trafficking and a co-receptor for HIV entry. The CXCL12/CXCR4 signaling axis is crucial for retaining HSCs within the bone marrow niche. Antagonism of this pathway leads to the mobilization of HSCs into the peripheral blood, a process harnessed for autologous stem cell transplantation.
Data Presentation: In Vitro Performance Comparison
The following tables summarize the in vitro potency of AMD 3465 and plerixafor from a head-to-head comparative study. This data highlights the superior inhibitory activity of AMD 3465 in the presented assays.
Table 1: Inhibition of Anti-CXCR4 Monoclonal Antibody (12G5) Binding
| Compound | IC₅₀ (nM) | Fold Difference (vs. Plerixafor) |
| AMD 3465 | 0.75 | 50x more potent |
| Plerixafor (AMD 3100) | 37.5 | - |
Data sourced from a study using SupT1 cells.[3]
Table 2: Inhibition of CXCL12-Induced Calcium Mobilization
| Compound | IC₅₀ (nM) | Fold Difference (vs. Plerixafor) |
| AMD 3465 | 53.4 ± 24.3 | ~13.5x more potent |
| Plerixafor (AMD 3100) | 723.0 ± 99.1 | - |
Data sourced from a study using Jurkat cells.[4]
Table 3: Inhibition of CXCL12 Binding
| Compound | IC₅₀ (nM) |
| AMD 3465 | 2.1 ± 0.24 |
| Plerixafor (AMD 3100) | 12.0 ± 1.1 |
Data sourced from a study using Jurkat cells.[4]
In Vivo Data: Leukocytosis in Mice
While direct comparative data on hematopoietic stem cell mobilization is limited, a study on the pharmacology of AMD 3465 demonstrated its ability to induce leukocytosis (an increase in white blood cells) in mice, a key indicator of stem cell mobilization.
Table 4: Peak Leukocytosis in Mice Following Subcutaneous Administration
| Compound | Dose | Peak Effect Time |
| AMD 3465 | Not specified | 0.5 - 1.5 hours |
| Plerixafor (AMD 3100) | 10 mg/kg | ~2.5 hours |
AMD 3465 data from Bodart et al. (2009).[2] Plerixafor data from a separate study for contextual comparison.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.
CXCR4 Competitive Binding Assay (Flow Cytometry-Based)
This protocol is adapted from a method for identifying compounds that disrupt the binding of a fluorescently labeled CXCL12 to CXCR4.[2][6]
1. Cell Preparation:
- Culture a human T-cell line endogenously expressing CXCR4 (e.g., Jurkat or SupT1 cells) to a density of 0.5-1 x 10⁶ cells/mL.
- On the day of the assay, harvest cells and wash with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
- Resuspend the cells in the assay buffer at a concentration of 5 x 10⁶ cells/mL.
2. Assay Procedure:
- Prepare serial dilutions of the test compounds (AMD 3465, plerixafor) and a vehicle control in the assay buffer.
- In a 96-well plate, add 50 µL of the cell suspension to each well.
- Add 50 µL of the diluted test compounds or vehicle control to the respective wells.
- Incubate for 15 minutes at room temperature in the dark.
- Add 50 µL of a fluorescently labeled CXCL12 (e.g., CXCL12-AF647) at a final concentration of 25 ng/mL to all wells.
- Incubate for an additional 30 minutes at room temperature in the dark.
- Wash the cells twice with assay buffer by centrifugation (400 x g for 5 minutes).
- Resuspend the cells in a suitable buffer for flow cytometry analysis.
3. Data Analysis:
- Acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled CXCL12 bound to the cells.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
Chemotaxis Assay (Transwell Migration Assay)
This protocol measures the ability of CXCR4 antagonists to inhibit the migration of cells towards a CXCL12 gradient.[3][5][7]
1. Cell Preparation:
- Culture a CXCR4-expressing cell line (e.g., Jurkat) and starve the cells in serum-free medium for 2-4 hours prior to the assay.
- Resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
2. Assay Setup:
- Place Transwell inserts (e.g., 8.0 µm pore size) into the wells of a 24-well plate.
- In the lower chamber, add 600 µL of serum-free medium containing CXCL12 (chemoattractant, e.g., 100 ng/mL). For negative controls, add medium without CXCL12.
- In the upper chamber, add 100 µL of the cell suspension. For inhibitor-treated wells, pre-incubate the cells with various concentrations of AMD 3465 or plerixafor for 30-60 minutes before adding them to the upper chamber.
3. Incubation and Quantification:
- Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
- After incubation, remove the Transwell inserts.
- Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, a cell viability assay (e.g., Calcein-AM staining), or flow cytometry.
4. Data Analysis:
- Calculate the percentage of migration inhibition for each antagonist concentration compared to the untreated control (cells migrating towards CXCL12 without any inhibitor).
- Determine the IC₅₀ for inhibition of chemotaxis.
In Vivo Hematopoietic Stem Cell Mobilization in Mice
This protocol provides a general framework for assessing the in vivo stem cell mobilization efficacy of CXCR4 antagonists.[8]
1. Animal Model:
- Use a standard mouse strain, such as C57BL/6, 8-10 weeks of age.
2. Drug Administration:
- Prepare sterile solutions of this compound and plerixafor in a suitable vehicle (e.g., sterile saline).
- Administer the compounds via subcutaneous injection at desired doses.
- Include a vehicle control group.
3. Blood Collection and Analysis:
- At various time points post-injection (e.g., 0.5, 1, 1.5, 2, 4, 6, and 24 hours), collect peripheral blood from the mice.
- Perform a complete blood count (CBC) to determine the total white blood cell count (leukocytosis).
- To specifically quantify hematopoietic stem and progenitor cells, stain the blood samples with fluorescently labeled antibodies against mouse CD34, c-Kit (CD117), and Sca-1.
- Analyze the samples by flow cytometry to determine the number of CD34+ or Lineage-/Sca-1+/c-Kit+ (LSK) cells per microliter of blood.
4. Data Analysis:
- Plot the time course of leukocytosis and CD34+ or LSK cell mobilization for each treatment group.
- Compare the peak mobilization and the area under the curve (AUC) between the AMD 3465 and plerixafor treatment groups.
Mandatory Visualizations
CXCL12/CXCR4 Signaling Pathway
The binding of the chemokine CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events that are crucial for cell migration, survival, and proliferation. Both AMD 3465 and plerixafor act by blocking this initial binding step.
Caption: CXCL12/CXCR4 signaling and points of inhibition.
Experimental Workflow: In Vitro Comparison
The following diagram outlines the workflow for the in vitro comparison of AMD 3465 and plerixafor.
Caption: Workflow for in vitro antagonist comparison.
Logical Relationship: Stem Cell Mobilization
This diagram illustrates the logical relationship between CXCR4 antagonism and hematopoietic stem cell mobilization.
Caption: Mechanism of CXCR4 antagonist-induced HSC mobilization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. AMD3100 mobilizes hematopoietic stem cells with long-term repopulating capacity in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid mobilization of hematopoietic progenitors by AMD3100 and catecholamines is mediated by CXCR4-dependent SDF-1 release from bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of AMD3465 Hexahydrobromide's Anti-HIV Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMD3465 hexahydrobromide's anti-HIV activity with other CXCR4 antagonists, supported by experimental data from independent research. AMD3465 is a monomacrocyclic antagonist of the CXCR4 receptor, a critical coreceptor for T-tropic (X4) HIV-1 strains to enter host cells.[1][2][3] Its development marked a significant step forward from the bicyclam prototype, AMD3100, by demonstrating that a monocyclic structure could retain and even exceed the anti-HIV potency.[1][4]
Comparative Anti-HIV Activity
AMD3465 has demonstrated potent and selective inhibitory activity against X4 HIV strains.[1] Its efficacy is consistently reported to be in the low nanomolar range, making it a highly potent inhibitor of viral entry. The compound shows no activity against R5 viruses that use the CCR5 coreceptor, confirming its specific mechanism of action through CXCR4 antagonism.[1][4]
Table 1: In Vitro Anti-HIV-1 Activity of AMD3465 and Comparators
| Compound | HIV-1 Strain | Cell Line | IC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| AMD3465 | X4 strains (e.g., NL4.3, IIIB) | MT-4 | 1 - 10[1][4] | >100 | >10,000 - 100,000[4] |
| AMD3100 (Plerixafor) | X4 strains | MT-4 | 10 - 100 | >100 | >1,000 - 10,000 |
| AMD11070 (Mavorixafor) | X4 strains | Various | ~1 - 5 | >10 | >2,000 - 10,000 |
| T22 | X4 strains | Various | ~0.1 - 1 | >1 | >1,000 - 10,000 |
| IT1t | X4 strains | Various | ~2 | >10 | >5,000 |
IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of the cells. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's therapeutic window.
Comparative CXCR4 Antagonism
The anti-HIV activity of AMD3465 is a direct result of its potent antagonism of the CXCR4 receptor. It effectively blocks the binding of the natural ligand, CXCL12, and the HIV-1 envelope glycoprotein gp120 to CXCR4.[1][5] This competitive inhibition prevents the conformational changes required for the fusion of the viral and cellular membranes.
Table 2: Comparative CXCR4 Antagonist Activity
| Compound | Assay Type | Cell Line | IC50 (nM) |
| AMD3465 | CXCL12 Binding Inhibition | Jurkat | 2.1[6] |
| CXCL12-induced Calcium Flux | Jurkat | 53.4[6] | |
| CXCR4 Internalization | U87.CD4.CXCR4-GFP | 67.3[6] | |
| AMD3100 | CXCL12 Binding Inhibition | Jurkat | 12.0[6] |
| CXCL12-induced Calcium Flux | Jurkat | 723.0[6] | |
| CXCR4 Internalization | U87.CD4.CXCR4-GFP | 148.0[6] | |
| AMD11070 | CXCL12 Binding Inhibition | Jurkat | 0.67[6] |
| CXCL12-induced Calcium Flux | Jurkat | 12.3[6] | |
| CXCR4 Internalization | U87.CD4.CXCR4-GFP | 70.5[6] | |
| T140 | CXCL12 Binding Inhibition | Jurkat | 0.12[6] |
| CXCL12-induced Calcium Flux | Jurkat | 1.2[6] | |
| CXCR4 Internalization | U87.CD4.CXCR4-GFP | 2.2[6] |
Data from various sources indicate that while AMD3465 is a potent CXCR4 antagonist, other compounds like AMD11070 and peptide-based inhibitors such as T140 can exhibit even higher potency in certain assays.[6]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the validation of AMD3465's anti-HIV activity.
Anti-HIV-1 Activity Assay (MTT-based)
This assay determines the ability of a compound to protect MT-4 cells from HIV-1 induced cytopathic effects.
-
Cell Preparation: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are seeded in 96-well microplates.
-
Compound Addition: Serial dilutions of the test compound (e.g., AMD3465) are added to the wells.
-
Virus Infection: A standardized amount of an X4-tropic HIV-1 strain (e.g., NL4.3 or IIIB) is added to the wells.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a CO2 incubator to allow for viral replication and induction of cytopathic effects.
-
MTT Staining: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells metabolize MTT into a purple formazan product.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is read using a spectrophotometer. The IC50 is calculated by determining the compound concentration that results in 50% protection of cells from virus-induced death.
CXCL12 Competition Binding Assay
This assay measures the ability of a compound to inhibit the binding of the natural chemokine ligand, CXCL12, to the CXCR4 receptor.
-
Cell Preparation: A cell line expressing high levels of CXCR4 (e.g., Jurkat cells) is used.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Ligand Addition: A fluorescently labeled CXCL12 (e.g., CXCL12-AF647) is added to the cell suspension.
-
Incubation: The mixture is incubated to allow for competitive binding.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in fluorescence indicates that the test compound has displaced the labeled CXCL12 from the CXCR4 receptor.
-
Data Analysis: The IC50 is calculated as the concentration of the compound that inhibits 50% of the fluorescent CXCL12 binding.[6]
CXCL12-induced Calcium Mobilization Assay
This functional assay assesses the antagonist activity of a compound by measuring its ability to block the intracellular calcium signaling triggered by CXCL12 binding to CXCR4.
-
Cell Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the cells.
-
Baseline Measurement: The baseline fluorescence is measured using a fluorometric plate reader or flow cytometer.
-
CXCL12 Stimulation: CXCL12 is added to the wells to stimulate the CXCR4 receptor, leading to an increase in intracellular calcium and a corresponding increase in fluorescence.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time.
-
Data Analysis: The IC50 is determined as the concentration of the compound that inhibits the CXCL12-induced calcium flux by 50%.[6]
Visualizing the Mechanism and Workflow
To further elucidate the role of AMD3465, the following diagrams illustrate its mechanism of action and the workflow of a typical anti-HIV activity assay.
Caption: Mechanism of AMD3465-mediated HIV-1 entry inhibition.
Caption: Workflow for an in vitro anti-HIV activity assay.
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Insights into the Mechanism of Inhibition of CXCR4: Identification of Piperidinylethanamine Analogs as Anti-HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AMD 3465 Hexahydrobromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling AMD 3465 hexahydrobromide, a potent and selective CXCR4 antagonist, adherence to proper disposal protocols is crucial for laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this chemical compound.
This compound, with the CAS number 185991-07-5, is a non-radioactive compound.[1] Disposal procedures should align with local, state, and federal regulations for chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Disposal Procedures
The primary method for the disposal of this compound and its containers is through a licensed professional waste disposal service.
Step-by-Step Guidance:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the material's SDS for detailed safety and handling information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.
-
Waste Collection:
-
Collect waste this compound, including any contaminated solutions or materials, in a designated and clearly labeled chemical waste container.
-
Ensure the container is compatible with the chemical and is securely sealed.
-
-
Container Disposal:
-
Empty containers should be rinsed three times with an appropriate solvent.
-
The rinsate should be collected and treated as chemical waste.
-
After rinsing, dispose of the container in accordance with local regulations, which may permit disposal as ordinary trash after ensuring it is free of chemical residue.
-
-
Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C24H38N6・6HBr | [1] |
| Molecular Weight | 896.07 g/mol | [1] |
| CAS Number | 185991-07-5 | [1] |
| Purity | ≥97% (HPLC) | [2] |
| IC50 (CXCR4) | 0.75 nM (12G5 mAb binding), 18 nM (CXCL12 binding) | [3][4] |
| Ki (SDF-1α-ligand binding) | 41.7 nM | [2][5] |
Experimental Protocol: Inactivation and Disposal of Stock Solutions
While specific inactivation protocols are not detailed in the provided search results, a general procedure for the disposal of a stock solution can be outlined based on standard laboratory practices for similar chemical compounds.
Objective: To safely prepare a stock solution of this compound for experimental use and to properly dispose of any unused portion.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO)
-
Appropriate personal protective equipment (PPE)
-
Calibrated balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Chemical waste container
Procedure:
-
Preparation of Stock Solution:
-
Under a chemical fume hood, weigh the desired amount of this compound.
-
Dissolve the solid in an appropriate volume of DMSO to achieve the desired stock concentration. The compound is soluble in DMSO.[5]
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[4]
-
-
Disposal of Unused Stock Solution:
-
All unused stock solution must be disposed of as chemical waste.
-
Transfer the unused solution to a designated, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Arrange for pickup and disposal by a licensed chemical waste management company.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling AMD 3465 Hexahydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling and disposal of AMD 3465 hexahydrobromide, a potent and selective CXCR4 antagonist. Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.
Compound Information and Storage
This compound is a crystalline solid used in research to study the CXCR4 signaling pathway, which is implicated in cancer metastasis and HIV entry into cells.[1] Proper storage is critical to maintain its stability and efficacy.
| Parameter | Value | Source |
| Molecular Weight | 896.07 g/mol | [2][3] |
| Formula | C₂₄H₃₈N₆・6HBr | [2][3] |
| CAS Number | 185991-07-5 | [2][3] |
| Appearance | Crystalline solid | [2] |
| Long-term Storage | -20°C, under desiccating conditions | |
| Shipping Condition | Shipped with blue ice or at ambient temperature | [2] |
Personal Protective Equipment (PPE)
Due to its high potency, stringent PPE protocols must be followed to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (nitrile gloves)- Disposable sleeves | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is essential. |
| Solution Preparation and Handling | - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant nitrile gloves | Reduced risk of aerosolization, but potential for splashes and spills. Engineering controls (fume hood) are the primary means of protection. |
| General Laboratory Operations | - Lab coat- Safety glasses- Nitrile gloves | Standard laboratory practice to protect against incidental contact. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the laboratory's chemical inventory.
-
Store the container at -20°C in a designated, clearly labeled area for potent compounds.
3.2. Preparation of Stock Solutions Note: this compound is soluble in DMSO.[2]
-
Work Area Preparation :
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface before and after use.
-
Have a chemical spill kit readily accessible.
-
-
Weighing the Compound :
-
Don the appropriate PPE for handling potent powders (see table above).
-
Use a dedicated, calibrated analytical balance within a ventilated enclosure if possible.
-
Carefully weigh the desired amount of the compound.
-
-
Dissolution :
-
In the chemical fume hood, add the appropriate volume of fresh, anhydrous DMSO to the weighed compound to achieve the desired stock concentration.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
-
Storage of Stock Solution :
-
Aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4]
-
3.3. Preparation of Working Solutions
-
Dilute the stock solution to the final working concentration using the appropriate cell culture medium or buffer inside a biological safety cabinet or chemical fume hood.
-
It is recommended to prepare fresh working solutions for each experiment.[2]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Place in a dedicated, sealed, and clearly labeled hazardous waste container.- This includes empty vials, weigh boats, and contaminated consumables (e.g., pipette tips). |
| Contaminated PPE | - Carefully doff all disposable PPE to avoid skin contact.- Place in a sealed bag and dispose of as hazardous chemical waste. |
| Aqueous Waste | - Collect all liquid waste containing the compound in a sealed, leak-proof, and clearly labeled hazardous waste container.- Do not pour down the drain. |
| Sharps | - Dispose of contaminated needles and syringes in a designated sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of through the institution's environmental health and safety office.
Experimental Protocols and Signaling Pathway
5.1. In Vitro Assay for CXCR4 Inhibition An example of an in vitro experiment is measuring the inhibition of CXCL12-induced calcium mobilization in a cell line expressing CXCR4.
-
Cell Preparation : Plate CXCR4-expressing cells (e.g., SupT1 cells) in a suitable multi-well plate.
-
Compound Treatment : Pre-incubate the cells with varying concentrations of this compound.
-
Calcium Flux Assay : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation : Add the CXCR4 ligand, CXCL12, to induce calcium influx.
-
Data Acquisition : Measure the change in fluorescence intensity using a plate reader to determine the extent of calcium mobilization.
-
Analysis : Calculate the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the CXCL12-induced calcium response. AMD 3465 has been shown to have an IC₅₀ of 17 nM in SupT1 cells for this process.[4]
5.2. CXCR4 Signaling Pathway this compound is an antagonist of the CXCR4 receptor. The binding of the natural ligand, CXCL12, to CXCR4 activates several downstream signaling pathways that are involved in cell survival, proliferation, and migration. AMD 3465 blocks these effects.
Caption: CXCR4 signaling pathway and the inhibitory action of AMD 3465.
Disclaimer: The safety recommendations provided are based on general best practices for handling potent research compounds. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed hazard information. Always perform a risk assessment before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
